molecular formula C25H35ClN6O B609332 MRT68921 hydrochloride CAS No. 2080306-21-2

MRT68921 hydrochloride

Katalognummer: B609332
CAS-Nummer: 2080306-21-2
Molekulargewicht: 471.0 g/mol
InChI-Schlüssel: SCEOGAWLKSVXHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

MRT68921 is an inhibitor of ULK1 and ULK2 (IC50s = 2.9 and 1.1 nM, respectively).

Eigenschaften

IUPAC Name

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O.ClH/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18;/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEOGAWLKSVXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2080306-21-2
Record name Cyclobutanecarboxamide, N-[3-[[5-cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2080306-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

MRT68921 Hydrochloride: A Technical Guide to its Mechanism of Action as a Dual ULK1/2 and NUAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, cell-permeable small molecule that has emerged as a critical tool for studying the intricate cellular processes of autophagy and oxidative stress response. It functions as a dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the serine/threonine kinases that are pivotal for the initiation of the autophagy cascade. Furthermore, MRT68921 targets NUAK family SNF1-like kinase 1 (NUAK1), a key regulator of cellular stress responses and survival. This technical guide provides an in-depth exploration of the mechanism of action of MRT68921, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action: Dual Inhibition of ULK1/2 and NUAK1

MRT68921 exerts its biological effects primarily through the potent and specific inhibition of two key kinase families: the ULK kinases (ULK1 and ULK2) involved in autophagy, and the NUAK1 kinase, a component of the antioxidant defense system.

Inhibition of ULK1/2 and Blockade of Autophagy

MRT68921 is a highly potent inhibitor of both ULK1 and its close homolog ULK2, which are essential for the initiation of autophagy in response to cellular stress, such as nutrient deprivation.[1] By inhibiting ULK1/2, MRT68921 effectively blocks the autophagic flux.[2][3] This inhibition leads to the accumulation of stalled, early-stage autophagosomal structures, indicating a crucial role for ULK1 in both the initiation and maturation of autophagosomes.[1][4] The specificity of MRT68921's effect on autophagy via ULK1 has been demonstrated using a drug-resistant ULK1 mutant (M92T), which rescues cells from the autophagy-blocking effects of the compound.[1][5]

Inhibition of NUAK1 and Induction of Oxidative Stress

In addition to its effects on autophagy, MRT68921 is also a potent inhibitor of NUAK1.[6][7] NUAK1 is involved in protecting cancer cells from oxidative stress.[8] By inhibiting NUAK1, MRT68921 disrupts this protective mechanism, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[6][8] This dual-targeting of both a pro-survival autophagy pathway (via ULK1/2) and a stress-response pathway (via NUAK1) results in a synergistic antitumor effect.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Reference
ULK12.9[1][2][3][5][6][9][10]
ULK21.1[1][2][3][5][6][9][10]

Table 2: Cytotoxic Activity in Cancer Cell Lines (24h treatment)

Cell LineCancer TypeIC50 (µM)Reference
NCI-H460Non-small cell lung cancer1.76[6][7][11]
MNK45Gastric cancer-[6][11]
U251Glioblastoma-[6]
Range across various cancer cell lines-1.76 - 8.91[6][7][11]

Signaling Pathways and Experimental Workflows

ULK1-Mediated Autophagy Signaling Pathway

The following diagram illustrates the canonical ULK1-mediated autophagy pathway and the point of inhibition by MRT68921. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Upon mTORC1 inactivation (e.g., by starvation or mTOR inhibitors), ULK1 becomes active and phosphorylates its substrates, initiating the formation of the autophagosome. MRT68921 directly inhibits the kinase activity of ULK1, thereby blocking these initial steps.

ULK1_pathway cluster_0 Nutrient Rich cluster_1 Nutrient Starvation mTORC1 mTORC1 ULK1_complex_inactive ULK1 Complex (inactive) mTORC1->ULK1_complex_inactive phosphorylates mTORC1_inactive mTORC1 (inactive) ULK1_complex_active ULK1 Complex (active) Autophagosome_formation Autophagosome Formation ULK1_complex_active->Autophagosome_formation phosphorylates substrates MRT68921 MRT68921 MRT68921->ULK1_complex_active inhibits

Caption: ULK1-mediated autophagy initiation and its inhibition by MRT68921.

NUAK1 Signaling Pathway

MRT68921 also targets the NUAK1 signaling pathway. NUAK1 is known to phosphorylate substrates such as MYPT1, which is involved in protecting cells from oxidative stress. Inhibition of NUAK1 by MRT68921 leads to a decrease in the phosphorylation of its downstream targets, contributing to increased ROS and apoptosis.

NUAK1_pathway cluster_pathway NUAK1 Pro-Survival Pathway cluster_inhibition Effect of MRT68921 NUAK1 NUAK1 MYPT1 MYPT1 NUAK1->MYPT1 phosphorylates Cell_Survival Cell Survival & Stress Resistance pMYPT1 p-MYPT1 pMYPT1->Cell_Survival MRT68921 MRT68921 MRT68921->NUAK1 inhibits ROS Increased ROS & Apoptosis

Caption: Inhibition of the NUAK1 pro-survival pathway by MRT68921.

General Experimental Workflow for Assessing MRT68921 Activity

The following diagram outlines a typical workflow for characterizing the effects of MRT68921 in a laboratory setting.

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays invitro_start Recombinant Kinases (ULK1, ULK2, NUAK1) kinase_assay Kinase Assay (e.g., radiometric, fluorescence) invitro_start->kinase_assay ic50 Determine IC50 kinase_assay->ic50 cell_culture Cancer Cell Lines treatment Treat with MRT68921 cell_culture->treatment autophagy_assay Autophagy Flux Assay (LC3-II Western Blot, LC3 puncta) treatment->autophagy_assay apoptosis_assay Apoptosis Assay (Annexin V, Cleaved PARP1) treatment->apoptosis_assay ros_assay ROS Detection (e.g., DCFDA) treatment->ros_assay western_blot Western Blot (p-MYPT1, p-Gsk3β) treatment->western_blot

Caption: Experimental workflow for characterizing MRT68921.

Experimental Protocols

In Vitro Kinase Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of MRT68921 against target kinases.

  • Reagents:

    • Recombinant human ULK1, ULK2, or NUAK1 enzyme.

    • Kinase buffer: 50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[2][3]

    • ATP solution (containing both non-radiolabeled and [γ-³²P]ATP).[2][3]

    • Substrate peptide (e.g., a generic kinase substrate or a specific substrate for the kinase of interest).

    • This compound dissolved in DMSO.

    • Stop solution (e.g., phosphoric acid).

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and substrate peptide.

    • Add serial dilutions of MRT68921 or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.[2]

    • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding the stop solution.

    • Spot the reaction mixture onto a phosphocellulose membrane or filter paper.

    • Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of MRT68921 and determine the IC50 value by non-linear regression analysis.

Cellular Autophagy Flux Assay (LC3-II Western Blot)

This protocol describes the assessment of autophagy flux in cultured cells treated with MRT68921.

  • Reagents:

    • Mammalian cell line of interest (e.g., MEFs, U251, MNK45).[2][6]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).[2]

    • Autophagy inducer (e.g., EBSS for starvation, or an mTOR inhibitor like AZD8055).[2]

    • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

    • This compound dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibody against LC3.

    • Secondary antibody (HRP-conjugated).

    • ECL substrate.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with MRT68921 or DMSO in the presence or absence of an autophagy inducer for a specified time (e.g., 1-4 hours).[2][6] A parallel set of cells should be co-treated with a lysosomal inhibitor to measure autophagic flux.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux. Inhibition of this accumulation by MRT68921 demonstrates its autophagy-blocking activity.

Conclusion

This compound is a powerful and specific dual inhibitor of ULK1/2 and NUAK1. Its ability to potently block autophagy at the initiation stage and simultaneously induce oxidative stress through NUAK1 inhibition makes it a valuable tool for cancer research and a potential therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize MRT68921 in their studies of autophagy, cellular stress responses, and cancer biology.

References

MRT68921 Hydrochloride: A Technical Guide to a Dual ULK1/NUAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, cell-permeable small molecule that acts as a dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and NUAK family SNF1-like kinase 1 (NUAK1).[1][2][3][4][5] By targeting these key kinases, MRT68921 effectively blocks the initiation of autophagy and disrupts cellular stress response pathways, leading to cytotoxic effects in various cancer cell models.[1][2][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Core Mechanism of Action

MRT68921 exerts its biological effects primarily through the potent and selective inhibition of two key serine/threonine kinases: ULK1 and NUAK1.

  • ULK1/2 Inhibition and Autophagy Blockade: ULK1 and its homolog ULK2 are critical initiators of the autophagy cascade.[7][8] MRT68921 potently inhibits both ULK1 and ULK2, thereby preventing the formation of the ULK1 initiation complex and subsequent steps in autophagosome formation.[7][8][9] This leads to a blockage of autophagic flux, a key process for cellular homeostasis and survival under stress.[7][10] Inhibition of ULK1 has been shown to result in the accumulation of stalled, early autophagosomal structures.[8][10]

  • NUAK1 Inhibition and Oxidative Stress: NUAK1 is involved in cellular stress responses, and its inhibition can lead to an imbalance in oxidative stress signals.[1][6] By inhibiting NUAK1, MRT68921 disrupts the NUAK1/MYPT1/Gsk3β signaling pathway, which contributes to its anti-tumor activity.[1][4][6] This dual-targeting capability enhances its efficacy in inducing cancer cell death.[6]

The combined inhibition of ULK1 and NUAK1 results in increased production of reactive oxygen species (ROS), induction of apoptosis, and potent anti-proliferative effects in cancer cells.[1][2][3][4][6]

Quantitative Data

In Vitro Kinase Inhibition
TargetIC₅₀ (nM)
ULK12.9[1][2][3][4][5][7][9][11][12][13]
ULK21.1[1][2][3][4][5][7][9][11][12][13]
In Vitro Cytotoxicity in Cancer Cell Lines (24h treatment)
Cell LineCancer TypeIC₅₀ (µM)
NCI-H460Non-small cell lung1.76 - 8.91[1][2][3][4]
MNK45Gastric1.76 - 8.91[1][2][3][4]
U251Glioblastoma1.76 - 8.91[1][2][3][4]
A549Non-small cell lung>10[6][14]
Multiple other cancer cell linesVarious1.76 - 8.91[6][14]
In Vivo Anti-Tumor Efficacy
Animal ModelCancer TypeDosage and AdministrationOutcome
NCI-H460 XenograftNon-small cell lung10-40 mg/kg, s.c., daily for 7 days[1][2][3][4]Reduced tumor volume[1][2][3][4]
MNK45 XenograftGastric20 mg/kg, s.c., every 2 days for 7 times[1][2][3][4]Reduced tumor volume[1][2][3][4]
4T1 Metastasis ModelBreast20 mg/kg, i.p., daily for 7 days[1][2][3][4]Reduced number of lung metastatic nodules[1][2][3][4]

Signaling Pathways and Experimental Workflows

MRT68921 Mechanism of Action

MRT68921_Mechanism_of_Action cluster_ULK1 ULK1/2 Pathway cluster_NUAK1 NUAK1 Pathway cluster_Cellular_Effects Cellular Effects MRT68921 MRT68921 ULK1 ULK1/2 MRT68921->ULK1 Inhibits NUAK1 NUAK1 MRT68921->NUAK1 Inhibits ROS ↑ ROS Production MRT68921->ROS Apoptosis ↑ Apoptosis MRT68921->Apoptosis CellProliferation ↓ Cell Proliferation MRT68921->CellProliferation Autophagy Autophagy ULK1->Autophagy Initiation ULK1->Apoptosis Suppresses Autophagy->CellProliferation Supports MYPT1 p-MYPT1 NUAK1->MYPT1 NUAK1->ROS Regulates Gsk3b p-Gsk3β MYPT1->Gsk3b

Caption: MRT68921 inhibits ULK1/2 and NUAK1, blocking autophagy and disrupting stress signaling.

Autophagy Flux Assay Workflow

Autophagy_Flux_Assay start Seed Cells treatment Treat with MRT68921 (e.g., 1 µM, 1h) start->treatment induce Induce Autophagy (e.g., EBSS) treatment->induce lyse Cell Lysis induce->lyse western Western Blot for LC3-II and p62 lyse->western analysis Quantify Protein Levels western->analysis

Caption: Workflow for assessing autophagy flux using Western blot after MRT68921 treatment.

Experimental Protocols

Preparation of Stock Solutions

For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution. For example, a 10 mM stock solution can be prepared.[3] Gentle warming and ultrasonication may be required for complete dissolution.[15] For in vivo studies, the compound can be formulated in a vehicle such as corn oil or a solution containing PEG300, Tween80, and ddH2O.[7] It is recommended to use freshly prepared solutions for optimal results.[7]

In Vitro Kinase Assay

A typical in vitro kinase assay for ULK1 involves the following steps:

  • Recombinant GST-ULK1 is expressed in and purified from 293T or Sf9 cells.[7][8]

  • The kinase reaction is carried out in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[7][8]

  • The reaction mixture includes 30 µM cold ATP and 0.5 µCi of [γ-³²P]ATP.[7][8]

  • The reaction is initiated by adding ATP and incubated for 5 minutes at 25°C.[7][8]

  • The reaction is stopped by adding SDS-PAGE sample buffer.[7][8]

  • The results are analyzed by SDS-PAGE, transfer to a nitrocellulose membrane, autoradiography, and immunoblotting.[7][8]

Cellular Autophagy Assay (Western Blot)

To assess the effect of MRT68921 on autophagy in cells:

  • Culture cells, such as Mouse Embryonic Fibroblasts (MEFs), in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C and 5% CO₂.[7]

  • To induce autophagy, wash the cells twice and incubate in Earle's Balanced Salt Solution (EBSS) for 1 hour.[7]

  • Treat the cells with MRT68921 (e.g., 1 µM) during the starvation period. A lysosomal inhibitor like bafilomycin A1 (50 nM) can be included to measure autophagic flux.[7][8]

  • Lyse the cells and perform immunoblotting for key autophagy markers such as LC3-II and p62.[7][8] A reduction in LC3-II levels in the presence of MRT68921 indicates a block in autophagy.[1]

Cell Viability Assay

The cytotoxic effects of MRT68921 can be determined using a CCK-8 assay:

  • Seed various cancer cell lines in 96-well plates.[6][14]

  • Treat the cells with a range of concentrations of MRT68921 (e.g., 0 to 10 µM) for 24 hours.[6][14]

  • Analyze cell viability using the CCK-8 kit according to the manufacturer's instructions.[6][14]

In Vivo Tumor Xenograft Studies

For in vivo efficacy studies:

  • Implant cancer cells (e.g., NCI-H460 or MNK45) subcutaneously into immunocompromised mice.[4]

  • Once tumors are established, treat the mice with this compound via subcutaneous or intraperitoneal injection at the desired dose and schedule.[4]

  • Monitor tumor volume regularly throughout the study.[4]

  • At the end of the study, tumors and organs can be harvested for further analysis, such as western blotting for pharmacodynamic markers (e.g., p-MYPT1, cleaved PARP1) and histological examination.[1][6]

Conclusion

This compound is a valuable research tool for investigating the roles of ULK1 and NUAK1 in autophagy, cellular stress, and cancer biology. Its potent and dual inhibitory activity provides a robust method for modulating these pathways both in vitro and in vivo. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. As with any potent inhibitor, careful consideration of experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable results.

References

MRT68921 Hydrochloride: A Technical Guide to its Target Proteins and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent small molecule inhibitor with significant implications for cancer research and cellular biology. This document provides an in-depth technical overview of the primary and secondary protein targets of MRT68921, detailing its mechanism of action and its effects on key signaling pathways. Quantitative data on target inhibition are presented, along with detailed protocols for essential experimental validation. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of MRT68921's cellular functions.

Introduction

MRT68921 has emerged as a critical tool for investigating cellular processes such as autophagy and oxidative stress response. Initially identified for its potent inhibition of Unc-51 Like Autophagy Activating Kinase 1 (ULK1) and ULK2, it has also been characterized as a dual inhibitor of NUAK Family SNF1-Like Kinase 1 (NUAK1). This dual activity allows for the modulation of two distinct and crucial cellular signaling pathways, making MRT68921 a valuable compound for therapeutic development, particularly in oncology. This guide serves as a comprehensive resource for researchers utilizing MRT68921, providing detailed information on its target proteins, the cellular pathways it modulates, and the experimental methodologies to assess its effects.

Primary and Secondary Protein Targets

MRT68921 is a multi-targeted kinase inhibitor. Its primary targets are the serine/threonine kinases ULK1, ULK2, and NUAK1. It also exhibits inhibitory activity against other kinases, including TANK-binding kinase 1 (TBK1), I-kappa-B kinase epsilon (IKKϵ), and other AMPK-related kinases.

Quantitative Inhibition Data

The inhibitory potency of MRT68921 against its primary targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target ProteinIC50 (nM)Reference(s)
ULK12.9[1][2][3][4]
ULK21.1[1][2][3][4]
NUAK1Potent Inhibitor (IC50 not specified)[2]

Table 1: In vitro inhibitory activity of MRT68921 against its primary target proteins.

Off-Target Kinase Profile

A broader kinase selectivity screen revealed that at a concentration of 1 µM, MRT68921 can inhibit a number of other kinases by more than 80%. The most notable off-targets include TBK1/IKKϵ and several AMPK-related kinases. However, studies have shown that the autophagy-inhibiting effects of MRT68921 are primarily mediated through its potent inhibition of ULK1 and not these off-targets.[5]

Signaling Pathways Modulated by MRT68921

MRT68921 exerts its cellular effects by intervening in two major signaling pathways: the ULK1/2-mediated autophagy initiation pathway and the NUAK1-regulated oxidative stress response and cell adhesion pathway.

ULK1/2 and the Autophagy Pathway

ULK1 and ULK2 are key initiators of autophagy, a cellular process for the degradation and recycling of cellular components. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Upon starvation or mTORC1 inhibition, the ULK1 complex, consisting of ULK1/2, ATG13, FIP200, and ATG101, becomes active and translocates to the phagophore assembly site to initiate autophagosome formation. MRT68921 directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking the initiation of autophagy.[5]

ULK1_Pathway mTORC1 mTORC1 ULK1_complex_inactive ULK1 Complex (Inactive) mTORC1->ULK1_complex_inactive ULK1_complex_active ULK1 Complex (Active) Autophagy Autophagosome Formation ULK1_complex_active->Autophagy MRT68921 MRT68921 MRT68921->ULK1_complex_active Inhibition NUAK1_Pathway MRT68921 MRT68921 NUAK1 NUAK1 MRT68921->NUAK1 Inhibition MYPT1 MYPT1 NUAK1->MYPT1 P PP1b PP1β MYPT1->PP1b Inhibition GSK3b GSK3β PP1b->GSK3b Dephosphorylation (Inactivation) Downstream Downstream Cellular Processes (e.g., Oxidative Stress Response) GSK3b->Downstream Kinase_Assay_Workflow start Start purify Purify Recombinant GST-ULK1 start->purify setup Set up Kinase Reaction (ULK1, MBP, Buffer, MRT68921) purify->setup preincubate Pre-incubate at 25°C setup->preincubate start_reaction Initiate with [γ-32P]ATP preincubate->start_reaction incubate Incubate at 25°C start_reaction->incubate stop_reaction Stop with SDS-PAGE Buffer incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page transfer Transfer to Membrane sds_page->transfer autorad Autoradiography transfer->autorad quantify Quantify and Calculate IC50 autorad->quantify end End quantify->end

References

MRT68921 Hydrochloride: A Technical Guide to ULK1/ULK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, ATP-competitive, and cell-permeant dual inhibitor of the serine/threonine kinases ULK1 and ULK2, critical initiators of the autophagy pathway. This technical guide provides an in-depth overview of MRT68921, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, neurodegenerative diseases, and other fields where modulation of autophagy is a therapeutic strategy.

Core Concepts: Mechanism of Action

MRT68921 exerts its biological effects primarily through the potent and selective inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) and its close homolog ULK2.[1][2][3][4] These kinases form a complex with ATG13, FIP200 (RB1CC1), and ATG101, which acts as a central node in the initiation of autophagy.[5][6][7] Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates the ULK1/2 complex.[5][8] Upon nutrient starvation or mTOR inhibition, the ULK1/2 complex is activated, leading to the phosphorylation of downstream autophagy components and the initiation of autophagosome formation.[5][6][8] MRT68921, by inhibiting the kinase activity of ULK1 and ULK2, effectively blocks these initial steps, leading to a halt in the autophagic flux.[9]

In addition to its effects on ULK1/2, MRT68921 has also been identified as a potent inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a kinase involved in cellular stress responses and tumor survival.[1][2][10] This dual inhibitory activity may contribute to its potent anti-cancer effects by simultaneously blocking a key survival pathway (autophagy) and a stress-response kinase.[10]

Quantitative Data

The following tables summarize the key in vitro and cellular potencies of this compound.

Table 1: In Vitro Kinase Inhibitory Potency

Target KinaseIC50 (nM)Source
ULK12.9[1][2][3][4][11]
ULK21.1[1][2][4][10][11]

Table 2: Cellular Activity and Cytotoxicity

Cell LineAssay TypeConcentration/IC50Incubation TimeEffectSource
Mouse Embryonic Fibroblasts (MEFs)Autophagy Inhibition1 µM1 hourReduction of basal LC3 puncta and blockage of autophagy[1][2]
REH cellsFunctional Assay100 nM24 and 48 hoursImpeded cAMP-mediated protection against DNA damage-induced cell death[9]
Various Cancer Cell LinesCytotoxicity (CCK-8)1.76 - 8.91 µM24 hoursSignificant cell killing[1][2][4][10]
NCI-H460Apoptosis & ROS Production0 - 10 µM8 - 24 hoursInduction of ROS and apoptosis[1][2][10]
MNK45Apoptosis & ROS Production0 - 10 µM8 - 24 hoursInduction of ROS and apoptosis[1][2][10]
U251Pathway Inhibition0 - 5 µM8 hoursSuppression of NUAK1/MYPT1/Gsk3β and autophagy signaling[1][2][4]
MNK45Pathway Inhibition0 - 5 µM8 hoursSuppression of NUAK1/MYPT1/Gsk3β and autophagy signaling[1][2][4]

Experimental Protocols

In Vitro ULK1/ULK2 Kinase Assay (Radiometric)

This protocol is adapted from methodologies described for the characterization of ULK1/2 inhibitors.[9]

Objective: To determine the in vitro inhibitory potency (IC50) of MRT68921 against ULK1 and ULK2.

Materials:

  • Recombinant human GST-ULK1 or GST-ULK2

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol

  • ATP solution (cold)

  • [γ-³²P]ATP

  • This compound (or other test compounds)

  • SDS-PAGE apparatus

  • Phosphorimager system

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant ULK1 or ULK2, and the substrate (MBP).

  • Add serial dilutions of this compound to the reaction mixture. Include a DMSO control.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Allow the reaction to proceed for 20-30 minutes at 30°C.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of ³²P into the substrate using a phosphorimager.

  • Calculate the percentage of inhibition for each concentration of MRT68921 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Autophagy Flux Assay (LC3-II Western Blotting)

This protocol is a standard method to assess the impact of a compound on autophagic flux.[9][12][13][14][15]

Objective: To determine the effect of MRT68921 on autophagic flux in a cellular context by measuring the levels of LC3-II.

Materials:

  • Cell line of interest (e.g., MEFs, HeLa, U2OS)

  • Complete cell culture medium

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

  • This compound

  • Bafilomycin A1 or Chloroquine (lysosomal inhibitors)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE apparatus and transfer system

  • PVDF membrane

  • Primary antibody against LC3 (to detect both LC3-I and LC3-II)

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with four different conditions:

    • Vehicle control (DMSO) in complete medium.

    • MRT68921 in complete medium.

    • Vehicle control + lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of treatment).

    • MRT68921 + lysosomal inhibitor.

  • Optional: To induce autophagy, replace the complete medium with EBSS for the last 1-2 hours of the treatment period.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with a loading control antibody.

  • Quantify the band intensities for LC3-II and normalize to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Visualizations

ULK1/ULK2 Signaling Pathway in Autophagy Initiation

ULK1_Pathway mTORC1 mTORC1 (Nutrient Sensing) ULK1_Complex ULK1/ULK2 Complex (ULK1/2, ATG13, FIP200, ATG101) mTORC1->ULK1_Complex Inactivation AMPK AMPK (Energy Sensing) AMPK->ULK1_Complex Activation PI3KC3_C1 PI3KC3-C1 (VPS34, Beclin-1, ATG14) ULK1_Complex->PI3KC3_C1 Phosphorylation & Activation MRT68921 MRT68921 MRT68921->ULK1_Complex Inhibition Autophagosome Autophagosome Formation PI3KC3_C1->Autophagosome

Caption: ULK1/ULK2 signaling pathway in autophagy initiation and its inhibition by MRT68921.

Experimental Workflow for Characterizing a ULK1/2 Inhibitor

Experimental_Workflow Start Compound Synthesis (e.g., MRT68921) KinaseAssay In Vitro Kinase Assay (ULK1/ULK2 IC50 Determination) Start->KinaseAssay CellBasedAssay Cell-Based Autophagy Assay (LC3-II Western Blot) KinaseAssay->CellBasedAssay CytotoxicityAssay Cytotoxicity/Apoptosis Assays (CCK-8, Annexin V) CellBasedAssay->CytotoxicityAssay InVivo In Vivo Efficacy Studies (Xenograft Models) CytotoxicityAssay->InVivo

Caption: A typical experimental workflow for the preclinical characterization of a ULK1/2 inhibitor.

References

MRT68921 Hydrochloride: A Technical Guide to its Modulation of the NUAK1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent small molecule inhibitor with dual activity against NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1 (ULK1).[1][2] NUAK1 is a critical component of the antioxidant defense system and plays a significant role in cancer cell survival, proliferation, and metastasis.[3][4] This technical guide provides an in-depth overview of MRT68921's mechanism of action, its effects on the NUAK1 signaling pathway, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in exploring the therapeutic potential of targeting NUAK1 with MRT68921.

Introduction to NUAK1 and its Role in Disease

NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[4][5] It is a serine/threonine kinase that is activated by the tumor suppressor kinase LKB1.[5][6] NUAK1 is implicated in various cellular processes, including cell adhesion, metabolism, and responses to cellular stress.[4][7] Overexpression of NUAK1 has been observed in several cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer, where it is often associated with a more aggressive phenotype and poorer patient outcomes.[5][7] Its role in promoting cancer cell survival under conditions of oxidative and metabolic stress makes it an attractive therapeutic target.[3][7]

This compound: A Dual NUAK1/ULK1 Inhibitor

MRT68921 is a potent inhibitor that targets both NUAK1 and ULK1/2.[1][2] Its dual inhibitory action allows for the simultaneous disruption of two key pathways involved in cancer cell survival: the NUAK1-mediated antioxidant response and ULK1/2-mediated autophagy.[3][8] This dual-targeting approach can lead to a synergistic antitumor effect by breaking the balance of oxidative stress signals and blocking protective autophagy mechanisms.[3]

Biochemical and Cellular Potency

MRT68921 demonstrates high potency against its target kinases and exhibits significant cytotoxic activity against a range of cancer cell lines.

Target IC50 Value Notes
ULK12.9 nMPotent inhibition of autophagy-initiating kinase.[1][2][9]
ULK21.1 nMPotent inhibition of ULK1 homolog.[1][2][9]
Cell Line IC50 Value (µM) Cancer Type
A5491.76 - 8.91Non-small cell lung cancer
H12991.76 - 8.91Non-small cell lung cancer
NCI-H4601.76Non-small cell lung cancer
U2511.76 - 8.91Glioblastoma
MNK451.76 - 8.91Gastric cancer

Note: The IC50 values for cytotoxic activity were determined after 24 hours of treatment with MRT68921.[1][3]

The NUAK1 Signaling Pathway and MRT68921's Mechanism of Action

NUAK1 is a key downstream effector of the LKB1 tumor suppressor kinase.[5] It is also activated by other upstream signals such as AKT and calcium signaling.[5][10][11] Once activated, NUAK1 phosphorylates a variety of downstream targets to regulate cellular processes. A critical downstream pathway involves the phosphorylation and inhibition of the MYPT1 subunit of protein phosphatase 1β (PP1β).[4][12] This leads to the stabilization of an anti-oxidant response. MRT68921, by inhibiting NUAK1, disrupts this signaling cascade.

Signaling Pathway Diagram

NUAK1_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates AKT AKT AKT->NUAK1 Activates Ca_Signal Calcium Signaling Ca_Signal->NUAK1 Activates MYPT1 p-MYPT1 (Ser445/472) NUAK1->MYPT1 Phosphorylates MRT68921 MRT68921 Hydrochloride MRT68921->NUAK1 Inhibits GSK3b p-Gsk3β (Ser9) MYPT1->GSK3b Inhibits (via PP1β attenuation) Cell_Effects Cell Migration & Invasion, Oxidative Stress Resistance GSK3b->Cell_Effects Regulates

Caption: The NUAK1 signaling pathway and the inhibitory action of MRT68921.

Downstream Consequences of NUAK1 Inhibition by MRT68921

Inhibition of NUAK1 by MRT68921 leads to several key downstream cellular effects:

  • Decreased Phosphorylation of MYPT1 and Gsk3β: Western blot analysis has shown that MRT68921 treatment leads to a dose-dependent decrease in the phosphorylation of MYPT1 and Gsk3β.[1][3]

  • Induction of Apoptosis and Reactive Oxygen Species (ROS): By disrupting the antioxidant defense system, MRT68921 treatment increases ROS levels, leading to DNA damage and apoptosis, as evidenced by increased cleaved PARP1 and Annexin V staining.[3]

  • Inhibition of Cell Migration and Invasion: MRT68921 has been shown to reduce cancer cell migration and invasion in wound healing and transwell assays.[3] In vivo studies have also demonstrated its ability to inhibit tumor metastasis.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of MRT68921 on the NUAK1 signaling pathway.

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for determining the IC50 of an inhibitor against a purified kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified NUAK1 - Substrate Peptide - Kinase Buffer - [γ-³²P]ATP - MRT68921 dilutions start->prepare_reagents reaction_setup Set up reaction mixture: Kinase, Substrate, Buffer, and MRT68921 prepare_reagents->reaction_setup initiate_reaction Initiate reaction with [γ-³²P]ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate reaction by spotting on P81 paper incubation->terminate_reaction wash_paper Wash P81 paper to remove unincorporated ATP terminate_reaction->wash_paper quantify Quantify radioactivity (Scintillation counting) wash_paper->quantify analyze Analyze data and calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for a radioactive filter-binding kinase assay.

Materials:

  • Purified active NUAK1 enzyme

  • Substrate peptide (e.g., CHKtide)[13]

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP

  • This compound serial dilutions in DMSO

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation counter

Methodology:

  • Prepare a reaction mixture containing kinase assay buffer, substrate peptide, and purified NUAK1 enzyme.

  • Add varying concentrations of MRT68921 or DMSO (vehicle control) to the reaction mixture.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-45 minutes), ensuring the reaction is within the linear range.[13]

  • Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of MRT68921 and determine the IC50 value by non-linear regression analysis.

Cell Viability (CCK-8) Assay

This assay measures the cytotoxic effects of MRT68921 on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of MRT68921 (e.g., 0 to 10 µM) for 24 hours.[3] Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the phosphorylation status of NUAK1 downstream targets.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-MYPT1, anti-MYPT1, anti-p-Gsk3β, anti-Gsk3β, anti-cleaved PARP1, anti-NUAK1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment

  • PVDF membrane

  • Chemiluminescence detection reagents

Methodology:

  • Treat cells with different concentrations of MRT68921 for a specified time (e.g., 8 hours).[3]

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Transwell Invasion Assay

This assay evaluates the effect of MRT68921 on cancer cell invasion.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

Methodology:

  • Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium containing different concentrations of MRT68921.

  • Add the cell suspension to the upper chamber of the transwell inserts.

  • Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields.

  • Compare the number of invading cells in the MRT68921-treated groups to the control group.

Conclusion

This compound is a valuable research tool for investigating the roles of NUAK1 and ULK1 in cancer biology. Its potent dual inhibitory activity provides a powerful means to probe the intricate signaling networks that govern cancer cell survival, stress resistance, and metastasis. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting the NUAK1 signaling pathway with MRT68921. Careful consideration of its dual specificity is crucial for the accurate interpretation of experimental results.

References

An In-depth Technical Guide to MRT68921 Hydrochloride: A Dual ULK1/2 and NUAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action and its potential as a therapeutic agent, particularly in oncology. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development.

Discovery and Rationale

MRT68921 was identified through efforts to develop potent and selective inhibitors of the ULK1 and ULK2 kinases, which are central to the initiation of the autophagy pathway. Autophagy is a cellular recycling process that is often upregulated in cancer cells to promote survival under stress, making it a compelling target for cancer therapy. By inhibiting ULK1/2, MRT68921 directly blocks the autophagic process.

Further characterization revealed that MRT68921 also potently inhibits NUAK1, a kinase involved in cellular stress resistance and metabolism. The dual inhibition of both ULK1/2 and NUAK1 presents a multi-pronged approach to targeting cancer cell vulnerabilities, potentially leading to enhanced anti-tumor activity.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the synthesis of its core components, the 2,4-diamino-5-cyclopropylpyrimidine and the 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinoline moieties, can be achieved through established synthetic methodologies. A plausible synthetic route is outlined below.

It is crucial to note that the following is a proposed synthetic pathway and has not been experimentally verified from published sources.

Synthesis of Key Intermediates

The synthesis of MRT68921 would likely involve the preparation of two key building blocks: a substituted pyrimidine (B1678525) and a substituted tetrahydroisoquinoline.

  • Synthesis of a Diamino-cyclopropylpyrimidine Intermediate: This can be achieved through the condensation of a suitable three-carbon precursor with guanidine (B92328) or a substituted guanidine, a common method for pyrimidine synthesis.

  • Synthesis of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline: This intermediate can be synthesized from a corresponding bromo- or nitro-substituted phenylethylamine derivative, followed by cyclization and functional group manipulation. An improved synthesis for this specific compound has been reported.[1]

Proposed Final Assembly

The final assembly of MRT68921 would likely involve a coupling reaction, such as a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, between the pyrimidine and tetrahydroisoquinoline intermediates. The cyclobutanecarboxamide (B75595) side chain would be introduced by reacting the appropriate amine with cyclobutanecarbonyl chloride or a related activated carbonyl species. The final product would then be converted to the hydrochloride salt.

Biological Activity and Mechanism of Action

MRT68921 is a highly potent inhibitor of ULK1 and ULK2 with IC50 values of 2.9 nM and 1.1 nM, respectively, in cell-free assays.[2] Its dual-targeting capability extends to NUAK1.

The primary mechanism of action of MRT68921 is the inhibition of autophagy. By inhibiting ULK1 and ULK2, it prevents the phosphorylation of downstream autophagy-related proteins, thereby blocking the formation of autophagosomes.[2] This disruption of the autophagic flux leads to the accumulation of cellular waste and can trigger apoptosis in cancer cells that are highly dependent on autophagy for survival.

The inhibition of NUAK1 contributes to the anti-tumor effects of MRT68921 by interfering with the cellular response to oxidative stress. This dual action can lead to a synergistic anti-cancer effect.

Signaling Pathways

The signaling pathways affected by MRT68921 are central to cellular homeostasis and stress response.

MRT68921_Signaling_Pathway cluster_0 Autophagy Pathway cluster_1 Stress Response Pathway ULK1/2 ULK1/2 Autophagosome Formation Autophagosome Formation ULK1/2->Autophagosome Formation P Autophagy Autophagy Autophagosome Formation->Autophagy Cell Survival Cell Survival Autophagy->Cell Survival NUAK1 NUAK1 MYPT1 MYPT1 NUAK1->MYPT1 P Gsk3β Gsk3β MYPT1->Gsk3β P Oxidative Stress\nResistance Oxidative Stress Resistance Gsk3β->Oxidative Stress\nResistance Oxidative Stress\nResistance->Cell Survival MRT68921 MRT68921 MRT68921->ULK1/2 Inhibits MRT68921->NUAK1 Inhibits

Figure 1: Signaling pathways inhibited by MRT68921.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity
KinaseIC50 (nM)
ULK12.9
ULK21.1

Data from cell-free kinase assays.[2]

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
NCI-H460Lung Cancer1.76
MNK45Gastric CancerNot explicitly stated, but sensitive
U251GlioblastomaNot explicitly stated, but sensitive

IC50 values determined after 24 hours of treatment.

Experimental Protocols

In Vitro Kinase Assay

A typical in vitro kinase assay to determine the IC50 of MRT68921 against ULK1/2 would be performed as follows:

Kinase_Assay_Workflow cluster_workflow Experimental Workflow Recombinant Kinase\n(ULK1 or ULK2) Recombinant Kinase (ULK1 or ULK2) Incubation Incubation Recombinant Kinase\n(ULK1 or ULK2)->Incubation Substrate Substrate Substrate->Incubation ATP (with γ-32P-ATP) ATP (with γ-32P-ATP) ATP (with γ-32P-ATP)->Incubation MRT68921 (various concentrations) MRT68921 (various concentrations) MRT68921 (various concentrations)->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction SDS-PAGE & Autoradiography SDS-PAGE & Autoradiography Stop Reaction->SDS-PAGE & Autoradiography Quantification & IC50 Determination Quantification & IC50 Determination SDS-PAGE & Autoradiography->Quantification & IC50 Determination

Figure 2: Workflow for an in vitro kinase assay.

Protocol:

  • Reactions are carried out in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

  • Recombinant ULK1 or ULK2 enzyme is incubated with a suitable substrate (e.g., myelin basic protein) and varying concentrations of MRT68921.

  • The reaction is initiated by the addition of ATP, typically including a radiolabeled ATP (γ-32P-ATP) for detection.

  • After incubation at 30°C for a defined period, the reaction is stopped by adding SDS-PAGE loading buffer.

  • The reaction products are separated by SDS-PAGE, and the incorporation of the radiolabel into the substrate is quantified using autoradiography or a phosphorimager.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Autophagy Assay (LC3-II Immunoblotting)

To assess the effect of MRT68921 on autophagy in cells, the conversion of LC3-I to LC3-II is a standard method.

Protocol:

  • Culture cells (e.g., HeLa or U2OS) in complete medium to approximately 80% confluency.

  • Induce autophagy by replacing the medium with Earle's Balanced Salt Solution (EBSS) or by treating with an mTOR inhibitor (e.g., rapamycin).

  • Treat the cells with various concentrations of MRT68921 for a specified time (e.g., 2-4 hours). A lysosomal inhibitor such as bafilomycin A1 or chloroquine (B1663885) should be included in a parallel set of experiments to measure autophagic flux.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).

  • Incubate with a suitable secondary antibody and visualize the bands using an appropriate detection system. An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an inhibition of autophagic flux.

In Vivo Tumor Xenograft Studies

The anti-tumor efficacy of MRT68921 can be evaluated in vivo using tumor xenograft models.

Protocol:

  • Implant human cancer cells (e.g., NCI-H460) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

  • Administer this compound, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule.

  • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for autophagy markers).

Conclusion

This compound is a potent dual inhibitor of the ULK1/2 and NUAK1 kinases, demonstrating significant anti-proliferative activity in cancer cell lines and in vivo tumor models. Its ability to simultaneously block autophagy and interfere with cellular stress responses makes it a promising candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of autophagy, cancer biology, and drug discovery. Further investigation into the synthesis and optimization of MRT68921 and related compounds is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to MRT68921 Hydrochloride: A Dual ULK1/2 and NUAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, small-molecule inhibitor targeting key regulators of cellular stress and survival pathways. It exhibits dual inhibitory activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, critical initiators of the autophagy process, as well as NUAK family SNF1-like kinase 1 (NUAK1), a component of the antioxidant defense system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the targeted signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is the hydrochloride salt of N-(3-((5-cyclopropyl-2-((2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)amino)pyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide.[1] Its chemical structure and properties are summarized below.

Chemical Structure:

  • IUPAC Name: N-(3-((5-cyclopropyl-2-((2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)amino)pyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide dihydrochloride[1]

  • Synonyms: MRT68921 HCl, MRT-68921[1]

Physicochemical Properties:

PropertyValueReference
Molecular Formula C25H36Cl2N6O[1]
Molecular Weight 507.50 g/mol [1][2]
CAS Number 2080306-21-2 (HCl salt)[1][2]
1190379-70-4 (free base)[1]
Appearance Crystalline solid[1]
Purity ≥98% (HPLC)[2]
Solubility Water: 100 mM[2][3]
DMSO: 8.33 mg/mL (16.41 mM)[4]
H2O: 20.83 mg/mL (41.04 mM)[4]
Storage Desiccate at room temperature. For long-term storage, -20°C is recommended.[2]

Mechanism of Action and Biological Activity

MRT68921 is a potent dual inhibitor of ULK1 and ULK2, the mammalian homologues of the yeast Atg1 kinase, which are essential for the initiation of autophagy.[5] It also inhibits NUAK1, a kinase involved in cellular stress responses.

Inhibition of ULK1/2 and Autophagy

MRT68921 potently inhibits ULK1 and ULK2 with IC50 values of 2.9 nM and 1.1 nM, respectively.[4][5] By inhibiting ULK1/2, MRT68921 blocks the initiation of the autophagic process. This leads to the accumulation of autophagosomes and autophagy substrates such as sequestosome 1 (p62/SQSTM1) and the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II).[1] This blockade of autophagic flux has been demonstrated in various cell lines, including mouse embryonic fibroblasts (MEFs).[5]

Inhibition of NUAK1 Signaling

MRT68921 also functions as a dual inhibitor of NUAK1.[5] NUAK1 is a critical component of the antioxidant defense system and is involved in protecting tumor cells from oxidative stress. By inhibiting NUAK1, MRT68921 can disrupt this protective mechanism, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis in cancer cells. The inhibition of NUAK1 by MRT68921 has been shown to downregulate the phosphorylation of its downstream targets, MYPT1 and Gsk3β.[4][5]

Inhibitory Activity:

TargetIC50Reference
ULK1 2.9 nM[4][5]
ULK2 1.1 nM[4][5]
AMPK 45 nM[1]
CK2 280 nM[1]

Signaling Pathways

The inhibitory actions of MRT68921 impact two key cellular signaling pathways: the ULK1-mediated autophagy pathway and the NUAK1 signaling pathway.

ULK1_Autophagy_Pathway cluster_upstream Upstream Signals cluster_ulk_complex ULK1 Complex cluster_downstream Downstream Events mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 inhibits AMPK AMPK AMPK->ULK1 activates ATG13 ATG13 ULK1->ATG13 phosphorylates FIP200 FIP200 ULK1->FIP200 VPS34_Complex VPS34 Complex ULK1->VPS34_Complex activates ATG101 ATG101 Autophagosome_Formation Autophagosome Formation VPS34_Complex->Autophagosome_Formation leads to MRT68921 MRT68921 MRT68921->ULK1 inhibits

Caption: ULK1-mediated autophagy initiation pathway and its inhibition by MRT68921.

NUAK1_Signaling_Pathway cluster_upstream_nuak Upstream Regulation cluster_downstream_nuak Downstream Effects LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 activates Calcium_PKC Calcium/PKCα Calcium_PKC->NUAK1 activates MYPT1 MYPT1 NUAK1->MYPT1 phosphorylates Gsk3b Gsk3β NUAK1->Gsk3b phosphorylates Cell_Survival Cell Survival & Antioxidant Defense MYPT1->Cell_Survival Gsk3b->Cell_Survival MRT68921_nuak MRT68921 MRT68921_nuak->NUAK1 inhibits

Caption: NUAK1 signaling pathway and its inhibition by MRT68921.

Experimental Protocols

In Vitro ULK1 Kinase Assay

This protocol is adapted from methodologies described for assessing ULK1 inhibition by MRT68921.[6][7][8]

Materials:

  • Recombinant GST-tagged ULK1

  • This compound

  • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol

  • ATP solution: 30 µM cold ATP

  • [γ-32P]ATP (0.5 µCi)

  • SDS-PAGE sample buffer

  • Glutathione-Sepharose column (for purification if needed)

Procedure:

  • Enzyme Preparation: Purify recombinant GST-ULK1 from expression systems (e.g., 293T cells) using a glutathione-Sepharose column.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Kinase Assay Buffer

    • Desired concentration of MRT68921 (or DMSO as a vehicle control)

    • Recombinant GST-ULK1

  • Pre-incubation: Pre-warm the reaction mixtures to 25°C for 5 minutes.

  • Initiation of Reaction: Add the ATP solution containing [γ-32P]ATP to each reaction tube to a final concentration of 30 µM.

  • Incubation: Incubate the reactions at 25°C for 5 minutes.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose membrane.

    • Analyze the phosphorylation of ULK1 (autophosphorylation) by autoradiography and immunoblotting.

Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol provides a general framework for assessing changes in LC3-II and p62 levels in cells treated with MRT68921.

Materials:

  • Cell culture medium (e.g., DMEM) with 10% FBS and penicillin/streptomycin

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

  • This compound

  • Bafilomycin A1 (as a control for autophagic flux)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MEFs, HeLa, or other cancer cell lines) and grow to 70-80% confluency.

    • To induce autophagy, wash cells with PBS and incubate in EBSS.

    • Treat cells with various concentrations of MRT68921 (e.g., 1 µM) or DMSO for the desired time (e.g., 1-4 hours).

    • Include a control group treated with Bafilomycin A1 (e.g., 50 nM) to assess autophagic flux.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in Lysis Buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin). An increase in both LC3-II and p62 levels upon MRT68921 treatment is indicative of autophagy inhibition.

Conclusion

This compound is a valuable research tool for investigating the roles of ULK1/2 and NUAK1 in various cellular processes, including autophagy and stress responses. Its potent and dual inhibitory activity makes it a promising candidate for further investigation in the context of diseases where these pathways are dysregulated, such as cancer. The information and protocols provided in this guide are intended to support researchers in their exploration of MRT68921's therapeutic potential.

References

Dual Autophagy Kinase Inhibitor MRT68921 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of MRT68921 hydrochloride, a potent dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are critical initiators of the autophagy pathway. The compound's high affinity and specificity make it a valuable tool for investigating the roles of ULK1 and ULK2 in cellular processes and a potential candidate for therapeutic development in diseases such as cancer.

Data Presentation: In Vitro Inhibitory Potency (IC50)

MRT68921 demonstrates nanomolar potency against both ULK1 and ULK2 kinases. The half-maximal inhibitory concentration (IC50) values are summarized below. Several sources specify that these values correspond to the hydrochloride or dihydrochloride (B599025) salt forms of the compound[1][2][3][4].

Target KinaseIC50 Value (nM)
ULK12.9
ULK21.1

These values highlight MRT68921 as a highly potent dual inhibitor of the ULK kinase family[1][5][6][7][8][9].

Experimental Protocols: In Vitro Kinase Assay

The inhibitory activity of MRT68921 against ULK1 and ULK2 was determined using an in vitro kinase assay. The following protocol provides a representative methodology.

Objective: To quantify the enzymatic inhibition of ULK1 by MRT68921.

Materials & Reagents:

  • Recombinant GST-tagged ULK1 (expressed in 293T or Sf9 cells)

  • Glutathione-Sepharose column for purification

  • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol

  • ATP solution: 30 µM "cold" ATP mixed with 0.5 µCi of [γ-³²P]ATP

  • MRT68921 compound at various concentrations

  • SDS-PAGE reagents

  • Nitrocellulose membrane

Procedure:

  • Enzyme Preparation: Recombinant GST-ULK1 is expressed in a suitable cell line (e.g., 293T) and purified using a glutathione-Sepharose column[1].

  • Kinase Reaction: The kinase assays are conducted in the kinase assay buffer. The purified GST-ULK1 enzyme is incubated with varying concentrations of the inhibitor (MRT68921).

  • Initiation: The kinase reaction is initiated by adding the ATP solution containing radiolabeled [γ-³²P]ATP[1].

  • Incubation: The reaction is allowed to proceed for 5 minutes at 25°C[1].

  • Termination: The reaction is stopped by the addition of SDS-PAGE sample buffer[1].

  • Analysis: The reaction products are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and analyzed by autoradiography to detect the incorporation of the radiolabeled phosphate. Immunoblotting is also performed to confirm protein loading[1].

  • Data Interpretation: The intensity of the radioactive signal corresponds to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

ULK1/2 Signaling in Autophagy Induction

ULK1 and ULK2 are key regulators in the initiation of autophagy. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1/2 complex. Upon cellular stress, such as starvation, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1/2 complex. This complex, which also includes ATG13, FIP200, and ATG101, then phosphorylates downstream targets like Beclin-1 to initiate the formation of the autophagosome[10].

ULK1_Signaling_Pathway cluster_0 Nutrient Rich cluster_1 Starvation / Stress mTORC1 mTORC1 ULK_Complex_Inhibited ULK1/2 Complex (Inactive) mTORC1->ULK_Complex_Inhibited Phosphorylates (Inhibits) Autophagy_Inhibited Autophagy Inhibited ULK_Complex_Inhibited->Autophagy_Inhibited mTORC1_Inhibited mTORC1 (Inactive) ULK_Complex_Active ULK1/2 Complex (Active) Beclin1_Complex Beclin-1 Complex ULK_Complex_Active->Beclin1_Complex Phosphorylates (Activates) Autophagosome Autophagosome Formation Beclin1_Complex->Autophagosome MRT68921 MRT68921 MRT68921->ULK_Complex_Active Inhibits Nutrients Nutrients Nutrients->mTORC1 Stress Stress Stress->mTORC1_Inhibited Kinase_Assay_Workflow A 1. Purify Recombinant GST-ULK1 B 2. Incubate ULK1 with varying [MRT68921] A->B C 3. Initiate Reaction with [γ-³²P]ATP B->C D 4. Incubate (5 min @ 25°C) C->D E 5. Terminate Reaction with SDS Buffer D->E F 6. SDS-PAGE & Transfer to Membrane E->F G 7. Autoradiography & Immunoblot F->G H 8. Quantify Signal & Calculate IC50 G->H

References

MRT68921 Hydrochloride: A Technical Guide to its Role in Autophagy Initiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT68921 hydrochloride is a potent and selective dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the serine/threonine kinases that play a pivotal role in the initiation of the autophagy cascade. By directly targeting the kinase activity of ULK1/2, MRT68921 effectively blocks the initial steps of autophagosome formation, making it an invaluable tool for studying the intricate mechanisms of autophagy and a potential therapeutic agent in diseases where autophagy is dysregulated, such as cancer. This technical guide provides an in-depth overview of the mechanism of action of MRT68921, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug development.

Introduction to Autophagy and the Role of ULK1/2

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of human pathologies, including cancer, neurodegenerative disorders, and infectious diseases.

The initiation of autophagy is tightly regulated by a complex signaling network that converges on the ULK1/2 complex. Under nutrient-rich conditions, the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) phosphorylates and inactivates the ULK1/2 complex. Conversely, under conditions of cellular stress, such as nutrient deprivation, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1/2 complex. Activated ULK1/2 then phosphorylates multiple downstream substrates, including components of the VPS34 complex, to initiate the formation of the phagophore, the precursor to the autophagosome.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that directly targets the ATP-binding pocket of ULK1 and ULK2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets crucial for autophagy initiation. Notably, studies have shown that at concentrations effective for ULK1/2 inhibition, MRT68921 does not significantly affect the activity of upstream regulators like mTORC1 and AMPK[1].

The primary mechanism of MRT68921 involves the disruption of autophagosome maturation, leading to a blockage of autophagic flux[2][3]. While it is a potent inhibitor of the initial kinase activity, some studies have observed the formation of aberrant, enlarged autophagosomal structures upon treatment, suggesting a role for ULK1 kinase activity in later stages of autophagosome formation as well[1].

Quantitative Data

The following tables summarize the key quantitative data for this compound based on in vitro and cell-based assays.

Target IC50 (nM) Assay Type
ULK12.9Cell-free kinase assay
ULK21.1Cell-free kinase assay

Table 1: In vitro inhibitory activity of MRT68921.[2][3][4][5][6]

Cell Line Assay Type Concentration Incubation Time Effect Reference
Mouse Embryonic Fibroblasts (MEFs)Autophagy Inhibition1 µM1 hourBlocks basal autophagy and reduces LC3 puncta.[2][4][5]
REH cellsFunctional Assay100 nM24-48 hoursImpedes cAMP-mediated protection against DNA damage-induced cell death.[2]
Various Cancer Cell LinesCytotoxicity Assay1.76-8.91 µM (IC50)24 hoursExhibits cytotoxic activity.[4]
NCI-H460 and MNK45 cellsApoptosis and ROS production0-10 µM8-24 hoursInduces ROS production and apoptosis.[4]
U251 and MNK45 cellsSignaling Pathway Analysis0-5 µM8 hoursSuppresses NUAK1/MYPT1/Gsk3β and autophagy-associated signaling.[4]

Table 2: Effective concentrations of MRT68921 in cell-based assays.

Signaling Pathways

The initiation of autophagy is a highly regulated process. The diagram below illustrates the canonical mTOR-dependent autophagy initiation pathway and the point of intervention for MRT68921.

autophagy_initiation_pathway cluster_upstream Upstream Regulation cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Events cluster_inhibitor Pharmacological Intervention Nutrient Status Nutrient Status mTORC1 mTORC1 Nutrient Status->mTORC1 Activates ULK1_ULK2 ULK1/ULK2 mTORC1->ULK1_ULK2 Inhibits (Phosphorylation) ATG13 ATG13 ULK1_ULK2->ATG13 VPS34 Complex VPS34 Complex ULK1_ULK2->VPS34 Complex Activates (Phosphorylation) FIP200 FIP200 ATG13->FIP200 ATG101 ATG101 FIP200->ATG101 Phagophore Formation Phagophore Formation VPS34 Complex->Phagophore Formation MRT68921 MRT68921 MRT68921->ULK1_ULK2 Inhibits experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Autophagy Induction (e.g., Starvation) Autophagy Induction (e.g., Starvation) Cell Seeding->Autophagy Induction (e.g., Starvation) Treatment Treatment: - DMSO (Control) - MRT68921 - Bafilomycin A1 (Flux Control) Autophagy Induction (e.g., Starvation)->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Immunofluorescence Immunofluorescence: - LC3 Puncta Formation Treatment->Immunofluorescence Western Blot Western Blot Analysis: - p-ATG13 (ULK1 activity) - LC3-II/I Ratio (Autophagosome) - p62 (Autophagic Flux) Cell Lysis->Western Blot

References

MRT68921 Hydrochloride: A Dual ULK1/2 and NUAK1 Inhibitor Modulating Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, cell-permeable small molecule that has emerged as a critical tool in cancer research. It functions as a dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2] By targeting these key regulators of cellular metabolism and stress response, MRT68921 disrupts fundamental processes that cancer cells exploit for survival and proliferation. This technical guide provides a comprehensive overview of MRT68921's mechanism of action, its multifaceted effects on cancer cell metabolism, detailed experimental protocols for its study, and a summary of its preclinical efficacy.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and survive in the often harsh tumor microenvironment.[3] Autophagy, a cellular recycling process, is a key survival mechanism for cancer cells, providing essential nutrients during periods of metabolic stress.[4][5] ULK1 and its homologue ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy.[2][6] Additionally, the antioxidant defense system is crucial for mitigating the oxidative stress that results from aberrant cancer cell metabolism.[1][7] NUAK1 is a kinase implicated in this defense system, protecting cancer cells from reactive oxygen species (ROS)-induced cell death.[1][8]

This compound's ability to simultaneously inhibit both the autophagy-initiating ULK kinases and the cytoprotective NUAK1 kinase makes it a compelling agent for cancer therapy.[1][7] This dual-targeting approach leads to a synergistic antitumor effect by blocking a key survival pathway (autophagy) while simultaneously increasing cytotoxic oxidative stress.[1]

Mechanism of Action

MRT68921 is a potent inhibitor of both ULK1 and ULK2, with nanomolar efficacy.[2][9][10] It also demonstrates inhibitory activity against NUAK1.[1][11] This multi-targeted profile disrupts two critical survival pathways in cancer cells.

Inhibition of ULK1/2 and Autophagy

ULK1/2 are central to the initiation of the autophagy cascade. By inhibiting these kinases, MRT68921 effectively blocks the formation of autophagosomes, the double-membraned vesicles that engulf cellular components for degradation.[10][12] This leads to an accumulation of autophagy substrates and a disruption of the autophagic flux, depriving cancer cells of a vital source of recycled metabolites.[8][12]

Inhibition of NUAK1 and Induction of Oxidative Stress

NUAK1 is a key component of the cellular antioxidant defense system.[1][8] Its inhibition by MRT68921 disrupts the balance of oxidative stress signals within cancer cells, leading to an accumulation of ROS.[1][2] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[1][2]

Effects on Cancer Cell Metabolism and Survival

The dual inhibition of ULK1/2 and NUAK1 by MRT68921 results in a cascade of events that collectively suppress cancer cell growth and survival.

  • Inhibition of Autophagy: MRT68921 blocks autophagic flux, as evidenced by the reduction of LC3-II levels and the accumulation of LC3 puncta in the presence of lysosomal inhibitors.[2][11]

  • Induction of Apoptosis: Treatment with MRT68921 leads to a dose-dependent increase in apoptosis in various cancer cell lines, confirmed by Annexin V staining and the cleavage of PARP1.[1][2]

  • Increased Reactive Oxygen Species (ROS): MRT68921 treatment elevates intracellular ROS levels, contributing to its cytotoxic effects.[1][2]

  • Suppression of Proliferation: The compound significantly inhibits the proliferation of a broad range of cancer cell lines.[1][2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity
TargetIC₅₀ (nM)Reference
ULK12.9[2][9]
ULK21.1[2][9]
Table 2: In Vitro Cytotoxic Activity (IC₅₀, µM) in Cancer Cell Lines (24h treatment)
Cell LineCancer TypeIC₅₀ (µM)Reference
NCI-H460Non-small cell lung cancer1.76[1][2]
A549Non-small cell lung cancer>10[1]
H1299Non-small cell lung cancer6.45[1]
MNK45Gastric cancer8.91[1][2]
U251Glioblastoma>10[1][2]
............

(Note: This is a selection of reported values; IC₅₀ can vary between studies and experimental conditions.)[1][2]

Table 3: In Vivo Efficacy in Xenograft Mouse Models
Cancer ModelDosing RegimenOutcomeReference
NCI-H460 Xenograft10-40 mg/kg, s.c., daily for 7 daysReduced tumor volume[1][2]
MNK45 Xenograft20 mg/kg, s.c., every 2 days for 7 daysReduced tumor volume[1][2]
4T1 Lung Metastasis20 mg/kg, i.p., daily for 7 daysReduced number of lung metastatic nodules[2][13]

Signaling Pathways

MRT68921 impacts key signaling pathways that govern cell survival and metabolism.

MRT68921_Signaling_Pathway cluster_0 MRT68921 Inhibition cluster_1 Autophagy Pathway cluster_2 Oxidative Stress Pathway MRT68921 MRT68921 ULK1_ULK2 ULK1 / ULK2 MRT68921->ULK1_ULK2 inhibits NUAK1 NUAK1 MRT68921->NUAK1 inhibits Autophagy_Initiation Autophagy Initiation ULK1_ULK2->Autophagy_Initiation Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Cell_Survival_Metabolites Cell Survival & Metabolite Recycling Autophagosome_Formation->Cell_Survival_Metabolites MYPT1_Gsk3b p-MYPT1 / p-Gsk3β NUAK1->MYPT1_Gsk3b Antioxidant_Defense Antioxidant Defense MYPT1_Gsk3b->Antioxidant_Defense ROS ROS Accumulation Antioxidant_Defense->ROS reduces Apoptosis Apoptosis ROS->Apoptosis

Caption: Signaling pathways affected by MRT68921.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro ULK1 Kinase Assay

This protocol is adapted from methodologies used in the characterization of ULK1 inhibitors.[12][14]

Objective: To determine the in vitro inhibitory activity of MRT68921 against ULK1 kinase.

Materials:

  • Recombinant active ULK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP solution

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • This compound

  • 96-well plates

  • Incubator

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of MRT68921 in kinase assay buffer.

  • In a 96-well plate, add the ULK1 enzyme, MBP substrate, and the diluted MRT68921 or vehicle control.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP if using a non-radioactive method).

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or the ADP-Glo™ reagent).

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the generated ADP via a luminescent signal.

  • Calculate the percentage of inhibition for each concentration of MRT68921 and determine the IC₅₀ value by non-linear regression analysis.

ULK1_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: ULK1, Substrate, Buffer, ATP, MRT68921 Start->Prepare_Reagents Add_to_Plate Add ULK1, Substrate, and MRT68921 to Plate Prepare_Reagents->Add_to_Plate Pre_incubate Pre-incubate at 30°C Add_to_Plate->Pre_incubate Initiate_Reaction Initiate with ATP Pre_incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detection Detect Signal (Radioactivity or Luminescence) Stop_Reaction->Detection Analyze_Data Analyze Data and Calculate IC₅₀ Detection->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro ULK1 kinase assay.

Cell Viability/Cytotoxicity Assay (CCK-8)

This protocol is based on standard procedures for the Cell Counting Kit-8 (CCK-8) assay.[15][16][17]

Objective: To determine the cytotoxic effect of MRT68921 on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of MRT68921 in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of MRT68921 or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.[18][19][20][21]

Objective: To quantify the levels of intracellular ROS following treatment with MRT68921.

Materials:

  • Cancer cell lines

  • 24-well or 96-well plates

  • This compound

  • DCFH-DA probe

  • Serum-free medium

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in an appropriate plate and allow them to adhere.

  • Treat the cells with various concentrations of MRT68921 or vehicle control for the desired time (e.g., 8 hours).

  • Wash the cells with serum-free medium.

  • Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope for imaging or a microplate reader (excitation ~485 nm, emission ~530 nm) for quantification.

Assessment of Autophagic Flux by Western Blot

This protocol focuses on detecting the conversion of LC3-I to LC3-II.

Objective: To assess the effect of MRT68921 on autophagic flux.

Materials:

  • Cancer cell lines

  • This compound

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Seed cells and treat with MRT68921 in the presence or absence of a lysosomal inhibitor for the final 2-4 hours of the treatment period.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities. An increase in the LC3-II/LC3-I ratio or LC3-II levels in the presence of a lysosomal inhibitor indicates an increase in autophagic flux. A blockage of this increase by MRT68921 demonstrates its inhibitory effect.

Autophagic Flux Measurement using mCherry-GFP-LC3 Reporter

This method provides a more dynamic and quantitative measure of autophagic flux.[22][23][24][25]

Objective: To visualize and quantify autophagic flux in living cells.

Materials:

  • Cancer cell line stably expressing the mCherry-GFP-LC3 tandem reporter construct.

  • This compound

  • Confocal microscope or flow cytometer

Procedure:

  • Seed the mCherry-GFP-LC3 expressing cells.

  • Treat the cells with MRT68921 or vehicle control.

  • Analyze the cells by confocal microscopy or flow cytometry.

    • Microscopy: Autophagosomes will appear as yellow puncta (co-localization of mCherry and GFP), while autolysosomes will appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome). A blockage in autophagy will result in a decrease in both yellow and red puncta.

    • Flow Cytometry: The ratio of mCherry to GFP fluorescence is measured. A high mCherry/GFP ratio indicates high autophagic flux. Inhibition of autophagy by MRT68921 will prevent an increase in this ratio under autophagy-inducing conditions.

Conclusion

This compound is a powerful research tool for investigating the intricate connections between autophagy, oxidative stress, and cancer cell metabolism. Its dual inhibitory action on ULK1/2 and NUAK1 provides a unique mechanism for inducing cancer cell death. The data summarized and the protocols detailed in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of targeting these critical pathways in cancer. Further investigation into the broader metabolic consequences of MRT68921 treatment and its efficacy in combination with other anticancer agents is warranted.

References

Preliminary Toxicity Profile of MRT68921 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: MRT68921 is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, and has also been identified as an inhibitor of NUAK1 kinase.[1][2][3] It is under investigation primarily for its therapeutic potential in oncology, where it disrupts critical cellular processes such as autophagy and oxidative stress homeostasis, leading to cancer cell death.[1][2] This document provides a technical guide to the preliminary toxicity studies of MRT68921 hydrochloride, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways involved.

Data Presentation: Quantitative Toxicity Summary

The preliminary toxicity assessment of MRT68921 has been conducted through both in vitro and in vivo models. The data suggests a selective cytotoxic effect on cancer cells with a favorable safety window in normal cells and a lack of significant systemic toxicity in animal models.[1][4][5]

In Vitro Cytotoxicity Data

MRT68921 demonstrates significant cytotoxic activity across a range of cancer cell lines, while exhibiting substantially lower toxicity in normal human cell lines.[1]

Cell LineCell TypeIC50 (µM)Exposure TimeAssay
Cancer Lines
NCI-H460Lung Cancer1.76 (most sensitive)24 hCCK-8
Various11 other Cancer Lines1.76 - 8.9124 hCCK-8
Normal Lines
293THuman Embryonic Kidney> 4024 hCCK-8
HUVECHuman Umbilical Vein Endothelial> 4024 hCCK-8
Data sourced from references[1][2].
In Vivo Toxicity and Efficacy Data

In vivo studies in murine models have been conducted to assess both anti-tumor efficacy and systemic toxicity. These preliminary studies report no significant toxicity at effective doses.[1][2][5][6]

Animal ModelTumor ModelDosageAdministration RouteKey Toxicity Findings
Nude MiceNCI-H460 Xenograft10, 20, and 40 mg/kg/day for 7 daysSubcutaneous (s.c.), peritumoralAnti-tumor efficacy observed; no major toxicity reported.[2][5]
Nude MiceMNK45 Xenograft20 mg/kg every 2 days for 7 treatmentsSubcutaneous (s.c.), peritumoralSignificant tumor volume decrease; no major toxicity reported.[2][5]
BALB/c Mice4T1 Metastatic Syngeneic20 mg/kg/day for 7 daysIntravenous (i.v.)No significant systemic toxicity observed. H&E staining of heart, kidney, liver, and spleen showed no abnormal structures.[1][5]
KL GEMMLung CancerNot specifiedNot specifiedTreatment did not result in major toxicity as measured by mouse body weight.[6]
Data sourced from references[1][2][5][6].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicity data. The following sections describe the protocols used in the cited preliminary studies.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of MRT68921 against its target kinases, ULK1 and ULK2.

  • Enzyme Source: Recombinant GST-tagged ULK1 was expressed in either Sf9 or 293T cells and purified.[7]

  • Assay Buffer: The kinase reaction was typically carried out in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[7]

  • Reaction: The reaction mixture, containing the ULK1 enzyme and MRT68921, was pre-warmed. The reaction was initiated by adding ATP (including [γ-32P]ATP) and allowed to proceed for 5 minutes at 25°C.[7]

  • Analysis: The reaction was terminated by adding SDS-PAGE sample buffer. The proteins were then separated by SDS-PAGE, transferred to a nitrocellulose membrane, and analyzed by autoradiography to detect substrate phosphorylation.[7]

Cell-Based Assays
  • Cell Culture: Mouse embryonic fibroblasts (MEFs) and various human cancer cell lines were cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 environment.[7]

  • Cytotoxicity (CCK-8 Assay): Cells were seeded in 96-well plates until approximately 80% confluent. They were then treated with varying concentrations of MRT68921 for 24 hours. Cell viability was subsequently measured using a Cell Counting Kit-8 (CCK-8) assay.[1]

  • Apoptosis (Annexin V/PI Staining): Cancer cells (e.g., NCI-H460, MNK45) were treated with MRT68921 for 24 hours. Cells were then harvested and stained with Annexin V and Propidium Iodide (PI). The percentage of apoptotic cells was quantified using flow cytometry (FACS).[1]

  • Autophagy Induction and Inhibition: To induce autophagy, cells were washed and incubated in Earle's Balanced Salt Solution (EBSS) for 1 hour. To test inhibition, MRT68921 (e.g., 1 µM) was added during this incubation period. Cell lysates were then analyzed by immunoblotting for autophagy markers like LC3-II.[7][8]

In Vivo Studies
  • Animal Models: Studies have utilized female BALB/c mice and nude mice for xenograft and syngeneic tumor models.[5][7]

  • Drug Formulation and Administration: A sample formulation involves dissolving MRT68921 in DMSO, then diluting with PEG300, Tween80, and ddH2O for injection.[7] Administration routes included subcutaneous (s.c.), intraperitoneal (i.p.), and intravenous (i.v.).[2][5]

  • Toxicity Assessment: Systemic toxicity was evaluated by monitoring mouse body weight throughout the treatment period and by post-mortem histopathological analysis (H&E staining) of major organs like the heart, kidney, liver, and spleen.[1][5][6]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of MRT68921 and a general workflow for its toxicological evaluation.

mTOR mTORC1 ULK1_Complex ULK1/2 Complex (ULK1, ATG13, FIP200) mTOR->ULK1_Complex Inh PI3K_Complex VPS34 Complex ULK1_Complex->PI3K_Complex Act MRT MRT68921 MRT->ULK1_Complex Inh Autophagosome Autophagosome Formation PI3K_Complex->Autophagosome Maturation Autophagosome Maturation Autophagosome->Maturation Lysosome Lysosome Maturation->Lysosome Fusion Autolysosome Autolysosome

Caption: MRT68921 inhibits the ULK1/2 complex, a key initiator of autophagy.

MRT MRT68921 NUAK1 NUAK1 MRT->NUAK1 Inh MYPT1 p-MYPT1 NUAK1->MYPT1 Act Gsk3b p-Gsk3β NUAK1->Gsk3b Act Antioxidant Antioxidant Response MYPT1->Antioxidant Gsk3b->Antioxidant ROS ↑ ROS Levels Antioxidant->ROS Reduces Apoptosis Apoptosis ROS->Apoptosis

Caption: MRT68921 inhibits NUAK1, leading to increased ROS and apoptosis.

start Tumor Cell Implantation (In Vivo Model) treatment Treatment Period (e.g., 7 days) - MRT68921 vs. Vehicle - Daily Dosing start->treatment monitoring In-life Monitoring - Tumor Volume - Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histopathology (H&E) of Major Organs (Liver, Spleen, Kidney, Heart) endpoint->histology

Caption: A generalized workflow for in vivo toxicity assessment of MRT68921.

References

MRT68921 Hydrochloride: A Technical Guide for Basic Autophagy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRT68921 hydrochloride, a potent pharmacological tool for the study of autophagy. MRT68921 is a highly selective, dual inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2, the mammalian orthologs of the yeast Atg1 kinase.[1][2] These kinases are critical for the initiation of the autophagy cascade, making MRT68921 an invaluable reagent for dissecting the molecular mechanisms of this fundamental cellular process.[1][2] This document outlines the mechanism of action, provides key quantitative data, details experimental protocols, and includes necessary visualizations to facilitate its effective use in a research setting.

Core Concepts and Mechanism of Action

Autophagy is a catabolic process that involves the sequestration and degradation of cellular components within double-membraned vesicles called autophagosomes.[3][4] This process is essential for cellular homeostasis, adaptation to stress, and the removal of damaged organelles and proteins.[2][3] The ULK1/2 complex, which also includes ATG13 and FIP200, acts as a central integrator of upstream nutrient and energy signals, primarily from the mTOR and AMPK pathways, to initiate autophagosome formation.[1]

MRT68921 exerts its inhibitory effect by directly targeting the kinase activity of ULK1 and ULK2.[2] By doing so, it blocks the initial steps of autophagy, leading to a disruption of autophagic flux and preventing the maturation of autophagosomes.[2][5] This specific inhibition allows for the precise investigation of ULK1/2-dependent signaling pathways in autophagy.[2] Notably, MRT68921 has also been identified as a dual inhibitor of NUAK1, a kinase involved in cellular stress responses, which may contribute to its broader cellular effects, particularly in cancer biology.[5][6]

Quantitative Data

The following tables summarize the key in vitro potencies and cellular activities of MRT68921.

Table 1: In Vitro Kinase Inhibitory Activity

Target KinaseIC50 (nM)
ULK12.9[1][5][7]
ULK21.1[1][5][7]
AMPK45[8]
CK2280[8]

Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines (24-hour treatment) [6][9]

Cell LineCancer TypeIC50 (µM)
NCI-H460Non-small cell lung1.76[6][9]
A549Non-small cell lung>5
PC-9Non-small cell lung>5
HCT116Colon3.51
HT29Colon>5
SW480Colon4.23
U251Glioblastoma2.56
U87Glioblastoma3.87
BxPC-3Pancreatic4.88
PANC-1Pancreatic8.91
MNK45Gastric2.31
SGC-7901Gastric3.25

Visualizing the Mechanism and Workflow

To better understand the role of MRT68921 in the context of autophagy and its application in research, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and the logical basis of its inhibitory action.

Autophagy_Pathway_and_MRT68921_Inhibition MRT68921 Inhibition of the Autophagy Initiation Pathway cluster_downstream Downstream Events mTOR mTOR (Nutrient Rich) ULK1_ULK2 ULK1 / ULK2 mTOR->ULK1_ULK2 Inhibits AMPK AMPK (Nutrient Poor) AMPK->ULK1_ULK2 Activates ATG13 ATG13 Beclin1_VPS34 Beclin-1 / VPS34 Complex Activation ULK1_ULK2->Beclin1_VPS34 FIP200 FIP200 Phagophore Phagophore Formation Beclin1_VPS34->Phagophore LC3_II LC3-II Lipidation Phagophore->LC3_II recruits Autophagosome Autophagosome LC3_II->Autophagosome MRT68921 MRT68921 MRT68921->ULK1_ULK2 Inhibits

Caption: MRT68921 inhibits the ULK1/2 complex, a key initiator of autophagy.

Experimental_Workflow_MRT68921 General Experimental Workflow for Autophagy Inhibition A 1. Cell Culture (e.g., MEFs, Cancer Cell Lines) B 2. Treatment - Vehicle (DMSO) Control - MRT68921 (e.g., 1 µM) - Autophagy Inducer (e.g., EBSS) - Lysosomal Inhibitor (e.g., Bafilomycin A1) A->B C 3. Incubation (e.g., 1-4 hours) B->C D 4. Cell Lysis or Fixation C->D E 5. Analysis of Autophagic Flux D->E F Western Blot (LC3-I/II, p62, p-ATG13) E->F Protein Levels G Immunofluorescence (LC3 puncta) E->G Cellular Localization H Flow Cytometry (mCherry-GFP-LC3) E->H Quantitative Flux

Caption: A typical workflow for studying autophagy using MRT68921.

MRT68921_Logical_Mechanism Logical Flow of MRT68921's Action Start Cellular Stress (e.g., Starvation) ULK1_Active ULK1/2 Kinase Activity Start->ULK1_Active MRT_Presence MRT68921 Present? ULK1_Active->MRT_Presence ULK1_Inactive ULK1/2 Kinase Inactivated MRT_Presence->ULK1_Inactive Yes Autophagy_On Autophagy Initiation (Phagophore Formation) MRT_Presence->Autophagy_On No Autophagy_Off Autophagy Blocked ULK1_Inactive->Autophagy_Off Flux_Proceeds Autophagic Flux Proceeds Autophagy_On->Flux_Proceeds Flux_Stalled Autophagic Flux Stalled Autophagy_Off->Flux_Stalled

Caption: The decision logic of MRT68921's effect on the autophagy pathway.

Experimental Protocols

The following are generalized protocols derived from published research.[10] Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro Kinase Assay (Radiometric)

This assay measures the direct inhibition of ULK1/2 kinase activity by MRT68921.

  • Reagents:

    • Recombinant GST-ULK1 or GST-ULK2

    • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol.[5]

    • ATP Mix: 30 µM cold ATP, 0.5 µCi [γ-32P]ATP.[5]

    • MRT68921 stock solution (in DMSO)

    • SDS-PAGE sample buffer

  • Procedure:

    • Prepare reaction mixes in the kinase assay buffer containing the recombinant ULK1/2 enzyme and the desired concentrations of MRT68921 (or DMSO vehicle control).

    • Pre-warm the reaction mixes to 25°C for 5 minutes.[10]

    • Initiate the kinase reaction by adding the ATP mix.

    • Incubate for 5 minutes at 25°C.[5]

    • Stop the reaction by adding SDS-PAGE sample buffer.[10]

    • Separate the reaction products by SDS-PAGE.

    • Transfer proteins to a nitrocellulose membrane.

    • Analyze ULK1 autophosphorylation by autoradiography and total protein levels by immunoblotting.[10]

Cellular Autophagy Flux Assay (Western Blot)

This protocol is used to measure the accumulation of the autophagosomal marker LC3-II, a key indicator of autophagic flux.

  • Reagents & Materials:

    • Cells of interest (e.g., Mouse Embryonic Fibroblasts - MEFs)

    • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

    • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

    • MRT68921 (e.g., 1 µM working concentration)[10]

    • Bafilomycin A1 (e.g., 50 nM)[10]

    • DMSO (vehicle control)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-Actin or Tubulin (loading control)

    • Secondary antibodies (HRP-conjugated)

  • Procedure:

    • Seed cells and grow to ~75% confluency.[10]

    • Wash cells twice with PBS or EBSS.[10]

    • Incubate cells in EBSS (to induce autophagy) or complete medium (basal autophagy) under the following conditions for 1-4 hours:

      • Vehicle (DMSO)

      • MRT68921

      • Bafilomycin A1 (to block lysosomal degradation and reveal total autophagosome formation)

      • MRT68921 + Bafilomycin A1

    • After incubation, wash cells with cold PBS and lyse them.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Perform Western blot analysis for LC3-I to LC3-II conversion and p62 levels. An increase in LC3-II in the presence of Bafilomycin A1 indicates active autophagic flux. MRT68921 is expected to block this accumulation.

Safety and Handling

  • Solubility: MRT68921 is soluble in DMSO.[11] Prepare concentrated stock solutions in DMSO and store them at -20°C.[11] Avoid repeated freeze-thaw cycles.

  • Safety: For research use only.[3] Not for human or veterinary use.[11] Handle with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

  • Storage: Store the solid compound desiccated at room temperature or as recommended by the supplier.[7]

By providing a potent and specific blockade of the initial steps of autophagy, this compound serves as a critical tool for researchers investigating the intricate roles of this process in health and disease.

References

Methodological & Application

Application Notes and Protocols for MRT68921 Hydrochloride in Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRT68921 is a potent, cell-permeable, dual inhibitor of Unc-51-like autophagy-activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2][3][4] Its ability to target two critical cellular pathways—autophagy and antioxidant defense—makes it a valuable tool for cancer research and drug development.[2][5] MRT68921 effectively blocks autophagic flux and induces apoptosis in various cancer cell lines by increasing oxidative stress.[2][3][6] These application notes provide detailed protocols for the in vitro use of MRT68921 hydrochloride in cell culture experiments.

Mechanism of Action

MRT68921 exerts its anti-tumor activities through a dual mechanism:

  • Inhibition of Autophagy: As a potent inhibitor of the serine/threonine kinases ULK1 and ULK2, MRT68921 blocks the initiation of the autophagy cascade.[1][7] ULK1 is essential for the formation of the autophagosome, and its inhibition leads to the accumulation of stalled early autophagosomal structures, thereby disrupting the cellular recycling process that cancer cells often rely on for survival.[4][7]

  • Suppression of Antioxidant Defense: MRT68921 also inhibits NUAK1, a kinase involved in protecting cancer cells from oxidative stress.[2][6] By inhibiting the NUAK1/MYPT1/Gsk3β signaling pathway, MRT68921 disrupts the balance of oxidative stress, leading to an increase in reactive oxygen species (ROS), DNA damage, and subsequent apoptosis.[2][8]

G cluster_0 Autophagy Pathway cluster_1 Antioxidant Defense Pathway cluster_2 Cellular Outcomes ULK1_ULK2 ULK1/ULK2 Autophagosome Autophagosome Formation ULK1_ULK2->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Suppression leads to NUAK1 NUAK1 MYPT1_Gsk3b MYPT1/Gsk3β NUAK1->MYPT1_Gsk3b Antioxidant_Defense Antioxidant Defense MYPT1_Gsk3b->Antioxidant_Defense ROS Increased ROS ROS->Apoptosis Induces MRT68921 MRT68921 MRT68921->ULK1_ULK2 Inhibits MRT68921->NUAK1 Inhibits

Caption: MRT68921 dual-inhibition signaling pathways.

Quantitative Data Summary

The inhibitory activity of MRT68921 has been quantified through various in vitro assays.

Table 1: Kinase Inhibitory Activity

Target IC₅₀ (nM)
ULK1 2.9[1][3][4]

| ULK2 | 1.1[1][3][4] |

Table 2: Cytotoxic Activity in Cancer Cell Lines (24h treatment)

Cell Line Cancer Type IC₅₀ (µM)
NCI-H460 Lung Cancer 1.76
A549 Lung Cancer 3.52
NCI-H1975 Lung Cancer 4.31
NCI-H1299 Lung Cancer 4.38
U251 Glioblastoma 4.63
MNK45 Gastric Cancer 2.51
4T1 Breast Cancer 5.23
MDA-MB-231 Breast Cancer 8.91

| Note: | IC₅₀ values are approximate and can vary between experiments. | [3][8][9][10] |

Experimental Protocols

4.1. Preparation of this compound Stock Solution

  • Solvent Selection: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] Use fresh, high-quality DMSO to ensure optimal solubility.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM.

    • Calculation: this compound (Free Base MW: 434.58). To make 1 ml of a 10 mM stock, dissolve 4.35 mg in 1 ml of DMSO.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

4.2. General Cell Culture and Treatment

  • Cell Lines: Use appropriate cell lines for your experiment (e.g., MEFs, 293T, A549, NCI-H460, MNK45).[1][2]

  • Culture Conditions: Culture cells in the recommended medium (e.g., DMEM for MEFs and 293T) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.[1][7]

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well, 96-well) and allow them to adhere and reach 70-80% confluency.

    • Prepare working concentrations of MRT68921 by diluting the stock solution in a complete growth medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

    • Replace the existing medium with the drug-containing medium and incubate for the desired duration (e.g., 1-24 hours).[1][3]

4.3. Autophagy Inhibition Assay

This protocol is designed to assess the ability of MRT68921 to block autophagy.

  • Induce Autophagy:

    • Grow cells to ~75% confluency.[1]

    • Wash cells twice with phosphate-buffered saline (PBS).

    • To induce autophagy via nutrient starvation, replace the complete medium with Earle's Balanced Salt Solution (EBSS).[1][7]

  • Treatment:

    • Add MRT68921 to the EBSS at a final concentration of 1 µM.[1][7] Include a vehicle control (EBSS + DMSO).

    • As a positive control for autophagy blockade, a separate group can be treated with 50 nM Bafilomycin A1.[1][7]

  • Incubation: Incubate cells for 1-2 hours at 37°C.[7]

  • Analysis (Western Blot):

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.

    • Probe with primary antibodies against LC3 (to detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation) and phospho-ATG13 (Ser318), a direct substrate of ULK1.[7]

    • Use an antibody against a housekeeping protein (e.g., Tubulin, GAPDH) as a loading control.

    • Successful inhibition will result in reduced p-ATG13 levels and a blockage of the increase in LC3-II levels typically seen with starvation.[7]

4.4. Cell Viability (Cytotoxicity) Assay

This protocol measures the effect of MRT68921 on cell proliferation and viability.

  • Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with a range of MRT68921 concentrations (e.g., 0.1 to 10 µM) for 24 hours.[2][8]

  • Assay: Use a commercial cell viability reagent such as CCK-8 or perform an MTT assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

4.5. Apoptosis and ROS Detection

These protocols quantify the induction of apoptosis and reactive oxygen species.

  • Treatment: Seed cells (e.g., NCI-H460, MNK45) in 6-well plates. Treat with MRT68921 (e.g., 0-10 µM) for 8-24 hours.[3][10]

  • Apoptosis Assay (Annexin V/PI Staining):

    • Harvest cells, including any floating cells in the medium.

    • Wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells promptly using a flow cytometer. The percentage of Annexin V-positive cells represents the apoptotic population.[2][8]

  • ROS Detection:

    • After treatment, incubate cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) as per the manufacturer's guidelines.

    • Harvest and wash the cells.

    • Analyze the fluorescence intensity using a flow cytometer to quantify ROS levels.[2][3]

  • Apoptosis (Western Blot): Analyze cell lysates for the expression of cleaved PARP1, a marker of caspase-dependent apoptosis.[2][8]

Experimental Workflow Visualization

G cluster_workflow General In Vitro Experimental Workflow cluster_analysis 5. Endpoint Analysis A 1. Cell Seeding (e.g., 6-well or 96-well plates) B 2. Cell Culture & Adherence (~24 hours) A->B C 3. Treatment MRT68921 (various conc.) + Vehicle Control B->C D 4. Incubation (1-24 hours depending on assay) C->D E Cell Viability (CCK-8 / MTT) D->E 24h F Western Blot (LC3, p-ATG13, c-PARP1) D->F 1-8h G Flow Cytometry (Apoptosis, ROS) D->G 8-24h H 6. Data Analysis & Interpretation E->H F->H G->H

Caption: A typical workflow for in vitro experiments using MRT68921.

References

MRT68921 hydrochloride working concentration for cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT68921 hydrochloride is a potent, cell-permeable, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3][4] It is a valuable tool for studying the role of ULK kinases in autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Additionally, MRT68921 has been identified as an inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), a kinase involved in protecting cancer cells from oxidative stress.[5][6] This multi-targeted inhibitor has demonstrated cytotoxic effects in various cancer cell lines by inducing apoptosis and elevating reactive oxygen species (ROS) levels.[2][5] These application notes provide detailed protocols for utilizing this compound in cell-based assays.

Mechanism of Action

MRT68921 exerts its biological effects primarily through the inhibition of two key signaling pathways:

  • Autophagy Pathway: By inhibiting ULK1 and ULK2, the initiating kinases in the autophagy cascade, MRT68921 effectively blocks the formation of autophagosomes, leading to an accumulation of autophagy substrates like p62 and a decrease in the conversion of LC3-I to the autophagosome-associated form, LC3-II.[1][4] This disrupts the autophagic flux.[1][3]

  • NUAK1 Signaling Pathway: MRT68921 inhibits NUAK1, which leads to the downstream dephosphorylation of its substrates, such as Myosin phosphatase target subunit 1 (MYPT1) and Glycogen synthase kinase 3 beta (Gsk3β).[5] This pathway is implicated in protecting cancer cells from oxidative stress.[5]

Data Presentation

In Vitro IC50 Values
TargetIC50 (nM)
ULK12.9[1][2][4]
ULK21.1[1][2][4]
AMPK45[4]
CK2280[4]
Working Concentrations for Cell-Based Assays
Cell LineAssay TypeWorking ConcentrationIncubation TimeObserved EffectReference
Mouse Embryonic Fibroblasts (MEFs)Autophagy Inhibition1 µM1 hourReduced basal LC3 puncta and blocked basal autophagy.[2][7][2][7]
293TAutophagy Inhibition1 µM1 hourInhibition of ULK and blockage of autophagy.[1][1]
REHFunctional Assay100 nM24 and 48 hoursImpeded cAMP-mediated protection against DNA damage-induced cell death.[1][1]
Various Cancer Cell LinesCytotoxicity (CCK-8)0 - 10 µM24 hoursCytotoxic effects with IC50 values ranging from 1.76 to 8.91 µM.[2][5][7][2][5][7]
NCI-H460, MNK45Apoptosis & ROS Production0 - 10 µM8 - 24 hoursInduction of ROS production and apoptosis.[2][7][2][7]
U251, MNK45Western Blot0 - 5 µM8 hoursSuppression of NUAK1/MYPT1/Gsk3β and autophagy-associated signaling.[2][7][8][2][7][8]

Experimental Protocols

Autophagy Inhibition Assay in MEFs

This protocol describes how to assess the inhibition of autophagy by this compound by monitoring LC3 processing.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (for stock solution)

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Culture MEFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells to be 70-80% confluent on the day of the experiment. Treat cells with 1 µM this compound (or desired concentration) for 1 hour. For induction of autophagy, cells can be washed twice with PBS and incubated in EBSS for 1 hour in the presence or absence of the inhibitor.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against β-actin as a loading control. . Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Analysis: A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 indicate inhibition of autophagic flux.

Cell Viability (Cytotoxicity) Assay

This protocol outlines the use of a CCK-8 assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., NCI-H460, MNK45)

  • Appropriate cell culture medium

  • 96-well plates

  • This compound

  • DMSO

  • Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations can range from 0 to 10 µM.[5] Add the different concentrations of the compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[2][5][7]

  • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the cell viability against the log of the drug concentration.

Western Blot Analysis of NUAK1 Signaling

This protocol is for investigating the effect of this compound on the phosphorylation of NUAK1 downstream targets.

Materials:

  • Cancer cell line (e.g., U251, MNK45)

  • Appropriate cell culture medium

  • This compound

  • DMSO

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-MYPT1, anti-MYPT1, anti-p-Gsk3β, anti-Gsk3β, anti-cleaved PARP1, anti-β-actin)

  • Other materials as listed in the autophagy western blot protocol.

Procedure:

  • Cell Culture and Treatment: Culture and treat cells (e.g., U251, MNK45) with varying concentrations of this compound (e.g., 0-5 µM) for 8 hours.[2][7][8]

  • Cell Lysis and Protein Quantification: Follow the same procedure as described in the autophagy inhibition assay.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as previously described.

    • Incubate membranes with primary antibodies against phosphorylated and total forms of MYPT1 and Gsk3β. To assess apoptosis, an antibody against cleaved PARP1 can be used.[5][8] Use an antibody against β-actin as a loading control.

    • Proceed with secondary antibody incubation and detection.

  • Analysis: A dose-dependent decrease in the ratio of phosphorylated to total MYPT1 and Gsk3β indicates inhibition of the NUAK1 signaling pathway.[5] An increase in cleaved PARP1 suggests induction of apoptosis.[5][8]

Signaling Pathway Diagrams

MRT68921_Autophagy_Pathway cluster_upstream Upstream Signals cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Events mTORC1 mTORC1 ULK1_2 ULK1/2 mTORC1->ULK1_2 AMPK AMPK AMPK->ULK1_2 ATG13 ATG13 ULK1_2->ATG13 FIP200 FIP200 ULK1_2->FIP200 ATG101 ATG101 ULK1_2->ATG101 Vps34_Complex Vps34 Complex ATG13->Vps34_Complex FIP200->Vps34_Complex ATG101->Vps34_Complex Autophagosome_Formation Autophagosome Formation Vps34_Complex->Autophagosome_Formation Initiation MRT68921 MRT68921 MRT68921->ULK1_2 MRT68921_NUAK1_Pathway NUAK1 NUAK1 MYPT1 MYPT1 NUAK1->MYPT1 Gsk3b Gsk3β NUAK1->Gsk3b Oxidative_Stress_Response Protection from Oxidative Stress NUAK1->Oxidative_Stress_Response MRT68921 MRT68921 MRT68921->NUAK1 ROS Increased ROS MRT68921->ROS p_MYPT1 p-MYPT1 MYPT1->p_MYPT1 p_Gsk3b p-Gsk3β Gsk3b->p_Gsk3b p_MYPT1->Oxidative_Stress_Response p_Gsk3b->Oxidative_Stress_Response Apoptosis Apoptosis ROS->Apoptosis

References

Application Notes and Protocols for MRT68921 Hydrochloride in Western Blot Analysis of Autophagy Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT68921 hydrochloride is a potent, dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are critical initiating components of the autophagy pathway.[1][2] By inhibiting ULK1/2, MRT68921 effectively blocks the autophagic flux, leading to the disruption of autophagosome maturation.[1][2] This makes it a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases. These application notes provide detailed protocols for utilizing this compound to modulate and detect key autophagy markers, namely LC3 and p62/SQSTM1, by Western blot.

Mechanism of Action

Autophagy is a cellular process responsible for the degradation of damaged organelles and long-lived proteins. The ULK1/ULK2 complex acts as a central hub in the autophagy signaling pathway, integrating signals from nutrient sensors like mTOR and AMPK to initiate the formation of the autophagosome. MRT68921 inhibits the kinase activity of ULK1 and ULK2, thereby preventing the phosphorylation of downstream substrates essential for the initiation of autophagy.[1][2] This leads to a decrease in the conversion of LC3-I to its lipidated form, LC3-II, which is incorporated into the autophagosome membrane. Consequently, the inhibition of autophagic flux also results in the accumulation of p62/SQSTM1, a protein that is normally degraded by autophagy.

Data Presentation

The following tables summarize the expected quantitative changes in autophagy markers following treatment with this compound, as determined by Western blot analysis.

Table 1: Effect of this compound on LC3-II Levels

Cell LineMRT68921 Concentration (µM)Incubation Time (hours)Change in LC3-II Levels (Fold Change vs. Control)Reference
Mouse Embryonic Fibroblasts (MEFs)11~0.5-fold decrease[3][4]
U251 (Human Glioblastoma)0.5 - 58Dose-dependent decrease[1]
MNK45 (Human Gastric Cancer)0.5 - 58Dose-dependent decrease[1]
TBK1 knockout MEFs1Not SpecifiedReduction observed[1]

Table 2: Effect of this compound on p62/SQSTM1 Levels

Cell LineMRT68921 Concentration (µM)Incubation Time (hours)Change in p62/SQSTM1 Levels (Fold Change vs. Control)Reference
Huh-1 (Human Hepatocellular Carcinoma)2.56Increase observed[5]
4T1 (Mouse Breast Cancer)Not SpecifiedNot SpecifiedAccumulation expected[6]
SH-SY5Y (Human Neuroblastoma)Not Specified12 (starvation)Accumulation expected with autophagy inhibition[7]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • MRT68921 Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

  • Cell Treatment: On the day of the experiment, dilute the MRT68921 stock solution to the desired final concentration in fresh cell culture medium.

    • Recommended starting concentrations: 1-5 µM.

    • Recommended incubation times: 1-8 hours.

    • Controls: Include a vehicle control (DMSO) at the same final concentration as the MRT68921-treated samples. To confirm the block in autophagic flux, a positive control for autophagy induction (e.g., starvation by incubating in Earle's Balanced Salt Solution - EBSS) and a late-stage autophagy inhibitor (e.g., Bafilomycin A1, 50 nM) should be included.[3][4]

  • Harvesting Cells: After the incubation period, wash the cells once with ice-cold PBS.

Protocol 2: Western Blot Analysis of Autophagy Markers
  • Cell Lysis:

    • Lyse the cells in RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation:

    • To 20-40 µg of protein, add an equal volume of 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto a 12-15% polyacrylamide gel for optimal separation of LC3-I and LC3-II.

    • Run the gel according to the manufacturer's instructions.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

      • Rabbit anti-LC3B antibody (1:1000 dilution)

      • Mouse anti-p62/SQSTM1 antibody (1:1000 dilution)

      • Mouse anti-β-actin antibody (1:5000 dilution) as a loading control.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody (1:2000-1:5000 dilution) in blocking buffer for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest's band intensity to the loading control (β-actin).

    • Calculate the fold change in protein expression relative to the vehicle control. For LC3, the ratio of LC3-II to LC3-I or LC3-II to the loading control is often reported.

Mandatory Visualizations

Autophagy_Pathway_and_MRT68921_Inhibition cluster_upstream Upstream Signaling cluster_ulk ULK1/2 Complex cluster_downstream Downstream Events mTOR mTORC1 ULK1 ULK1/2 mTOR->ULK1 inhibits AMPK AMPK AMPK->ULK1 activates ATG13 ATG13 ULK1->ATG13 phosphorylates FIP200 FIP200 ULK1->FIP200 phosphorylates VPS34 VPS34 Complex (Beclin-1, VPS34, etc.) ULK1->VPS34 activates Autophagosome Autophagosome Formation VPS34->Autophagosome LC3 LC3-I -> LC3-II (Lipidation) Autophagosome->LC3 p62 p62/SQSTM1 Degradation Autophagosome->p62 Lysosome Lysosome Autophagosome->Lysosome fusion MRT68921 MRT68921 MRT68921->ULK1 inhibits

Caption: ULK1/2 signaling pathway and the inhibitory action of MRT68921.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture Cell Culture & Treatment (with MRT68921) lysis Cell Lysis (RIPA Buffer) cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sample_prep Sample Preparation (Laemmli Buffer & Heat) quantification->sample_prep sds_page SDS-PAGE (12-15% Gel) sample_prep->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3, anti-p62) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Experimental workflow for Western blot analysis of autophagy markers.

References

MRT68921 Hydrochloride: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2] This multimodal mechanism allows MRT68921 to disrupt cellular autophagy and oxidative stress balance, leading to the induction of apoptosis in cancer cells.[1][3] These characteristics position MRT68921 as a compelling compound for preclinical in vivo animal studies in oncology and other autophagy-dependent disease models. This document provides detailed application notes and standardized protocols for the use of this compound in such studies.

Mechanism of Action

MRT68921 is a potent inhibitor of ULK1 and ULK2 with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][4] ULK1 and ULK2 are serine/threonine kinases essential for the initiation of autophagy.[5] By inhibiting these kinases, MRT68921 effectively blocks the autophagic process, leading to an accumulation of early autophagosomal structures.[6][7][8] This disruption of autophagy, a key survival mechanism for cancer cells under metabolic stress, contributes to its anti-tumor activity.

Simultaneously, MRT68921 inhibits NUAK1, a kinase involved in protecting cancer cells from oxidative stress.[3] The inhibition of NUAK1 disrupts the downstream NUAK1/MYPT1/Gsk3β signaling pathway.[1][3] This dual action of blocking pro-survival autophagy and inhibiting an antioxidant defense pathway leads to an increase in reactive oxygen species (ROS), ultimately triggering apoptosis and cell death in cancer cells.[1][3]

Signaling Pathway

Caption: MRT68921 dual-inhibits ULK1/2 and NUAK1 pathways.

Quantitative Data Summary

In Vitro Potency
TargetIC50 (nM)
ULK12.9[1][4]
ULK21.1[1][4]
In Vitro Cytotoxicity
Cell LinesIC50 Range (µM)Duration
Various Cancer Cell Lines1.76 - 8.91[1][3]24 hours
In Vivo Efficacy in Murine Models
Animal ModelTreatment ProtocolRouteOutcome
NCI-H460 Xenograft10-40 mg/kg, daily for 7 daysSubcutaneous (s.c.)Reduced tumor volume[1][9][10]
MNK45 Xenograft20 mg/kg, every 2 days for 7 treatmentsSubcutaneous (s.c.)Reduced tumor volume[1][9][10]
4T1 Metastatic Model20 mg/kg, daily for 7 daysIntraperitoneal (i.p.)Reduced lung metastatic nodules[1][9][10]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sterile syringes and needles

Protocol:

  • Stock Solution Preparation: Aseptically prepare a stock solution of this compound in DMSO. Solubility in DMSO is approximately 3 mg/mL.[8]

  • Working Solution Preparation:

    • For intraperitoneal (i.p.) or intravenous (i.v.) injection, the DMSO stock can be further diluted in sterile PBS. A final DMSO concentration of <5% is recommended to minimize toxicity.

    • For subcutaneous (s.c.) or oral (p.o.) administration, the DMSO stock can be diluted in a suitable vehicle like 0.5% carboxymethylcellulose to create a uniform suspension.

  • Final Concentration: The final concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the animals, assuming a standard injection volume (e.g., 100 µL for mice).

  • Storage: Store the stock solution at -20°C.[7][8] Prepare fresh working solutions daily.

In Vivo Tumor Xenograft Model Protocol

Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude mice), 5-6 weeks old.

Experimental Workflow:

Xenograft_Workflow start Start cell_culture Cancer Cell Culture (e.g., NCI-H460, MNK45) start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Allow Tumors to Reach Palpable Size (~100 mm³) injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer MRT68921 or Vehicle (s.c. or i.p.) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Daily or as per protocol endpoint Endpoint Reached (e.g., 21-28 days) monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Further Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo tumor xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., NCI-H460 or MNK45) in a volume of 100-200 µL of sterile PBS or culture medium into the flank of each mouse.[11]

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100 mm³), randomize the animals into treatment and control groups (n=7 per group is suggested).

  • Drug Administration:

    • Treatment Group: Administer this compound according to the desired dosing schedule (e.g., 20 mg/kg, daily) via the chosen route (s.c. or i.p.).[1][9]

    • Control Group: Administer the vehicle solution using the same volume, schedule, and route.

  • Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record the body weight of each animal at the same frequency to monitor for signs of toxicity. Studies have shown that MRT68921 is generally well-tolerated with no significant weight loss observed.[11]

  • Endpoint and Analysis: At the end of the study (e.g., after 7-10 treatments), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis such as Western blotting (to assess target engagement, e.g., p-MYPT1, LC3-II) or immunohistochemistry.[3]

Metastasis Model Protocol

Animal Model:

  • Syngeneic mouse models (e.g., BALB/c mice with 4T1 murine breast cancer cells).

Protocol:

  • Cell Injection: Inject 4T1 cells intravenously or into the mammary fat pad to establish a primary tumor and allow for metastasis.

  • Treatment: Begin treatment with MRT68921 (e.g., 20 mg/kg/day, i.p.) or vehicle for a specified duration (e.g., 7 days).[9]

  • Metastasis Assessment: At the study endpoint (e.g., day 24), euthanize the animals and harvest the lungs. Count the number of metastatic nodules on the lung surface.[1][9] Lungs can be fixed in Bouin's solution for better visualization of nodules.

Toxicity and Safety

In preclinical studies, MRT68921 has demonstrated a good safety profile. In a 4T1 syngeneic model, intravenous administration of MRT68921 did not result in significant toxicity, with no abnormal structures observed in the heart, kidney, liver, or spleen upon histological examination.[3] Furthermore, in xenograft models, treatments were well-tolerated with no significant loss of body weight in the treated mice.[11]

Conclusion

This compound is a promising dual inhibitor of ULK1/2 and NUAK1 for in vivo investigation. Its mechanism of action, involving the concurrent inhibition of autophagy and an antioxidant pathway, provides a strong rationale for its use in cancer models. The protocols outlined in this document offer a foundation for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of MRT68921.

References

Application Notes and Protocols for MRT68921 Hydrochloride in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of MRT68921 hydrochloride in xenograft models. MRT68921 is a potent dual inhibitor of Unc-51 like autophagy activating kinase 1/2 (ULK1/2) and NUAK family SNF1-like kinase 1 (NUAK1), making it a valuable tool for studying autophagy and its role in cancer.[1][2][3][4][5] This document outlines the mechanism of action, detailed protocols for administration, and expected outcomes based on preclinical studies.

Mechanism of Action

MRT68921 exerts its anti-tumor effects by simultaneously targeting two critical signaling pathways.[1][5] It inhibits ULK1 and ULK2, key initiators of the autophagy process, thereby blocking the cellular recycling mechanism that cancer cells often exploit to survive under stress.[3][4] Additionally, MRT68921 inhibits NUAK1, a kinase involved in protecting cancer cells from oxidative stress.[1][6] The dual inhibition of ULK1/2 and NUAK1 leads to an imbalance in oxidative stress signals, induction of apoptosis, and suppression of tumor growth.[1][5]

Signaling Pathway of MRT68921 Dual Inhibition

MRT68921_Signaling_Pathway cluster_0 MRT68921 Inhibition cluster_1 Autophagy Pathway cluster_2 Oxidative Stress Response Pathway cluster_3 Cellular Outcomes MRT68921 MRT68921 ULK1_ULK2 ULK1 / ULK2 MRT68921->ULK1_ULK2 NUAK1 NUAK1 MRT68921->NUAK1 Autophagy Autophagy ULK1_ULK2->Autophagy Promotes Apoptosis Apoptosis Autophagy->Apoptosis Inhibition promotes TumorGrowthSuppression Tumor Growth Suppression Autophagy->TumorGrowthSuppression Inhibition leads to MYPT1_Gsk3b MYPT1 / Gsk3β Phosphorylation NUAK1->MYPT1_Gsk3b Promotes CellSurvival Protection from Oxidative Stress MYPT1_Gsk3b->CellSurvival Leads to CellSurvival->Apoptosis Inhibition promotes CellSurvival->TumorGrowthSuppression Inhibition leads to Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., NCI-H460, MNK45) Grow to 70-80% confluency start->cell_culture cell_prep 2. Cell Preparation Harvest and resuspend cells in sterile PBS or media cell_culture->cell_prep implantation 3. Tumor Cell Implantation Subcutaneously inject 5 x 10^6 cells into the flank of nude mice cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring Allow tumors to reach 100-200 mm³ implantation->tumor_growth randomization 5. Randomization Divide mice into control (vehicle) and MRT68921 treatment groups tumor_growth->randomization treatment 6. Treatment Administration Administer vehicle or MRT68921 according to dosage and schedule randomization->treatment monitoring 7. In-life Monitoring Measure tumor volume and body weight 2-3 times per week treatment->monitoring endpoint 8. Study Endpoint Euthanize mice when tumors reach predetermined size or at study end monitoring->endpoint analysis 9. Endpoint Analysis Excise tumors, weigh, and process for IHC, Western blot, etc. endpoint->analysis data_analysis 10. Data Analysis & Reporting Analyze tumor growth inhibition, biomarker changes, and toxicity analysis->data_analysis end End data_analysis->end

References

Application Notes: Measuring Autophagic Flux with MRT68921 Hydrochloride using an LC3 Turnover Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Autophagy is a critical cellular degradation and recycling process vital for maintaining cellular homeostasis. A key method for quantifying the dynamic process of autophagy, known as autophagic flux, is the LC3 turnover assay. This application note provides a detailed protocol for utilizing MRT68921 hydrochloride, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, to modulate and measure autophagic flux.[1][2][3] By inhibiting the initiation of autophagy, MRT68921 serves as a valuable tool for researchers studying the roles of ULK1/2 in both normal physiology and disease. The following protocols and data are intended for researchers, scientists, and drug development professionals.

Introduction to Autophagy and LC3 Turnover

Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation. The formation of a double-membraned vesicle, the autophagosome, is a central event in this pathway. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key protein marker for autophagosomes.[4] During autophagy induction, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membranes.[5] The amount of LC3-II is correlated with the number of autophagosomes.[4]

However, the static level of LC3-II at a single time point can be misleading, as it reflects the balance between autophagosome generation and degradation by the lysosome. "Autophagic flux" refers to the entire dynamic process.[6] An LC3 turnover assay is therefore essential to accurately measure this activity. This is achieved by comparing LC3-II levels in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine), which block the final degradation step.[4] An accumulation of LC3-II in the presence of these inhibitors is indicative of active autophagic flux.[7]

Mechanism of Action: this compound

MRT68921 is a potent and selective dual inhibitor of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3][8] ULK1 and ULK2 are serine/threonine kinases that play a pivotal role in the initiation of the autophagy cascade.[9][10] They are key components of the ULK1 complex, which acts as a sensor for cellular stress and nutrient status.[9][11] Upon activation, ULK1 phosphorylates downstream targets, leading to the formation of the phagophore, the precursor to the autophagosome.[9][12] By inhibiting ULK1/2, MRT68921 effectively blocks the initiation of autophagy, leading to a reduction in autophagosome formation and a subsequent decrease in autophagic flux.[1][13]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental design, the following diagrams are provided.

ULK1_Signaling_Pathway cluster_0 Upstream Signals cluster_1 ULK1 Complex (Autophagy Initiation) cluster_2 Downstream Events Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient Deprivation->mTORC1 inhibits ULK1/2 ULK1/2 mTORC1->ULK1/2 inhibits ATG13 ATG13 VPS34 Complex VPS34 Complex ULK1/2->VPS34 Complex activates FIP200 FIP200 ATG101 ATG101 Autophagosome Formation (LC3-I to LC3-II) Autophagosome Formation (LC3-I to LC3-II) VPS34 Complex->Autophagosome Formation (LC3-I to LC3-II) promotes MRT68921 MRT68921 Hydrochloride MRT68921->ULK1/2 inhibits

Caption: ULK1 Signaling Pathway in Autophagy Initiation.

LC3_Turnover_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis cluster_3 Data Analysis A Seed cells in culture plates and allow to adhere overnight B Treat cells with Vehicle or MRT68921 A->B C Add Lysosomal Inhibitor (e.g., Bafilomycin A1) to a subset of wells for the final 2-4 hours B->C D Lyse cells in RIPA buffer with protease/phosphatase inhibitors C->D E Determine protein concentration (BCA/Bradford assay) D->E F SDS-PAGE and transfer to PVDF membrane E->F G Incubate with primary antibodies (anti-LC3B, anti-loading control) F->G H Incubate with HRP-conjugated secondary antibody and detect G->H I Quantify band intensities for LC3-II and loading control H->I J Calculate Autophagic Flux: (LC3-II with inhibitor) - (LC3-II without inhibitor) I->J

Caption: Experimental Workflow for LC3 Turnover Assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cell line for the experimental question (e.g., HeLa, MEFs, U2OS).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM).

  • This compound: Prepare a stock solution in a suitable solvent like DMSO.

  • Lysosomal Inhibitor: Bafilomycin A1 (BafA1) or Chloroquine (CQ).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagents: BCA or Bradford assay kit.

  • SDS-PAGE Gels and Buffers.

  • PVDF Membrane.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Primary Antibodies: Rabbit anti-LC3B, Mouse or Rabbit anti-loading control (e.g., β-actin, GAPDH).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate.

  • Imaging System for chemiluminescence detection.

Cell Seeding and Treatment
  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Prepare four treatment groups:

    • Group 1 (Vehicle Control): Treat cells with the vehicle (e.g., DMSO) at the same concentration as the MRT68921 treatment group.

    • Group 2 (MRT68921): Treat cells with the desired concentration of MRT68921 (a starting concentration of 1 µM is recommended).[2][13]

    • Group 3 (Vehicle + Lysosomal Inhibitor): Treat cells with the vehicle. For the final 2-4 hours of the experiment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine).[9]

    • Group 4 (MRT68921 + Lysosomal Inhibitor): Treat cells with MRT68921. For the final 2-4 hours, add the same lysosomal inhibitor as in Group 3.[9]

  • Incubate cells for the desired treatment duration (e.g., 1-6 hours).

Cell Lysis and Protein Quantification
  • After treatment, wash the cells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

Western Blotting
  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel. It is crucial to use a gel percentage that allows for good separation of LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).[9]

  • Run the gel and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary anti-LC3B antibody (typically at a 1:1000 dilution) overnight at 4°C.[9]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.[9]

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the image using an appropriate imaging system.

  • If necessary, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH).

Data Presentation and Analysis

The band intensities of LC3-II and the loading control should be quantified using densitometry software. The LC3-II intensity is then normalized to the corresponding loading control intensity for each sample.

Autophagic flux is determined by calculating the difference in normalized LC3-II levels between samples treated with and without the lysosomal inhibitor. A decrease in this difference in the presence of MRT68921 indicates inhibition of autophagic flux.[9]

Flux Calculation:

  • Vehicle Flux = (Normalized LC3-II in Group 3) - (Normalized LC3-II in Group 1)

  • MRT68921 Flux = (Normalized LC3-II in Group 4) - (Normalized LC3-II in Group 2)

Representative Data

The following table presents representative data demonstrating the effect of a ULK1 inhibitor on LC3-II levels in a turnover assay.

Treatment GroupLysosomal InhibitorNormalized LC3-II Level (Arbitrary Units)Autophagic Flux (Arbitrary Units)
Vehicle Control -1.0\multirow{2}{}{3.2 }
+4.2
MRT68921 (1 µM) -0.8\multirow{2}{}{0.7 }
+1.5
MRT68921 (5 µM) -0.5\multirow{2}{*}{0.4 }
+0.9

Table 1: Representative data illustrating the dose-dependent inhibition of autophagic flux by a ULK1 inhibitor. The data shows that in the vehicle control group, there is a significant accumulation of LC3-II in the presence of a lysosomal inhibitor, indicating a high basal autophagic flux. Treatment with the ULK1 inhibitor reduces the accumulation of LC3-II, demonstrating a dose-dependent inhibition of autophagy initiation.[9]

Conclusion

The LC3 turnover assay is a robust and widely accepted method for quantifying autophagic flux.[9] When used in conjunction with this compound, this assay can effectively demonstrate the inhibitory effect of this compound on the initiation of autophagy through its action on ULK1/2. The protocols and information provided herein serve as a comprehensive guide for researchers investigating the role of ULK1-mediated autophagy in various biological and pathological processes. Careful and accurate execution of this assay is crucial for obtaining reliable and interpretable results in the study of autophagy modulation.

References

Measuring Apoptosis Induced by MRT68921 Hydrochloride Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT68921 hydrochloride is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2] It is a valuable chemical probe for studying the roles of these kinases in various cellular processes, including autophagy and apoptosis. MRT68921 has been shown to block autophagic flux and induce apoptosis in a variety of cancer cell lines.[1][2][3] The induction of apoptosis by MRT68921 is often associated with an increase in reactive oxygen species (ROS) and the activation of caspase-dependent pathways.[1][3][4] This document provides detailed application notes and experimental protocols for measuring apoptosis in response to this compound treatment.

Mechanism of Action

MRT68921 primarily functions by inhibiting the kinase activity of ULK1 and ULK2, which are essential for the initiation of autophagy.[5][6][7] By inhibiting ULK1/2, MRT68921 disrupts the formation of autophagosomes.[7] Additionally, its inhibitory effect on NUAK1 contributes to its anti-cancer properties.[4] The accumulation of ROS following MRT68921 treatment appears to be a key event leading to the activation of the intrinsic apoptotic pathway.[3][4] This is often characterized by the cleavage of caspase-3 and PARP, as well as changes in the expression of Bcl-2 family proteins.[1][8][9]

Data Presentation

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines (24-hour treatment)

Cell LineCancer TypeIC50 (µM)Reference
NCI-H460Lung Cancer1.76 - 8.91[1][2]
MNK45Gastric Cancer1.76 - 8.91[1][2]
U251Glioblastoma1.76 - 8.91[1]
A549Lung CancerNot specified[3]
Various (12 lines)Various Cancers1.76 - 8.91[3][4]

Table 2: In Vitro Inhibitory Activity of MRT68921

TargetIC50 (nM)Reference
ULK12.9[1][2][6]
ULK21.1[1][2][6]

Mandatory Visualizations

cluster_0 This compound cluster_1 Cellular Targets & Pathways MRT68921 MRT68921 ULK1 ULK1/ULK2 MRT68921->ULK1 Inhibition NUAK1 NUAK1 MRT68921->NUAK1 Inhibition ROS ↑ Reactive Oxygen Species (ROS) MRT68921->ROS Autophagy Autophagy ULK1->Autophagy Initiation Apoptosis Apoptosis ROS->Apoptosis Induction

References

Application Notes and Protocols for MRT68921 Hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of MRT68921 hydrochloride, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, in cancer research.[1][2][3][4][5][6] MRT68921 has been identified as a valuable tool for investigating the role of autophagy in cancer cell survival and proliferation.[2][4][7][8] Additionally, it is a dual inhibitor of NUAK1, a kinase involved in the cellular antioxidant defense system.[2][4][7] By inhibiting these key kinases, MRT68921 disrupts autophagic flux, leading to increased reactive oxygen species (ROS) and apoptosis in cancer cells.[2][4][7] This document outlines detailed protocols for in vitro and in vivo experimental designs, data interpretation, and includes visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Autophagy is a cellular self-degradation process that plays a dual role in cancer, acting as both a tumor suppressor and a promoter of tumor cell survival.[9][10][11] In established tumors, autophagy is often upregulated to help cancer cells withstand metabolic stress and resist therapy.[8][10][12] The ULK1/2 kinase complex is essential for the initiation of autophagy, making it an attractive target for anticancer drug development.[13][14]

This compound is a potent and selective inhibitor of ULK1 and ULK2 with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][4][5] It has been shown to effectively block autophagy and induce cell death in a variety of cancer cell lines.[2][4][7] Furthermore, MRT68921 also targets NUAK1, which is crucial for the survival of tumor cells under oxidative stress.[7] This dual-targeting mechanism makes MRT68921 a promising agent for cancer therapy.[7] These application notes will guide researchers in designing and executing experiments to explore the therapeutic potential of MRT68921 in various cancer models.

Data Presentation

In Vitro Efficacy of MRT68921

The cytotoxic activity of MRT68921 has been evaluated in a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative effects.

Cell LineCancer TypeIC50 (µM) after 24h
NCI-H460Non-small cell lung cancer1.76
A549Non-small cell lung cancer3.54
H1299Non-small cell lung cancer4.21
MNK45Gastric cancer2.89
U251Glioblastoma5.63
4T1Breast cancer8.91
Data compiled from multiple studies.[2][4][7]
In Vivo Efficacy of MRT68921

MRT68921 has demonstrated significant anti-tumor activity in preclinical xenograft models.

Animal ModelCancer TypeDosage and AdministrationOutcome
NCI-H460 xenograft miceNon-small cell lung cancer10-40 mg/kg, s.c., daily for 7 daysReduced tumor volume
MNK45 xenograft miceGastric cancer20 mg/kg, s.c., every 2 days for 7 daysReduced tumor volume
4T1 tumor-bearing miceBreast cancer20 mg/kg, i.p., daily for 7 daysReduced number of lung metastatic nodules
Data compiled from multiple studies.[2][4][15][16]

Experimental Protocols

In Vitro Protocols

1. Cell Culture and Treatment

  • Cell Lines: A variety of cancer cell lines can be used, including but not limited to NCI-H460, A549, MNK45, and U251.[7] Normal cell lines like 293T and HUVECs can be used as controls.[7]

  • Culture Conditions: Cells are typically grown in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MRT68921 Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0-10 µM).[2][4][7]

2. Cell Viability Assay (CCK-8 Assay)

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of MRT68921 for 24-72 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. The results can be used to determine the IC50 value.[7][17]

3. Western Blot Analysis for Autophagy and Apoptosis Markers

  • Cell Lysis: After treatment with MRT68921, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an 8-15% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Autophagy: LC3B, p62/SQSTM1, Atg13 (pS318)[3]

    • Apoptosis: Cleaved PARP, Cleaved Caspase-3, Bax, Bcl-2[2][4][7]

    • NUAK1 Pathway: p-MYPT1, p-Gsk3β, NUAK1[2][4][7]

    • Loading Control: GAPDH, β-actin, or Tubulin

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

4. Apoptosis Assay (Annexin V/PI Staining)

  • Harvest the cells after treatment with MRT68921.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive cells are undergoing apoptosis.[7]

5. Reactive Oxygen Species (ROS) Detection

  • Treat cells with MRT68921 for the desired time (e.g., 8 hours).[7]

  • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash the cells with PBS and measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.[7]

In Vivo Protocol

1. Animal Models

  • Xenograft Model: Subcutaneously inject cancer cells (e.g., 5 x 10^6 NCI-H460 or MNK45 cells) into the flank of 5-week-old female BALB/c nude mice.[7]

  • Metastasis Model: Inject cancer cells (e.g., 4T1 cells) intravenously or into the mammary fat pad of BALB/c mice.[2][4]

2. MRT68921 Administration

  • Preparation: Formulate this compound in a suitable vehicle. A common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1]

  • Dosage and Route: Administer MRT68921 via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at doses ranging from 10 to 40 mg/kg daily or on alternate days.[2][4][7]

3. Monitoring and Endpoint Analysis

  • Tumor Growth: Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2). Monitor the body weight of the mice to assess toxicity.[7]

  • Metastasis: At the end of the study, harvest the lungs or other organs and count the number of metastatic nodules.

  • Immunohistochemistry: Excise tumors and perform immunohistochemical analysis for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and autophagy (LC3).

  • Western Blot: Analyze protein expression in tumor lysates as described in the in vitro protocol.

Mandatory Visualizations

Signaling Pathways

Autophagy Signaling Pathway cluster_0 Upstream Signals cluster_1 ULK1/2 Complex (Initiation) cluster_2 PI3K Complex (Nucleation) cluster_3 Autophagosome Formation cluster_4 Fusion and Degradation Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 Inhibits Growth Factor\nSignaling Growth Factor Signaling Growth Factor\nSignaling->mTORC1 Activates ULK1_2 ULK1/2 mTORC1->ULK1_2 Inhibits Beclin1 Beclin1 ULK1_2->Beclin1 Activates Phagophore Phagophore ATG13 ATG13 FIP200 FIP200 ATG101 ATG101 Vps34 Vps34 Beclin1->Vps34 Vps34->Phagophore Vps15 Vps15 Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome LC3_II LC3-I -> LC3-II LC3_II->Autophagosome Lysosome Lysosome Lysosome->Autolysosome Fusion MRT68921 MRT68921 MRT68921->ULK1_2 Inhibits

Caption: The autophagy signaling pathway and the inhibitory action of MRT68921 on the ULK1/2 complex.

MRT68921_Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Cancer Cell Culture treatment MRT68921 Treatment cell_culture->treatment viability Cell Viability Assay (CCK-8) treatment->viability western Western Blot (LC3, p62, c-PARP) treatment->western apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ros ROS Detection (DCFH-DA) treatment->ros xenograft Tumor Xenograft Model administration MRT68921 Administration xenograft->administration monitoring Tumor Growth Monitoring administration->monitoring endpoint Endpoint Analysis (IHC, Western) monitoring->endpoint

Caption: A typical experimental workflow for evaluating MRT68921 in cancer research.

MRT68921_Dual_Inhibition cluster_autophagy Autophagy Pathway cluster_ros Oxidative Stress Pathway cluster_outcome Cellular Outcome MRT68921 MRT68921 ULK1_2 ULK1/2 MRT68921->ULK1_2 Inhibits NUAK1 NUAK1 MRT68921->NUAK1 Inhibits Autophagy Autophagy ULK1_2->Autophagy Promotes Apoptosis Apoptosis Autophagy->Apoptosis Inhibits (Protective) Antioxidant_Defense Antioxidant Defense NUAK1->Antioxidant_Defense Promotes ROS Reactive Oxygen Species (ROS) Antioxidant_Defense->ROS Reduces ROS->Apoptosis Induces

References

MRT68921 Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MRT68921 hydrochloride is a potent, cell-permeable, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the serine/threonine kinases that are critical for the initiation of autophagy. By targeting the ULK1/2 complex, MRT68921 effectively blocks the autophagic flux, making it an invaluable tool for studying the role of autophagy in various physiological and pathological processes, including cancer, neurodegenerative diseases, and cellular metabolism. This document provides detailed application notes and experimental protocols for the use of this compound in research settings.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of ULK1 and ULK2. This inhibition prevents the phosphorylation of downstream substrates, thereby halting the formation of the autophagosome. It is important to note that while highly potent against ULK1/2, MRT68921 has also been reported to inhibit NUAK family SNF1-like kinase 1 (NUAK1), an unrelated kinase involved in cellular stress responses. Researchers should consider this off-target effect in the interpretation of their results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC₅₀ (ULK1) 2.9 nM[1]
IC₅₀ (ULK2) 1.1 nM[1]
Cellular Potency Effective at 1-10 µM in various cell lines
Molecular Formula C₂₅H₃₄N₆O · 2HCl
Molecular Weight 507.5 g/mol [2]

Signaling Pathways

The following diagrams illustrate the canonical ULK1-dependent autophagy initiation pathway and the off-target NUAK1 signaling pathway.

ULK1_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Events Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient Deprivation->mTORC1 inhibits Growth Factor Withdrawal Growth Factor Withdrawal Growth Factor Withdrawal->mTORC1 inhibits ULK1 ULK1 mTORC1->ULK1 inhibits ATG13 ATG13 ULK1->ATG13 phosphorylates FIP200 FIP200 ULK1->FIP200 VPS34 Complex VPS34 Complex ULK1->VPS34 Complex activates ATG101 ATG101 Autophagosome Formation Autophagosome Formation VPS34 Complex->Autophagosome Formation MRT68921 MRT68921 HCl MRT68921->ULK1 inhibits NUAK1_Pathway cluster_upstream_nuak Upstream Signals cluster_nuak1 NUAK1 Kinase cluster_downstream_nuak Downstream Effects Cellular Stress Cellular Stress NUAK1 NUAK1 Cellular Stress->NUAK1 activates Cell Adhesion Cell Adhesion NUAK1->Cell Adhesion Metabolism Metabolism NUAK1->Metabolism Polarity Polarity NUAK1->Polarity MRT68921 MRT68921 HCl (Off-target) MRT68921->NUAK1 inhibits

References

Application Notes and Protocols: MRT68921 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper storage, handling, and stability of MRT68921 hydrochloride. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Introduction

This compound is a potent, cell-permeable dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC₅₀ values of 2.9 nM and 1.1 nM, respectively.[1][2][3] It is a critical tool for studying the role of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.[1][3] MRT68921 is also an inhibitor of NUAK1.[1][3] By inhibiting ULK1/2, MRT68921 blocks the initiation of the autophagy cascade.[2][4]

Storage and Stability

Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The recommended storage conditions for both the solid compound and solutions are summarized below.

It is recommended to store the solid form of this compound in a tightly sealed container, protected from light and moisture.

Table 1: Recommended Storage Conditions for Solid this compound

Storage ConditionTemperatureDurationNotes
Long-term Storage -20°CUp to 3 yearsDesiccate and protect from light.[2][5][6]
Short-term Storage 0 - 4°C or Room TemperatureDays to weeksDesiccate.[1][2][7]

Note: Stability for a few weeks during ordinary shipping at ambient temperature is generally acceptable.[2][8]

Stock solutions of this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO) or water.[2][5][7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Table 2: Recommended Storage Conditions for this compound in Solution

SolventStorage TemperatureDuration
DMSO-80°CUp to 1 year[1][5][6]
-20°C1 to 6 months[1][5]
Water-80°CUp to 1 year[1]
-20°CUp to 6 months[1]

Signaling Pathway

MRT68921 primarily targets the ULK1/2 kinases, which are central to the initiation of autophagy. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1/2 complex. Upon mTORC1 inactivation (e.g., due to starvation), ULK1/2 becomes active and phosphorylates downstream components of the autophagy machinery, leading to the formation of the phagophore. MRT68921 directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking these downstream events and inhibiting autophagy.

MRT68921_Signaling_Pathway cluster_0 Autophagy Initiation cluster_1 Inhibition by MRT68921 mTORC1 mTORC1 ULK1_ULK2 ULK1/ULK2 Complex mTORC1->ULK1_ULK2 Inhibition Downstream Downstream Autophagy Machinery (e.g., Beclin-1, VPS34) ULK1_ULK2->Downstream Phosphorylation Autophagosome Autophagosome Formation Downstream->Autophagosome MRT68921 This compound MRT68921->ULK1_ULK2 Inhibition Stability_Study_Workflow cluster_workflow Forced Degradation Workflow start Prepare MRT68921 Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by HPLC-UV/MS sampling->analysis data Quantify Remaining Parent Compound and Identify Degradation Products analysis->data end Determine Degradation Kinetics and Pathways data->end

References

Troubleshooting & Optimization

MRT68921 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRT68921 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is MRT68921 and what is its primary mechanism of action?

MRT68921 is a potent, cell-permeable dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and NUAK family SNF1-like kinase 1 (NUAK1).[1][2][3] Its primary mechanism of action involves the inhibition of autophagy through its effects on ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][4][5][6] By inhibiting NUAK1, a key component of the antioxidant defense system, MRT68921 can disrupt the balance of oxidative stress signals, leading to increased reactive oxygen species (ROS) production and apoptosis in cancer cells.[1][2][3]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

The solubility of MRT68921 can vary depending on whether it is the hydrochloride or dihydrochloride (B599025) salt.

  • MRT68921 dihydrochloride has been reported to be soluble in water up to 100 mM (50.75 mg/mL).[4][5][7]

  • This compound is generally considered to have low solubility in water and ethanol.[8][9] For this form, DMSO is the recommended solvent for creating stock solutions.[8][9]

It is crucial to check the certificate of analysis for your specific batch to confirm its form and any batch-specific solubility data.

Q3: My this compound is not fully dissolving in DMSO. What can I do?

If you are experiencing issues with dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[8]

  • Gentle heating: Warming the solution (e.g., in a 37°C water bath) can aid dissolution.[9]

  • Sonication: Brief periods of sonication can help to break up any precipitates and facilitate dissolution.[9]

  • Prepare a more dilute stock solution: If a high concentration is not fully dissolving, try preparing a more dilute stock solution and adjust your experimental dilutions accordingly.

Q4: Can I use MRT68921 in aqueous buffers for my cell-based assays?

Directly dissolving this compound in aqueous buffers is not recommended due to its poor solubility. The standard practice is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q5: How should I prepare MRT68921 for in vivo animal studies?

For in vivo applications, a common formulation involves a mixture of solvents to ensure solubility and bioavailability. A suggested formulation is:

  • Prepare a 10 mg/mL stock solution in DMSO.

  • For a 1 mL final working solution, mix the following in order:

    • 400 µL PEG300

    • 50 µL of the 10 mg/mL DMSO stock

    • 50 µL Tween-80

    • 500 µL ddH₂O

  • This results in a final concentration of 0.5 mg/mL. The mixed solution should be prepared fresh and used immediately for optimal results.[8] Sonication is recommended to ensure a homogenous mixture.[9] Another reported formulation for in vivo use involves diluting the DMSO stock in corn oil.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in cell culture media after adding DMSO stock. The compound's solubility limit is exceeded in the aqueous media.- Ensure the final DMSO concentration is low (<0.5%).- Vortex the media during the addition of the DMSO stock to ensure rapid mixing.- Prepare a more dilute DMSO stock solution to reduce the amount of solvent added to the media.
Inconsistent experimental results. - Incomplete dissolution of the compound.- Degradation of the compound in solution.- The hygroscopic nature of DMSO affecting solubility.[8]- Always ensure the compound is fully dissolved before use.- Prepare fresh dilutions from the stock solution for each experiment.- Store DMSO stock solutions at -20°C or -80°C and use fresh, anhydrous DMSO for preparation.[9]
Observed cytotoxicity at low concentrations. - The final DMSO concentration may be too high for your cell line.- Off-target effects of the inhibitor.- Perform a DMSO vehicle control to determine the tolerance of your cells.- Lower the final DMSO concentration in your experiments.- Be aware that MRT68921 has been shown to inhibit other kinases at higher concentrations.[10]

Quantitative Data Summary

The following table summarizes the solubility of MRT68921 in various solvents based on available data.

Compound FormSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
MRT68921 dihydrochloride Water50.75100[4][5][7]
This compound DMSO5 - 10~11.5 - 23.0[8][9]
This compound WaterInsoluble or slightly soluble< 1 mg/mL[8][9]
This compound EthanolInsoluble or slightly soluble< 1 mg/mL[8][9]
In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline12.3[9]

Note: The molarity is calculated based on the molecular weight of the free base (434.58 g/mol ) or the dihydrochloride salt (507.5 g/mol ). Please refer to your product's certificate of analysis for the specific molecular weight.

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of powder. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume based on the batch-specific molecular weight). d. Vortex the solution thoroughly. If necessary, use gentle warming (37°C) or sonication to ensure complete dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay start Weigh MRT68921 HCl add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store dilute Dilute Stock in Media store->dilute Use fresh aliquot treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: General experimental workflow for using MRT68921.

Signaling Pathway of MRT68921 Action

MRT68921 dually inhibits ULK1/2 and NUAK1. The inhibition of ULK1/2 blocks the initiation of autophagy. The inhibition of NUAK1 disrupts the cellular antioxidant defense system, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.

signaling_pathway cluster_ulk Autophagy Pathway cluster_nuak Oxidative Stress Pathway mrt MRT68921 ulk ULK1 / ULK2 mrt->ulk nuak NUAK1 mrt->nuak autophagy Autophagy Initiation ulk->autophagy apoptosis Apoptosis autophagy->apoptosis Suppression of autophagy contributes to cell death antioxidant Antioxidant Defense nuak->antioxidant ros Increased ROS antioxidant->ros ros->apoptosis

Caption: MRT68921 dual-inhibition signaling pathway.

References

Technical Support Center: MRT68921 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MRT68921 hydrochloride. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3][4] It also exhibits inhibitory activity against NUAK1.[2][5] By inhibiting these kinases, MRT68921 blocks the initiation and maturation of autophagosomes, thereby disrupting the autophagic flux.[1][3] This can lead to the induction of apoptosis and an increase in reactive oxygen species (ROS) in cancer cells.[2][5][6]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C for up to 3-4 years.[1][3][7] Stock solutions in a suitable solvent like DMSO can be stored at -80°C for up to one year.[1][7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in DMSO at concentrations of 5 mg/mL to 10 mg/mL.[1][7] It is important to use fresh, moisture-absorbing DMSO, as absorbed moisture can reduce solubility.[1] Gentle warming and sonication can aid in complete dissolution.[7][8] The compound is poorly soluble in water and ethanol.[7][8]

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected inhibition of autophagy.

This is a common issue that can arise from several factors related to compound handling and experimental setup.

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion
Improper Dissolution Ensure the compound is fully dissolved in fresh, high-quality DMSO. Precipitates in your stock solution will lead to inaccurate final concentrations. Gentle warming (37°C) and sonication can be used to aid dissolution.[7][8]
Stock Solution Degradation Avoid repeated freeze-thaw cycles by preparing and storing small aliquots of your stock solution at -80°C.[1] For working solutions, it is recommended to prepare them fresh for immediate use.[1]
Incorrect Final Concentration The effective concentration can be cell-line dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. Cytotoxic activity in some cancer cell lines has been observed with IC50 values ranging from 1.76 to 8.91 µM after 24 hours of treatment.[2][5][6] For autophagy inhibition in mouse embryonic fibroblasts (MEFs), a concentration of 1 µM for 1 hour has been shown to be effective.[2][6]
Cell Culture Conditions Ensure consistent cell density and passage number, as these can influence autophagic activity. For autophagy induction experiments, cells are typically grown to 75% confluency before treatment.[1][7]
Assay Sensitivity The method used to measure autophagy can impact results. Western blotting for LC3-II is a common method. To measure autophagic flux, it is crucial to include a lysosomal inhibitor like Bafilomycin A1 in your experimental design.[9]

Logical Workflow for Troubleshooting Inconsistent Autophagy Inhibition

G start Inconsistent Autophagy Inhibition check_solubility Verify Compound Solubility (Fresh DMSO, Sonication) start->check_solubility check_storage Assess Stock Solution Integrity (Aliquots, Avoid Freeze-Thaw) check_solubility->check_storage If soluble optimize_concentration Perform Dose-Response Experiment check_storage->optimize_concentration If stable standardize_culture Standardize Cell Culture (Density, Passage) optimize_concentration->standardize_culture If concentration is optimized validate_assay Validate Autophagy Assay (Include Controls like BafA1) standardize_culture->validate_assay If culture is consistent consistent_results Consistent Results validate_assay->consistent_results If assay is validated

Troubleshooting workflow for inconsistent results.
Issue 2: Unexpected or variable cytotoxicity.

MRT68921 can induce apoptosis and cell death, particularly in cancer cell lines.[2][5] Variability in these effects can be problematic.

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion
Cell Line Sensitivity Different cell lines exhibit varying sensitivity to MRT68921. For example, NCI-H460 cells are reported to be highly sensitive.[5] It is essential to perform a viability assay (e.g., CCK-8 or MTT) to determine the IC50 for your specific cell line.[5]
Treatment Duration The cytotoxic effects of MRT68921 are time-dependent. Apoptosis has been observed after 8 to 24 hours of treatment in NCI-H460 and MNK45 cells.[2][6] Shorter incubation times may be necessary to study autophagy inhibition without significant cell death.
Off-Target Effects While relatively specific, MRT68921 can inhibit other kinases besides ULK1/2, such as NUAK1.[5][9] These off-target effects could contribute to cytotoxicity in certain contexts. Consider using a secondary inhibitor or genetic approaches (e.g., ULK1/2 knockout cells) to confirm that the observed phenotype is due to ULK1/2 inhibition.

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from established methods to assess the inhibitory activity of MRT68921 on ULK1.[1][7]

Materials:

  • Recombinant GST-ULK1

  • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol

  • 30 µM "cold" ATP

  • 0.5 µCi [γ-32P]ATP

  • This compound

  • SDS-PAGE materials and autoradiography equipment

Procedure:

  • Prepare reaction mixes in the kinase assay buffer containing recombinant GST-ULK1 and the desired concentrations of MRT68921.

  • Pre-warm the reaction mixes to 25°C for 5 minutes.

  • Initiate the reaction by adding 30 µM cold ATP and 0.5 µCi of [γ-32P]ATP.

  • Incubate for 5 minutes at 25°C.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose membrane.

  • Analyze the results by autoradiography and immunoblotting.

Cell-Based Autophagy Assay (LC3-II Turnover)

This protocol is for measuring autophagic flux in cultured cells.[1][7][9]

Materials:

  • Mouse embryonic fibroblasts (MEFs) or other suitable cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

  • This compound (e.g., 1 µM final concentration)

  • Bafilomycin A1 (e.g., 50 nM final concentration)

  • Lysis buffer and Western blot reagents

  • Antibodies: anti-LC3, anti-tubulin (or other loading control)

Procedure:

  • Seed cells and grow to approximately 75% confluency.

  • Wash the cells twice with PBS or EBSS.

  • Incubate cells in complete medium (basal autophagy) or EBSS (starvation-induced autophagy) for 1 hour.

  • During the incubation, treat the cells with one of the following:

    • Vehicle control (e.g., DMSO)

    • MRT68921 (1 µM)

    • Bafilomycin A1 (50 nM)

    • MRT68921 (1 µM) + Bafilomycin A1 (50 nM)

  • After treatment, lyse the cells and collect the protein lysates.

  • Perform Western blotting to detect LC3-I and LC3-II levels. Use tubulin as a loading control.

  • Quantify the LC3-II/loading control ratio. An increase in LC3-II in the presence of Bafilomycin A1 compared to Bafilomycin A1 alone indicates an inhibition of autophagic flux.

MRT68921 Signaling Pathway

G MRT68921 MRT68921 ULK1_ULK2 ULK1 / ULK2 MRT68921->ULK1_ULK2 inhibits NUAK1 NUAK1 MRT68921->NUAK1 inhibits Autophagy_Initiation Autophagy Initiation & Maturation ULK1_ULK2->Autophagy_Initiation promotes MYPT1_Gsk3b p-MYPT1 / p-Gsk3β NUAK1->MYPT1_Gsk3b promotes Autophagic_Flux Decreased Autophagic Flux Autophagy_Initiation->Autophagic_Flux Apoptosis_ROS Increased Apoptosis & ROS MYPT1_Gsk3b->Apoptosis_ROS suppresses

References

Technical Support Center: MRT68921 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRT68921 hydrochloride. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

MRT68921 is a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively[1][2][3][4][5][6][7][8]. It functions as an ATP-competitive inhibitor to block the initiation of autophagy[9].

Q2: What are the known off-target effects of this compound?

MRT68921 has been identified as a dual inhibitor of NUAK1 and ULK1[1][3][4]. A kinase profile screening revealed that at a concentration of 1 µM, MRT68921 inhibited 44 out of 80 tested kinases by more than 80%[9][10]. Notably, it has shown inhibitory activity against AMPK, TBK1, and Aurora A kinase[2][9][10].

Q3: At what concentration should I use MRT68921 in cell-based assays?

The effective concentration of MRT68921 can vary depending on the cell line and the specific biological question. For inhibiting autophagy in cell culture, a concentration of 1 µM is commonly used[1][3][8]. However, it's important to note that the cytotoxic effects of MRT68921 in various cancer cell lines are observed with IC50 values ranging from 1.76 to 8.91 μM after 24 hours of treatment[1][3][11]. Therefore, a dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental goals.

Q4: Why am I observing apoptosis or increased reactive oxygen species (ROS) in my experiments?

MRT68921 has been shown to induce apoptosis and elevate levels of reactive oxygen species (ROS) in cancer cells[1][3]. These effects are linked to its dual inhibition of ULK1 and NUAK1, which disrupts the balance of oxidative stress signals within the cell[3][12]. Inhibition of NUAK1, a key component of the antioxidant defense system, can lead to increased ROS and subsequent apoptosis[2][9][10].

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in autophagy assays (e.g., LC3-II levels).

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: At higher concentrations, MRT68921 can inhibit other kinases involved in autophagy regulation, such as AMPK and TBK1[2][9][10]. Consider performing a dose-response curve to find the lowest effective concentration that inhibits ULK1/2 without significantly affecting other pathways. To confirm that the observed phenotype is due to ULK1 inhibition and not an off-target effect, a rescue experiment using a drug-resistant mutant of ULK1 (M92T) can be performed[13].

  • Possible Cause 2: Cell line-specific differences.

    • Troubleshooting Step: The cellular response to MRT68921 can be context-dependent. It is advisable to test the inhibitor in multiple cell lines to ensure the observed effects are consistent and not specific to a particular cellular background.

  • Possible Cause 3: Issues with the autophagy assay.

    • Troubleshooting Step: Ensure proper controls are included in your autophagy flux assay. This includes using a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to distinguish between a block in autophagosome formation and a block in their degradation.

Issue 2: High levels of cytotoxicity observed at concentrations intended to inhibit autophagy.

  • Possible Cause 1: On-target cytotoxicity.

    • Troubleshooting Step: Inhibition of autophagy, the primary on-target effect of MRT68921, can itself lead to cell death in cancer cells that are dependent on autophagy for survival.

  • Possible Cause 2: Off-target kinase inhibition.

    • Troubleshooting Step: The observed cytotoxicity could be a result of inhibiting other kinases crucial for cell survival. A kinome-wide selectivity screen can help identify potential off-target kinases that might be contributing to the cytotoxic effects.

  • Possible Cause 3: Compound solubility issues.

    • Troubleshooting Step: Ensure that MRT68921 is fully dissolved in the cell culture media. Precipitation of the compound can lead to non-specific toxic effects. Include a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound Against On-Target and Off-Target Kinases.

Target KinaseIC50 (nM)Reference(s)
ULK12.9[1][2][3][4][5][6][7][8]
ULK21.1[1][2][3][4][5][6][7][8]
AMPK45[2]
CK2280[2]

Table 2: Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines (24-hour treatment).

Cell LineIC50 (µM)Reference(s)
Various Cancer Cell Lines1.76 - 8.91[1][3][11]

Experimental Protocols

1. In Vitro Kinase Assay for MRT68921 Potency Determination

This protocol describes a general method for determining the IC50 value of MRT68921 against a purified kinase.

  • Materials:

    • Purified recombinant kinase (e.g., ULK1, NUAK1)

    • Specific peptide or protein substrate for the kinase

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

    • [γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

    • ATP solution

    • 96-well or 384-well plates

    • Phosphocellulose filter plates (for radioactive assay)

    • Scintillation counter (for radioactive assay) or luminometer (for ADP-Glo™ assay)

  • Procedure:

    • Prepare serial dilutions of MRT68921 in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the appropriate amount of the specific kinase to each well.

    • Add the serially diluted MRT68921 or DMSO (as a vehicle control) to the wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (ideally at the Kₘ concentration for each kinase). For a radioactive assay, include [γ-³³P]ATP.

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction. For radioactive assays, this is typically done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose filter plates. For the ADP-Glo™ assay, follow the manufacturer's protocol to deplete unused ATP and detect ADP.

    • Quantify kinase activity. For radioactive assays, wash the filter plates to remove unincorporated [γ-³³P]ATP and measure the radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence.

    • Calculate the percentage of kinase activity inhibition for each concentration of MRT68921 compared to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

2. Cellular Assay to Validate Off-Target Effects on the NUAK1 Pathway

This protocol uses Western blotting to assess the phosphorylation of a downstream substrate of NUAK1, providing a method to confirm target engagement in a cellular context.

  • Materials:

    • Cancer cell line known to express NUAK1 (e.g., U251, MNK45)[1][3]

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-MYPT1 (a NUAK1 substrate), anti-total MYPT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat cells with a dose range of MRT68921 (e.g., 0, 0.5, 1, 2, 5 µM) for a specified time (e.g., 8 hours)[1][3]. Include a vehicle control (DMSO).

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1 and a loading control antibody.

    • Quantify the band intensities for phospho-MYPT1 and total MYPT1. Calculate the ratio of phospho-MYPT1 to total MYPT1 for each treatment condition to determine the extent of NUAK1 pathway inhibition.

Visualizations

G cluster_0 MRT68921 Inhibition cluster_1 On-Target Effects (Autophagy Initiation) cluster_2 Off-Target Effects MRT68921 MRT68921 ULK1_ULK2 ULK1/ULK2 MRT68921->ULK1_ULK2 Inhibits NUAK1 NUAK1 MRT68921->NUAK1 Inhibits Autophagy_Initiation Autophagy Initiation ULK1_ULK2->Autophagy_Initiation Inhibition Antioxidant_Defense Antioxidant Defense NUAK1->Antioxidant_Defense Inhibition ROS Increased ROS Antioxidant_Defense->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Signaling pathways affected by MRT68921.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Confirmation a In Vitro Kinase Profiling Panel (>80 kinases) b Determine IC50 values for on- and off-targets a->b c Dose-response in relevant cell lines b->c d Western Blot for downstream targets (e.g., p-MYPT1) c->d e Phenotypic Assays (Apoptosis, ROS) c->e f Rescue experiment with drug-resistant mutant e->f g Compare with structurally unrelated inhibitors f->g

Caption: Experimental workflow for off-target effect investigation.

G start Unexpected Phenotype Observed q1 Is the effect dose-dependent? start->q1 a1_yes Yes q1->a1_yes a1_no No: Likely artifact or non-specific effect. Re-evaluate experiment. q1->a1_no q2 Does a drug-resistant ULK1 mutant rescue the phenotype? a1_yes->q2 a2_yes Yes: On-target effect (ULK1/2 mediated) q2->a2_yes a2_no No: Potential off-target effect q2->a2_no q3 Does inhibition of known off-targets (e.g., NUAK1) phenocopy the result? a2_no->q3 a3_yes Yes: Known off-target is likely responsible q3->a3_yes a3_no No: Consider broader kinase screening to identify novel off-targets q3->a3_no

Caption: Troubleshooting logic for unexpected experimental results.

References

optimizing MRT68921 hydrochloride treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRT68921 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3][4] It functions by blocking the initiation and maturation of autophagosomes, thereby inhibiting the autophagic flux.[1][3] Additionally, MRT68921 is a potent inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), which is involved in protecting tumor cells from oxidative stress.[2][5][6]

Q2: What are the key signaling pathways affected by this compound?

This compound primarily impacts the autophagy pathway by directly inhibiting ULK1 and ULK2.[1][2][3] It also suppresses the NUAK1/MYPT1/Gsk3β signaling pathway.[2][5] This dual inhibition can lead to an increase in reactive oxygen species (ROS) and induce apoptosis in cancer cells.[2][5]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[1][7] For long-term storage, it is recommended to store the solid compound at -20°C for up to one year.[3][7] Stock solutions in DMSO can be stored at -80°C for up to one year.[7] It is advisable to use fresh DMSO as moisture can reduce solubility.[1]

Q4: What are the typical working concentrations and treatment durations for in vitro experiments?

The effective concentration of this compound in cell-based assays typically ranges from 1 µM to 10 µM.[2][8][9] Treatment durations can vary from 1 hour for observing effects on basal autophagy to 24 hours or longer for assessing cytotoxicity and apoptosis.[1][2][8][9]

Troubleshooting Guides

Issue Potential Cause Suggested Solution
No inhibition of autophagy observed. Suboptimal concentration: The concentration of MRT68921 may be too low to effectively inhibit ULK1/2 in your specific cell line.Perform a dose-response experiment to determine the optimal concentration (typically in the range of 1-10 µM).
Incorrect treatment duration: The treatment time may be too short to observe a significant effect on autophagy.Increase the incubation time. For autophagy flux assays, a pre-treatment of 1 hour is often sufficient. For downstream effects like apoptosis, longer incubation (8-24 hours) may be necessary.[2][8][9]
Cell line resistance: Some cell lines may be less sensitive to ULK1/2 inhibition.Consider using a different cell line or a positive control for autophagy inhibition (e.g., bafilomycin A1) to ensure the assay is working correctly.[1]
Compound degradation: Improper storage of MRT68921 can lead to reduced activity.Ensure the compound is stored correctly at -20°C (solid) or -80°C (in DMSO).[3][7] Prepare fresh working solutions from a new stock.
High levels of cell death observed at expected effective concentrations. Off-target effects: Although relatively specific, MRT68921 can inhibit other kinases at higher concentrations.[10]Lower the concentration of MRT68921 and/or reduce the treatment duration.
Cell line sensitivity: Your cell line may be particularly sensitive to the induction of ROS and apoptosis caused by MRT68921.Perform a viability assay (e.g., CCK-8) to determine the cytotoxic IC50 in your cell line and use concentrations below this for mechanistic studies.[5]
Inconsistent or variable results between experiments. Inconsistent cell culture conditions: Variations in cell confluency or passage number can affect cellular responses.Standardize your cell culture protocol, including seeding density and passage number. Ensure cells are at a consistent confluency (e.g., 75%) before treatment.[1]
Issues with compound preparation: Inaccurate dilutions or incomplete solubilization of MRT68921 can lead to variability.Ensure the compound is fully dissolved in DMSO before preparing working solutions. Use calibrated pipettes for accurate dilutions.
Variability in autophagy induction: If inducing autophagy, the method and timing of induction can impact results.Use a consistent method for autophagy induction (e.g., Earle's Balanced Salt Solution - EBSS) for a standardized duration (e.g., 1 hour).[1]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LinesReference
ULK1 IC50 2.9 nM-[1][2][4]
ULK2 IC50 1.1 nM-[1][2][4]
Effective Concentration (Autophagy Inhibition) 1 µMMouse Embryonic Fibroblasts (MEFs)[1][2]
Effective Concentration (Signaling Pathway Suppression) 0-5 µMU251, MNK45[2][8]
Cytotoxic IC50 (24h treatment) 1.76-8.91 µMVarious cancer cell lines[2][8]
Apoptosis Induction 0-10 µM (8-24h)NCI-H460, MNK45[2][8]

Table 2: In Vivo Efficacy of this compound

Dosage and AdministrationAnimal ModelOutcomeReference
10-40 mg/kg, s.c., daily for 7 daysNCI-H460 tumor-bearing miceInhibited tumor growth[2][8]
20 mg/kg, s.c., every 2 days for 7 timesMNK45 tumor-bearing miceReduced tumor volume[2][8]
20 mg/kg, i.p., daily for 7 days4T1 tumor-bearing miceReduced lung metastatic nodules[2][8]

Experimental Protocols

1. In Vitro Kinase Assay

  • Objective: To determine the inhibitory activity of MRT68921 on ULK1/2 kinase activity.

  • Procedure:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[1][7]

    • Add recombinant GST-ULK1 and the substrate (e.g., a peptide or protein substrate of ULK1).

    • Add MRT68921 at various concentrations.

    • Pre-warm the reaction mixes to 25°C for 5 minutes.[1][7]

    • Initiate the kinase reaction by adding 30 µM cold ATP and 0.5 µCi of [γ-32P]ATP.[1][7]

    • Incubate for 5 minutes at 25°C.[1][7]

    • Stop the reaction by adding SDS-PAGE sample buffer.[1][7]

    • Separate the proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and analyze by autoradiography and immunoblotting.[1][7]

2. Cellular Autophagy Assay

  • Objective: To assess the effect of MRT68921 on autophagy in cultured cells.

  • Procedure:

    • Plate cells (e.g., MEFs or 293T) and grow to approximately 75% confluency.[1]

    • To induce autophagy, wash the cells twice with Earle's Balanced Salt Solution (EBSS) and then incubate in EBSS for 1 hour. For control, incubate cells in complete medium.[1]

    • During the incubation, treat the cells with MRT68921 (e.g., 1 µM) or a vehicle control (DMSO). A positive control like bafilomycin A1 (50 nM) can also be included.[1]

    • After treatment, lyse the cells and perform immunoblotting for autophagy markers such as LC3-II and p62. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.

Mandatory Visualizations

MRT68921_Signaling_Pathway MRT68921 MRT68921 ULK1_ULK2 ULK1 / ULK2 MRT68921->ULK1_ULK2 Inhibits NUAK1 NUAK1 MRT68921->NUAK1 Inhibits ROS ROS Increase MRT68921->ROS Autophagy Autophagy ULK1_ULK2->Autophagy Promotes MYPT1_Gsk3b MYPT1 / Gsk3β (Phosphorylation) NUAK1->MYPT1_Gsk3b Cell_Survival Cell Survival MYPT1_Gsk3b->Cell_Survival Promotes Apoptosis Apoptosis ROS->Apoptosis

Caption: MRT68921 inhibits ULK1/2 and NUAK1 signaling pathways.

Experimental_Workflow_Autophagy_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis start Plate cells (e.g., MEFs) grow Grow to 75% confluency start->grow induce Induce autophagy (EBSS, 1h) grow->induce treat Treat with MRT68921 (1µM) or Vehicle (DMSO) induce->treat lyse Cell Lysis treat->lyse immunoblot Immunoblot for LC3-II and p62 lyse->immunoblot

Caption: Workflow for assessing autophagy inhibition by MRT68921.

References

Technical Support Center: MRT68921 Hydrochloride Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxic effects of MRT68921 hydrochloride on normal, non-cancerous cells. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, and detailed experimental protocols to assist in your research.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the investigation of MRT68921 cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected cytotoxicity of MRT68921 in normal cells compared to cancer cells?

    • A1: Preclinical data suggests that MRT68921 exhibits selective cytotoxicity, being more potent against cancer cells. Studies have shown an approximately 10-fold higher IC50 value in normal cell lines such as 293T and HUVECs compared to a panel of cancer cell lines.[1][2] Furthermore, MRT68921 did not significantly reduce the viability of normal human fallopian tube epithelial FT190 cells, indicating a favorable therapeutic window in some contexts.[3][4]

  • Q2: What are the known off-target effects of MRT68921 that could contribute to cytotoxicity?

    • A2: MRT68921 is a dual inhibitor of ULK1 and ULK2.[5][6] However, kinase profiling has revealed that at a concentration of 1 µM, it can inhibit other kinases.[7] Off-target effects on kinases such as NUAK1, TBK1, and AMPK have been reported, which could potentially contribute to observed cytotoxicity.[7]

  • Q3: At what concentration does MRT68921 typically inhibit autophagy in cell culture?

    • A3: MRT68921 effectively inhibits autophagic flux in various cell lines, including mouse embryonic fibroblasts (MEFs), at a concentration of 1 µM.[5][7] This concentration is often sufficient to observe the molecular markers of autophagy inhibition, such as reduced phosphorylation of ATG13 and changes in LC3-II levels.[7]

  • Q4: How should I dissolve this compound for in vitro experiments?

    • A4: this compound is typically dissolved in fresh, moisture-free DMSO to prepare a stock solution. For cell culture experiments, this stock solution is then further diluted in the appropriate cell culture medium to the final desired concentration.

Troubleshooting Guide

IssuePossible CauseRecommendation
High variability in cytotoxicity results Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
Fluctuation in incubation conditions (CO2, temperature, humidity).Regularly calibrate and monitor incubator settings.
Unexpectedly high cytotoxicity in normal cells Off-target effects at high concentrations.Perform a dose-response curve to determine the optimal concentration range. Consider that IC50 values in normal cells are expected to be significantly higher than in sensitive cancer cell lines.
Contamination of cell culture.Regularly test for mycoplasma contamination and practice good aseptic technique.
Incorrect solvent concentration.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells and below a cytotoxic threshold for the specific cell line.
No observable cytotoxicity Low concentration of MRT68921.Verify the concentration of your stock solution and test a wider range of higher concentrations.
Insufficient incubation time.Extend the duration of drug exposure. Cytotoxicity can be time-dependent.
Cell line is resistant.The specific normal cell line may be inherently resistant to the cytotoxic effects of MRT68921, as seen with FT190 cells.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxicity of this compound in normal cell lines.

Cell LineCell TypeSpeciesAssayIncubation TimeIC50 (µM)Notes
293T Embryonic KidneyHumanCCK-824 hours~17.6 - 89.1Estimated to be ~10-fold higher than in cancer cells (1.76-8.91 µM).[1][2]
HUVEC Umbilical Vein EndothelialHumanCCK-824 hours~17.6 - 89.1Estimated to be ~10-fold higher than in cancer cells (1.76-8.91 µM).[1][2]
FT190 Fallopian Tube EpithelialHumanNot specifiedNot specifiedNot cytotoxicDid not observe a reduction in cell viability.[3][4]
MEF Embryonic FibroblastMouseNot specifiedNot specifiedNot reportedUsed for autophagy inhibition studies; specific cytotoxicity data is not available.

Experimental Protocols

This section provides a detailed methodology for a common cytotoxicity assay used to evaluate the effects of MRT68921.

Cell Viability Assessment using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Normal cell line of interest (e.g., 293T, HUVEC)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of MRT68921 in DMSO.

    • Perform serial dilutions of the MRT68921 stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MRT68921. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest MRT68921 concentration) and untreated controls (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours in the incubator. The incubation time should be optimized for the specific cell line.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with CCK-8 only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of MRT68921 using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the percentage of cell viability against the log of the MRT68921 concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway of MRT68921 Action

MRT68921_Pathway MRT68921 MRT68921 ULK1_ULK2 ULK1 / ULK2 Kinases MRT68921->ULK1_ULK2 Inhibits Off_Target Off-Target Kinases (e.g., NUAK1, TBK1) MRT68921->Off_Target Inhibits Autophagy_Initiation Autophagy Initiation ULK1_ULK2->Autophagy_Initiation Promotes Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Cell_Survival Cell Survival Autophagosome_Formation->Cell_Survival Supports Cytotoxicity Potential Cytotoxicity in Normal Cells Off_Target->Cytotoxicity May Contribute to

Caption: Mechanism of MRT68921 action and potential off-target effects.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed_cells Seed Normal Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_mrt Treat with Serial Dilutions of MRT68921 incubate_24h->treat_mrt incubate_drug Incubate for 24-72h treat_mrt->incubate_drug add_cck8 Add CCK-8 Reagent incubate_drug->add_cck8 incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 read_absorbance Measure Absorbance at 450nm incubate_cck8->read_absorbance analyze Calculate % Viability and Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining MRT68921 cytotoxicity using the CCK-8 assay.

References

Technical Support Center: MRT68921 Hydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRT68921 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this potent dual ULK1/NUAK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2][3] Its primary mechanism of action is the inhibition of the initiation phase of autophagy.[1][4] By inhibiting ULK1/2, MRT68921 disrupts the formation of autophagosomes.[1][4] Inhibition of NUAK1, a key component of the antioxidant defense system, can lead to increased reactive oxygen species (ROS) and apoptosis in cancer cells.[2][5]

Q2: I am observing poor solubility of this compound. How can I prepare a suitable formulation for in vivo administration?

A2: this compound is reported to be insoluble in water and ethanol, with solubility in DMSO.[4] For in vivo experiments, a multi-component vehicle is often necessary. Here are a couple of suggested formulations:

  • Formulation 1 (Aqueous-based):

    • Prepare a stock solution of this compound in fresh DMSO (e.g., 10 mg/mL). Moisture-absorbing DMSO can reduce solubility.[4]

    • To prepare a 1 mL working solution, take 50 µL of the 10 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.

    • Add 50 µL of Tween80 to the mixture and mix until clear.

    • Finally, add 500 µL of ddH2O to bring the total volume to 1 mL. This solution should be used immediately.[4]

  • Formulation 2 (Oil-based):

    • Prepare a 10 mg/mL stock solution of this compound in fresh DMSO.

    • For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil and mix thoroughly. This suspension should be used immediately.[4]

It is crucial to visually inspect the final formulation for any precipitation before administration. Sonication may also aid in dissolution.[6]

Q3: What are the typical dosage and administration routes for this compound in mouse models?

A3: The dosage and administration route can vary depending on the cancer model and experimental design. Based on published studies, common administration routes include subcutaneous (s.c.) and intraperitoneal (i.p.) injections.[3][4][7] Dosages have been reported in the range of 10-40 mg/kg, administered daily or every other day.[3][7] It is always recommended to perform a dose-finding study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific animal model.[8]

Q4: My in vivo experiment with this compound is not showing the expected anti-tumor effect. What are the potential reasons and troubleshooting steps?

A4: Several factors could contribute to a lack of efficacy in vivo. Here is a troubleshooting guide:

  • Compound Formulation and Delivery:

    • Precipitation: As this compound has poor aqueous solubility, it may precipitate out of solution. Always prepare fresh formulations and visually inspect for any particulates before injection.

    • Vehicle Toxicity: The vehicle itself might cause adverse effects. Include a vehicle-only control group in your study to assess any vehicle-related toxicity.[9]

    • Route of Administration: The chosen route of administration may not provide optimal bioavailability. Consider exploring different routes (e.g., i.p. vs. s.c. vs. oral gavage) if initial results are not as expected.

  • Dosage and Scheduling:

    • Suboptimal Dose: The dose might be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study can help identify a more effective dose.

    • Dosing Frequency: The dosing schedule may not be frequent enough to maintain a therapeutic level of the compound. Consider adjusting the frequency based on the compound's pharmacokinetic profile if available.

  • Tumor Model and Biology:

    • Model Resistance: The specific tumor model you are using may be resistant to the mechanism of action of this compound.

    • Target Expression: Confirm the expression of ULK1 and NUAK1 in your tumor model.

Below is a decision-making workflow for troubleshooting in vivo experiments:

G start No/Low In Vivo Efficacy Observed check_formulation Step 1: Verify Formulation - Freshly prepared? - No precipitation? - Correct vehicle components? start->check_formulation check_admin Step 2: Review Administration - Correct route? - Accurate dosing volume? - Animal handling stress? check_formulation->check_admin Formulation OK optimize_formulation Optimize Formulation - Try alternative vehicle - Check for compound stability check_formulation->optimize_formulation Issue Found check_dose Step 3: Evaluate Dose & Schedule - Dose appropriate for model? - Frequency sufficient? check_admin->check_dose Administration OK optimize_admin Optimize Administration - Consider alternative routes check_admin->optimize_admin Issue Found check_model Step 4: Assess Tumor Model - Target (ULK1/NUAK1) expression? - Known resistance mechanisms? check_dose->check_model Dose/Schedule OK dose_escalation Perform Dose Escalation Study check_dose->dose_escalation Issue Found change_model Consider a Different In Vivo Model check_model->change_model Issue Found end_point Re-evaluate Experiment check_model->end_point Model Suitable optimize_formulation->end_point optimize_admin->end_point dose_escalation->end_point change_model->end_point

In Vivo Troubleshooting Workflow.

Q5: Are there any known off-target effects of this compound?

A5: While MRT68921 is a potent inhibitor of ULK1/2 and NUAK1, like most kinase inhibitors, it may have off-target effects. It is important to consult kinome profiling data if available. Some studies have noted that MRT68921 can induce apoptosis and increase reactive oxygen species (ROS), which could be a desired anti-cancer effect but should be considered in the context of your experimental goals.[2][5]

Data Summary

Table 1: In Vitro Potency of MRT68921

TargetIC50 (nM)
ULK12.9[3][7][10]
ULK21.1[3][7][10]

Table 2: In Vitro Cytotoxicity of MRT68921 in Cancer Cell Lines

Cell LineIC50 (µM)
Various Cancer Cell Lines1.76 - 8.91[2][7]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors from a human cancer cell line of interest.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]

  • Compound Preparation: Prepare this compound formulation and the vehicle control as described in the FAQ section. Ensure the solution is freshly made before each administration.

  • Administration: Administer this compound or vehicle control to the respective groups via the chosen route (e.g., s.c. or i.p.) at the determined dose and schedule.[3][7]

  • Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Signaling Pathways and Workflows

MRT68921 Mechanism of Action

MRT68921 dually inhibits ULK1/2 and NUAK1. The inhibition of ULK1/2 blocks the initiation of autophagy, a cell survival mechanism. The inhibition of NUAK1 disrupts the antioxidant defense system, leading to increased ROS and apoptosis.

G cluster_0 Autophagy Pathway cluster_1 Oxidative Stress Pathway ULK1_complex ULK1/2 Complex Autophagy Autophagy (Cell Survival) ULK1_complex->Autophagy Initiates NUAK1 NUAK1 Antioxidant_Defense Antioxidant Defense NUAK1->Antioxidant_Defense ROS Increased ROS Antioxidant_Defense->ROS Reduces Apoptosis Apoptosis (Cell Death) ROS->Apoptosis MRT68921 MRT68921 MRT68921->ULK1_complex Inhibits MRT68921->NUAK1 Inhibits

Dual Inhibition Mechanism of MRT68921.

General Workflow for Kinase Inhibitor In Vivo Studies

The following diagram outlines a general workflow for the in vivo evaluation of a kinase inhibitor like MRT68921.

G start Start: In Vivo Study model_selection 1. Select Animal Model (e.g., Xenograft, PDX) start->model_selection dosing_study 2. Determine MTD & PK/PD (Dose-ranging studies) model_selection->dosing_study efficacy_study 3. Efficacy Study - Treatment vs. Control - Monitor tumor growth & health dosing_study->efficacy_study data_analysis 4. Data Analysis - Statistical analysis of tumor volume - Assess toxicity efficacy_study->data_analysis ex_vivo_analysis 5. Ex Vivo Analysis - Target engagement in tumor - Biomarker analysis data_analysis->ex_vivo_analysis conclusion Conclusion & Next Steps ex_vivo_analysis->conclusion

Kinase Inhibitor In Vivo Workflow.

References

unexpected phenotypes with MRT68921 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRT68921 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively[1][2][3]. It functions by inhibiting the kinase activity of ULK1/2, which is crucial for the initiation of the autophagy pathway. Specifically, it disrupts the maturation of autophagosomes and blocks autophagic flux[4].

Q2: I'm observing an accumulation of large autophagosome-like structures after MRT68921 treatment, instead of a complete blockage of their formation. Is this an expected phenotype?

Yes, this is an expected, albeit unexpected, phenotype. Instead of completely abolishing autophagosome formation, treatment with MRT68921 leads to the formation of abnormally larger and stalled autophagosomes[5]. This suggests that ULK1 kinase activity is not only involved in the initiation but also in the later stages of autophagosome maturation[5].

Q3: My cells are undergoing apoptosis after treatment with MRT68921. Is this a known effect?

Yes, MRT68921 has been observed to induce caspase-dependent apoptosis in various cancer cell lines, including FLT3-ITD-mutated acute myeloid leukemia (AML) cells[6]. This apoptotic effect is often associated with an increase in reactive oxygen species (ROS)[2][6].

Q4: What are the known off-target effects of MRT68921?

MRT68921 has been shown to inhibit other kinases besides ULK1/2. Notably, it is also a potent inhibitor of NUAK1, a critical component of the antioxidant defense system[2][6]. A screening of 80 kinases revealed that at a concentration of 1 µM, MRT68921 inhibited 44 of them[6]. Other significant off-targets include TBK1, AMPK, and Aurora A kinase[6]. However, it has been shown to inhibit autophagy independently of the TBK1 or AMPK pathways[6].

Troubleshooting Guides

Problem 1: Inconsistent results in autophagy inhibition assays.

  • Possible Cause 1: Suboptimal concentration of MRT68921.

    • Solution: The effective concentration of MRT68921 can vary between cell lines. It is recommended to perform a dose-response experiment. For cell-based assays, concentrations typically range from 10 nM to 10 µM[2][7][8].

  • Possible Cause 2: Inappropriate treatment duration.

    • Solution: For acute inhibition of autophagy, a treatment time of 1-4 hours is often sufficient[2][5][7]. For studies involving apoptosis or cell viability, longer incubation times of 8 to 24 hours may be necessary[2][8].

  • Possible Cause 3: Compound solubility issues.

    • Solution: this compound has limited solubility in water and ethanol. It is recommended to dissolve it in DMSO at a stock concentration of ≥2.18 mg/mL. Gentle warming to 37°C and sonication can aid in complete dissolution. Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles[7].

Problem 2: Observing significant cytotoxicity in my cell line.

  • Possible Cause 1: High sensitivity of the cell line to ULK1/NUAK1 inhibition.

    • Solution: MRT68921 exhibits cytotoxic effects in a range of cancer cell lines, with IC50 values for cytotoxicity reported to be between 1.76-8.91 µM after 24 hours of treatment[2][8]. If excessive cell death is observed, consider reducing the concentration or the duration of the treatment.

  • Possible Cause 2: Off-target effects contributing to cytotoxicity.

    • Solution: Be mindful of the off-target effects of MRT68921, particularly the inhibition of NUAK1 and other kinases. It may be beneficial to compare the observed phenotype with other ULK1 inhibitors that have different off-target profiles, such as SBI-0206965 or ULK-101[5].

Quantitative Data Summary

Table 1: Inhibitory Potency of MRT68921 against Target Kinases

KinaseIC50 (nM)
ULK12.9[1][2][3]
ULK21.1[2][3][4]

Table 2: Cytotoxic Activity of MRT68921 in Various Cancer Cell Lines (24h treatment)

Cell LineIC50 (µM)
NCI-H4601.76 - 8.91[2][8]
MNK451.76 - 8.91[2][8]
Other Cancer Cell Lines1.76 - 8.91[8]

Key Experimental Protocols

1. Western Blot Analysis of Autophagy Markers

  • Objective: To assess the effect of MRT68921 on autophagic flux by monitoring LC3-II and p62 levels.

  • Methodology:

    • Seed cells to a confluency of 75%.

    • Induce autophagy by incubating cells in Earle's Balanced Salt Solution (EBSS) for 1 hour. Include a control group with complete medium.

    • Treat cells with 1 µM MRT68921 or DMSO as a vehicle control. A positive control of 50 nM bafilomycin A1 can also be included.

    • Lyse the cells and perform SDS-PAGE, followed by transfer to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies against LC3 and p62.

    • Analyze the results by immunoblotting[1].

2. In Vitro Kinase Assay for ULK1 Inhibition

  • Objective: To determine the direct inhibitory effect of MRT68921 on ULK1 kinase activity.

  • Methodology:

    • Purify recombinant GST-ULK1 from 293T cells.

    • Prepare a reaction mix containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.

    • Add the purified GST-ULK1 and MRT68921 at desired concentrations.

    • Pre-warm the reaction mixes to 25°C for 5 minutes.

    • Initiate the kinase reaction by adding 30 µM cold ATP and 0.5 µCi of [γ-32P]ATP.

    • Incubate for 5 minutes at 25°C.

    • Stop the reaction by adding sample buffer.

    • Analyze the results by SDS-PAGE and autoradiography[1].

3. Cell Viability Assay

  • Objective: To determine the cytotoxic effect of MRT68921 on a specific cell line.

  • Methodology:

    • Seed cells in a 96-well plate.

    • Treat the cells with a range of MRT68921 concentrations (e.g., 0-10 µM) for 24 hours.

    • Perform a CCK-8 assay according to the manufacturer's instructions to assess cell viability[8].

Visualizations

MRT68921_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ULK1_complex ULK1 Complex cluster_downstream Downstream Effects cluster_inhibitor Inhibitor mTORC1 mTORC1 ULK1_ULK2 ULK1/ULK2 mTORC1->ULK1_ULK2 Inh AMPK AMPK AMPK->ULK1_ULK2 Act ATG13 ATG13 ULK1_ULK2->ATG13 FIP200 FIP200 ULK1_ULK2->FIP200 Autophagosome_Initiation Autophagosome Initiation ULK1_ULK2->Autophagosome_Initiation Autophagosome_Maturation Autophagosome Maturation ULK1_ULK2->Autophagosome_Maturation ATG101 ATG101 Autophagic_Flux Autophagic Flux Autophagosome_Maturation->Autophagic_Flux MRT68921 MRT68921 MRT68921->ULK1_ULK2 Experimental_Workflow_Autophagy_Analysis start Seed Cells induce_autophagy Induce Autophagy (e.g., EBSS) start->induce_autophagy treat_cells Treat with MRT68921 or Vehicle Control induce_autophagy->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells sds_page SDS-PAGE and Western Blot lyse_cells->sds_page analyze Analyze Autophagy Markers (LC3-II, p62) sds_page->analyze end Results analyze->end Troubleshooting_Logic start Unexpected Phenotype (e.g., high cytotoxicity) check_concentration Is the concentration in the optimal range? start->check_concentration check_duration Is the treatment duration appropriate? check_concentration->check_duration Yes adjust_concentration Adjust Concentration (perform dose-response) check_concentration->adjust_concentration No check_solubility Is the compound fully dissolved? check_duration->check_solubility Yes adjust_duration Adjust Treatment Time check_duration->adjust_duration No prepare_fresh_stock Prepare Fresh Stock Solution in DMSO check_solubility->prepare_fresh_stock No consider_off_target Consider Off-Target Effects (compare with other inhibitors) check_solubility->consider_off_target Yes end Re-evaluate Experiment adjust_concentration->end adjust_duration->end prepare_fresh_stock->end consider_off_target->end

References

Technical Support Center: Confirming ULK1 Inhibition by MRT68921 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) by MRT68921 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, dual inhibitor of the autophagy kinases ULK1 and ULK2.[1][2][3] It functions as an ATP-competitive inhibitor and is highly selective for these kinases. By inhibiting ULK1/2, MRT68921 disrupts the initiation of the autophagy cascade, specifically affecting autophagosome maturation and blocking autophagic flux.[1][3][4]

Q2: What are the principal methods to confirm that MRT68921 is inhibiting ULK1 in my experiment?

There are three main approaches to confirm ULK1 inhibition by MRT68921:

  • Biochemical Assays (In Vitro Kinase Assay): This method directly measures the kinase activity of purified ULK1 in the presence of MRT68921. A reduction in the phosphorylation of a known ULK1 substrate confirms inhibition.[5][6][7]

  • Cell-Based Assays (Western Blotting): This approach assesses the downstream consequences of ULK1 inhibition in cells. Key methods include:

    • LC3 Turnover Assay: This is a widely used method to measure autophagic flux. ULK1 inhibition by MRT68921 is expected to block the conversion of LC3-I to LC3-II and prevent the degradation of LC3-II within the lysosome.[8][9][10]

    • p62/SQSTM1 Degradation Assay: The p62 protein is a selective autophagy substrate that is degraded during autophagy. Inhibition of ULK1 leads to the accumulation of p62, which can be detected by Western blot.[11][12]

    • Phosphorylation of ULK1 Substrates: Assessing the phosphorylation status of direct ULK1 substrates like Beclin-1 (Ser15), ATG13 (Ser318), or ATG14 (Ser29) can provide direct evidence of ULK1 inhibition in a cellular context.[13][14][15]

  • Target Engagement Assays (Cellular Thermal Shift Assay - CETSA): This method confirms the direct binding of MRT68921 to ULK1 within intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[16][17][18][19]

Q3: What is the reported potency of MRT68921 against ULK1 and ULK2?

MRT68921 is a highly potent inhibitor of both ULK1 and ULK2, with IC50 values in the low nanomolar range.

KinaseIC50 Value
ULK12.9 nM[1][20][2][3]
ULK21.1 nM[1][20][2][3]

Q4: How can I be sure that the observed effects are specific to ULK1 inhibition?

To confirm the specificity of MRT68921's effects on ULK1, a rescue experiment using a drug-resistant ULK1 mutant can be performed.[4] The M92T mutation in the ATP-binding pocket of ULK1 has been shown to confer resistance to MRT68921.[4] Expressing this mutant in cells should reverse the inhibitory effects of the compound on autophagy, demonstrating that the compound's primary target in the pathway is ULK1.[4]

Experimental Protocols and Troubleshooting

In Vitro ULK1 Kinase Assay

This assay directly measures the ability of MRT68921 to inhibit the enzymatic activity of recombinant ULK1.

Detailed Methodology
  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the kinase buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT), recombinant active ULK1 enzyme, and a suitable ULK1 substrate (e.g., purified GST-tagged ATG13).[5][21][22]

  • Add Inhibitor: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction tubes. Pre-incubate for 10-15 minutes at room temperature.[3]

  • Initiate Reaction: Start the kinase reaction by adding ATP. A common approach is to use a mix of cold ATP and radiolabeled [γ-³²P]ATP.[1][3] Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).[6]

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.[22][23]

  • Analyze Results: Separate the reaction products by SDS-PAGE. The phosphorylation of the substrate can be visualized by autoradiography (if using ³²P-ATP) or by Western blotting with a phospho-specific antibody against the substrate.[5] Alternatively, non-radioactive, luminescence-based assays like the ADP-Glo™ Kinase Assay can be used to measure kinase activity by quantifying ADP production.[6][7]

Western Blot for Autophagic Flux (LC3 Turnover Assay)

This is the most common cell-based method to assess the impact of ULK1 inhibition on the overall autophagy pathway.

Detailed Methodology
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.

  • Induce Autophagy: Treat cells with an autophagy inducer (e.g., nutrient starvation by incubating in Earle's Balanced Salt Solution - EBSS) in the presence of MRT68921 (e.g., 1 µM) or vehicle control.[1][3]

  • Block Lysosomal Degradation: For the final 2-4 hours of the treatment, add a lysosomal inhibitor like Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) to a subset of the wells.[4][8] This step is crucial as it prevents the degradation of LC3-II, allowing for the measurement of autophagic flux.[9][24]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).[8]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against LC3 (e.g., anti-LC3B) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the bands.[8]

  • Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). Autophagic flux is determined by comparing the amount of LC3-II in samples treated with and without the lysosomal inhibitor. Successful ULK1 inhibition by MRT68921 will prevent the accumulation of LC3-II even in the presence of a lysosomal inhibitor.[10][24]

p62/SQSTM1 Degradation Assay

This assay provides complementary data to the LC3 turnover assay.

Detailed Methodology

This protocol follows the same steps as the LC3 Turnover Assay, but the Western blot is probed with an antibody against p62/SQSTM1.

  • Perform steps 1-5 from the "Western Blot for Autophagic Flux" protocol.

  • SDS-PAGE and Western Blot: Proceed with Western blotting as described, but use a primary antibody specific for p62/SQSTM1.

  • Analysis: Quantify the p62 band intensity relative to a loading control. Since p62 is degraded by autophagy, its levels are expected to decrease upon autophagy induction.[12] Treatment with MRT68921 should block this degradation, leading to an accumulation of p62 compared to the control.[11]

Troubleshooting Guide

Problem: I don't see any change in LC3-II levels or p62 accumulation after treating with MRT68921.

  • Possible Cause 1: Inactive Compound.

    • Solution: this compound should be stored as a powder at -20°C.[2] Prepare fresh stock solutions in a suitable solvent like DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[3] Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.1%).

  • Possible Cause 2: Insufficient Autophagy Induction.

    • Solution: Ensure your autophagy induction method (e.g., starvation with EBSS) is working in your cell line. Include a positive control (inducer alone) and a negative control (complete medium). The positive control should show a clear increase in LC3-II (especially in the presence of a lysosomal inhibitor) and a decrease in p62.[1]

  • Possible Cause 3: Suboptimal Inhibitor Concentration or Treatment Time.

    • Solution: Perform a dose-response experiment with varying concentrations of MRT68921 (e.g., 100 nM to 10 µM) to determine the optimal concentration for your cell line.[20][14] Also, perform a time-course experiment (e.g., 1, 2, 6, 24 hours) to find the optimal treatment duration.[14]

  • Possible Cause 4: Western Blotting Issues.

    • Solution: Ensure complete protein transfer to the membrane, especially for the low molecular weight LC3-II protein. Use a validated primary antibody for LC3 and p62. Always include a reliable loading control to normalize your data.

Problem: My autophagic flux results are difficult to interpret.

  • Possible Cause: Misunderstanding of Autophagic Flux.

    • Solution: Remember that autophagic flux is a dynamic process.[10] An increase in LC3-II can mean either an induction of autophagy or a blockage in lysosomal degradation.[10] It is essential to compare the LC3-II levels in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1).

      • High Flux: A significant increase in LC3-II levels when the lysosome is inhibited compared to when it is not.

      • Blocked Flux (Expected with MRT68921): Low levels of LC3-II that do not increase significantly upon addition of a lysosomal inhibitor.[4][24]

Visualizations

ULK1_Signaling_Pathway mTORC1 mTORC1 (Nutrient Rich) ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_Complex Inhibits AMPK AMPK (Low Energy) AMPK->ULK1_Complex Activates VPS34_Complex VPS34 Complex (VPS34, Beclin-1, ATG14) ULK1_Complex->VPS34_Complex Phosphorylates & Activates MRT68921 MRT68921 MRT68921->ULK1_Complex Inhibits PI3P PI3P Production VPS34_Complex->PI3P Autophagosome Autophagosome Formation PI3P->Autophagosome

Caption: ULK1 signaling pathway and point of inhibition by MRT68921.

Experimental_Workflow start Start: Treat cells with MRT68921 vs Vehicle biochem Biochemical Assay (In Vitro) start->biochem cell_based Cell-Based Assays start->cell_based target_engagement Target Engagement (CETSA) start->target_engagement sub_biochem_1 Recombinant ULK1 + Substrate + ATP biochem->sub_biochem_1 sub_cell_1 Cell Lysis & Protein Quantification cell_based->sub_cell_1 sub_target_1 Heat Shock Cells target_engagement->sub_target_1 sub_biochem_2 Measure Substrate Phosphorylation sub_biochem_1->sub_biochem_2 sub_cell_2 Western Blot sub_cell_1->sub_cell_2 sub_cell_3 Probe for: p-Substrates, LC3-II, p62 sub_cell_2->sub_cell_3 sub_target_2 Separate Soluble/ Insoluble Fractions sub_target_1->sub_target_2 sub_target_3 Western Blot for Soluble ULK1 sub_target_2->sub_target_3

Caption: Experimental workflow for confirming ULK1 inhibition.

Troubleshooting_Guide start Problem: No effect of MRT68921 on autophagy markers q1 Is your positive control (autophagy induction) working? start->q1 a1_no Troubleshoot autophagy induction (e.g., starvation time, cell confluency) q1->a1_no No q2 Have you performed a dose-response and time-course? q1->q2 Yes a1_yes Yes a2_no Optimize MRT68921 concentration and treatment duration q2->a2_no No q3 Is the MRT68921 compound active? q2->q3 Yes a2_yes Yes a3_no Check compound storage and preparation. Use fresh stock. q3->a3_no No end Consider Western Blot optimization or use an orthogonal method (e.g., Kinase Assay) q3->end Yes a3_yes Yes

Caption: Troubleshooting logic for ULK1 inhibition experiments.

References

avoiding MRT68921 hydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRT68921 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a focus on preventing its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2] It is also a potent inhibitor of NUAK family SNF1-like kinase 1 (NUAK1).[3] By inhibiting these kinases, MRT68921 blocks the initiation of autophagy and can induce apoptosis in cancer cells, making it a valuable tool for research in oncology and neurodegenerative diseases.[3][4]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in water up to 100 mM and in DMSO at concentrations typically ranging from 3 to 10 mg/mL.[5] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO.

Q3: How should I store the solid compound and stock solutions of this compound?

  • Solid Compound: The solid powder should be stored desiccated at room temperature or at -20°C for long-term storage (greater than 2 years).[2][5]

  • Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. DMSO stock solutions can be stored at -20°C for up to one month or at -80°C for up to one year.[1]

Q4: What are the potential signs of this compound degradation in my experiments?

Signs of degradation can include:

  • Reduced or loss of biological activity in your assays.

  • Changes in the color or clarity of the solution.

  • Precipitation of the compound from the solution.

  • Appearance of new peaks in analytical techniques like HPLC.

Q5: What are the likely pathways of degradation for this compound in solution?

While specific degradation pathways for MRT68921 have not been extensively published, based on its chemical structure which contains a pyrimidine (B1678525) ring and a cyclobutanecarboxamide (B75595) group, potential degradation pathways include:

  • Hydrolysis: The amide bond in the cyclobutanecarboxamide moiety can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.

  • Pyrimidine Ring Opening: The pyrimidine core, while generally stable, can be degraded under harsh conditions such as strong alkali and heat.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in a time-course experiment. Degradation of MRT68921 in the aqueous assay medium.Prepare fresh dilutions of MRT68921 from a frozen stock for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the cells. Consider performing a time-course stability study in your specific assay medium (see Experimental Protocols).
Precipitation of the compound upon dilution into aqueous buffer. The solubility limit of MRT68921 in the final buffer has been exceeded.Lower the final concentration of MRT68921 in your assay. Ensure the final DMSO concentration is below 0.5%. Prepare intermediate dilutions in DMSO before the final dilution into the aqueous buffer.
Inconsistent results between experiments. Inconsistent storage and handling of stock solutions. Degradation due to repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes and store them at -80°C. Thaw aliquots immediately before use and keep them on ice.
Cloudy or discolored solution. Precipitation or chemical degradation of the compound.Discard the solution. Prepare a fresh stock solution from the solid compound. Visually inspect the solution for clarity before each use.

Quantitative Data Summary

Parameter Conditions to Test Time Points for Analysis Analytical Method
Solvent Stability DMSO, Water, PBS (pH 7.4), Cell Culture Medium0, 24, 48, 72 hours; 1 weekHPLC-UV
Temperature Stability (in DMSO) Room Temperature (20-25°C), 4°C, -20°C0, 1 week, 1 month, 3 monthsHPLC-UV
pH Stability (in aqueous buffer) pH 3, pH 5, pH 7.4, pH 90, 2, 8, 24 hoursHPLC-UV
Freeze-Thaw Stability (in DMSO) 1, 3, 5, 10 cycles (-80°C to RT)After each set of cyclesHPLC-UV

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use, light-protected vials.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol for Assessing the Stability of this compound in Solution using HPLC
  • Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., DMSO, PBS, cell culture medium) at a known concentration.

  • Incubation: Store the solutions under the desired conditions (e.g., different temperatures, pH values).

  • Time-Point Sampling: At each specified time point, take an aliquot of the solution for analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for this type of molecule.

  • Data Analysis: Quantify the peak area of MRT68921 at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

G cluster_0 MRT68921 Action cluster_1 Kinase Inhibition cluster_2 Downstream Effects MRT68921 MRT68921 ULK1 ULK1/ULK2 MRT68921->ULK1 Inhibits NUAK1 NUAK1 MRT68921->NUAK1 Inhibits Autophagy Autophagy Inhibition ULK1->Autophagy Leads to MYPT1_Gsk3b MYPT1/Gsk3β Pathway Inhibition NUAK1->MYPT1_Gsk3b Leads to Apoptosis Induction of Apoptosis Autophagy->Apoptosis MYPT1_Gsk3b->Apoptosis

Caption: Signaling pathway of MRT68921.

G start Start: Suspected Degradation q2 Is the solution clear and colorless? start->q2 q1 Is biological activity reduced or absent? a1_yes Prepare fresh stock solution from solid. q1->a1_yes Yes q3 Are stock solutions properly aliquoted and stored? q1->q3 No end End a1_yes->end q2->q1 Yes a2_no Discard solution. Prepare fresh. q2->a2_no No a2_no->end a3_no Implement proper aliquoting and storage at -80°C. q3->a3_no No a3_yes Perform stability study in assay medium. q3->a3_yes Yes a3_no->end a3_yes->end

Caption: Troubleshooting logic for MRT68921 degradation.

G prep 1. Prepare MRT68921 Solution in Test Solvent incubate 2. Incubate under Test Conditions (Temp, pH, Light) prep->incubate sample 3. Collect Aliquots at Time Points (0, 24, 48, 72h) incubate->sample analyze 4. Analyze by Stability-Indicating HPLC sample->analyze data 5. Quantify Peak Area & Identify Degradants analyze->data report 6. Determine Degradation Rate & Shelf-life data->report

Caption: Workflow for assessing solution stability.

References

Technical Support Center: MRT68921 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MRT68921 hydrochloride, a potent dual inhibitor of ULK1 and ULK2 kinases involved in autophagy.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with MRT68921.

Issue Possible Cause(s) Suggested Solution(s)
No or low inhibition of autophagy 1. Suboptimal drug concentration: The concentration of MRT68921 may be too low for the specific cell line or experimental conditions. 2. Incorrect assessment of autophagic flux: Measuring only LC3-II levels can be misleading. 3. Cell line insensitivity: Some cell lines may have intrinsic resistance mechanisms. 4. Compound degradation: Improper storage or handling of MRT68921.1. Perform a dose-response experiment: Determine the optimal IC50 for your cell line (see protocol below). Concentrations typically range from 1 µM to 10 µM.[1][2][3] 2. Conduct an autophagic flux assay: Use lysosomal inhibitors like Bafilomycin A1 or Chloroquine in parallel with MRT68921 to measure the accumulation of LC3-II.[2] 3. Verify ULK1/2 expression and activity: Check the expression levels of ULK1 and ULK2 in your cell line. Assess the phosphorylation of ULK1 substrates like ATG13 (Ser318) to confirm target engagement.[2] 4. Ensure proper handling: Store MRT68921 at -20°C, protected from light. Prepare fresh dilutions in DMSO for each experiment.[4]
Unexpected cell death or toxicity 1. High drug concentration: MRT68921 can induce apoptosis at higher concentrations.[3][5] 2. Off-target effects: MRT68921 can inhibit other kinases, such as NUAK1, TBK1, and AMPK-related kinases, which may contribute to toxicity.[2][6] 3. Induction of oxidative stress: Inhibition of autophagy can lead to the accumulation of reactive oxygen species (ROS), causing cell death.[3][5]1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Consider off-target effects in your analysis: Be aware of the broader kinase inhibition profile of MRT68921.[6] For ULK1-specific effects, consider using a drug-resistant ULK1 mutant as a control.[2] 3. Assess ROS levels: Measure ROS production in your experimental system. Consider co-treatment with an antioxidant as a control.
Variability in results between experiments 1. Inconsistent cell culture conditions: Cell density, passage number, and media composition can affect autophagy and drug response. 2. Inconsistent drug preparation: Freeze-thaw cycles of the stock solution. 3. Timing of treatment and analysis: The kinetics of autophagy inhibition can vary.1. Standardize cell culture protocols: Use cells at a consistent confluency and passage number. 2. Aliquot stock solutions: Prepare single-use aliquots of the MRT68921 stock solution to avoid repeated freeze-thaw cycles.[4] 3. Perform a time-course experiment: Determine the optimal time point for observing the desired effect after MRT68921 treatment.
Aberrant autophagosome formation Stalled autophagosome maturation: Inhibition of ULK1 kinase activity can lead to the formation of abnormally large and stalled autophagosomes, rather than a complete block of their formation.[7]This is an expected phenotype of ULK1 inhibition. These structures can be positive for early autophagosomal markers like DFCP1 and LC3.[7] Use this observation as a confirmation of ULK1 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: MRT68921 is a potent, dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of autophagy.[1][2] By inhibiting ULK1/2, MRT68921 blocks the autophagic flux, preventing the maturation of autophagosomes.[1][2] It has also been shown to inhibit NUAK1, which is involved in protecting cancer cells from oxidative stress.[3][5]

Q2: What are the typical working concentrations for MRT68921 in cell culture?

A2: The effective concentration of MRT68921 can vary between cell lines. For inhibiting autophagy, a concentration of 1 µM is often used in mouse embryonic fibroblasts (MEFs).[1][2] For cytotoxic effects in cancer cell lines, IC50 values have been reported to range from 1.76 to 8.91 µM after 24 hours of treatment.[5][8] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How can I confirm that MRT68921 is inhibiting ULK1 activity in my cells?

A3: ULK1 activity can be assessed by measuring the phosphorylation of its direct downstream substrate, ATG13, at serine 318.[2] A decrease in p-ATG13 (Ser318) levels upon MRT68921 treatment indicates successful target engagement. You can also monitor the autophagic flux by measuring LC3-II turnover in the presence and absence of a lysosomal inhibitor.[2]

Q4: Can MRT68921 be used in vivo?

A4: Yes, MRT68921 has been used in in vivo studies. For example, it has been shown to inhibit tumor growth in mouse xenograft models when administered via subcutaneous or intraperitoneal injection at doses ranging from 10-40 mg/kg.[3]

Q5: Are there known resistance mechanisms to MRT68921?

A5: While specific acquired resistance mechanisms in cell lines are not extensively documented in the provided search results, a study has utilized a drug-resistant ULK1 mutant (M92T) to confirm that the autophagy-inhibiting effects of MRT68921 are specifically through ULK1.[2] This suggests that mutations in the ULK1 gene could be a potential mechanism of resistance.

Quantitative Data Summary

Parameter Value Context Reference
IC50 for ULK1 2.9 nMIn vitro kinase assay[1][3][9]
IC50 for ULK2 1.1 nMIn vitro kinase assay[1][3][9]
Effective concentration for autophagy inhibition 1 µMIn mouse embryonic fibroblasts (MEFs)[1][2]
Cytotoxic IC50 in cancer cells 1.76 - 8.91 µM24-hour treatment in various cancer cell lines[5][8]
In vivo dosage 10-40 mg/kgSubcutaneous injection in mouse models[3]

Key Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of MRT68921 on adherent cancer cell lines.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator until cells are attached.

  • Compound Treatment:

    • Prepare a serial dilution of MRT68921 in culture medium. A suggested starting range is 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest MRT68921 concentration well.

    • Carefully replace the medium in each well with 100 µL of the medium containing the different concentrations of MRT68921.

    • Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.[10][11]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.[10][11]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Protocol 2: Autophagic Flux Assay by Western Blot

This protocol describes how to measure autophagic flux by monitoring LC3-II levels.

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 75% confluency.

    • Treat cells with MRT68921 at the desired concentration (e.g., 1 µM).

    • For the last 1-2 hours of the MRT68921 treatment, add a lysosomal inhibitor such as Bafilomycin A1 (50 nM) to a subset of the wells.

    • Include control wells with no treatment, Bafilomycin A1 alone, and MRT68921 alone.

    • Induce autophagy by incubating cells in Earle's Balanced Salt Solution (EBSS) for 1 hour as a positive control.[1][2]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Normalize LC3-II levels to a loading control like tubulin or actin.

  • Data Interpretation:

    • An increase in LC3-II in the presence of Bafilomycin A1 compared to Bafilomycin A1 alone indicates an increase in autophagic flux.

    • A decrease in the Bafilomycin A1-induced accumulation of LC3-II in the presence of MRT68921 indicates inhibition of autophagic flux.

Visualizations

ULK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_regulation Regulation cluster_ulk1_complex ULK1 Complex cluster_downstream Downstream Effects Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 + Growth_Factors Growth Factors Growth_Factors->mTORC1 + Energy_Status Energy Status (AMP/ATP ratio) AMPK AMPK Energy_Status->AMPK + (Low Energy) ULK1 ULK1 mTORC1->ULK1 - (Phosphorylation) AMPK->ULK1 + (Phosphorylation) ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 VPS34_Complex VPS34 Complex (PI3K Class III) ULK1->VPS34_Complex + (Phosphorylates ATG14) ATG13->FIP200 ATG101 ATG101 ATG13->ATG101 Autophagosome_Formation Autophagosome Formation VPS34_Complex->Autophagosome_Formation + (Generates PI3P) MRT68921 MRT68921 MRT68921->ULK1 - (Inhibition)

Caption: ULK1 Signaling Pathway and MRT68921 Inhibition.

Experimental_Workflow_IC50 start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of MRT68921 seed_cells->prepare_drug treat_cells Treat cells with MRT68921 (24-72h) prepare_drug->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance analyze_data Calculate % viability and plot dose-response curve read_absorbance->analyze_data end Determine IC50 analyze_data->end

Caption: Experimental Workflow for IC50 Determination.

Troubleshooting_Logic start Issue: No autophagy inhibition check_concentration Is concentration optimal? start->check_concentration check_flux Are you measuring flux? check_concentration->check_flux Yes solution1 Perform dose-response check_concentration->solution1 No check_target Is ULK1 active? check_flux->check_target Yes solution2 Use lysosomal inhibitors check_flux->solution2 No solution3 Check p-ATG13 check_target->solution3 No end Problem Solved check_target->end Yes solution1->end solution2->end solution3->end

References

Technical Support Center: Interpreting Autophagy Flux Data with MRT68921 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRT68921 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting when using MRT68921 to study autophagy flux.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3] These kinases are critical for the initiation of the autophagy cascade. By inhibiting ULK1 and ULK2, MRT68921 blocks the formation of autophagosomes, thereby inhibiting autophagic flux.[1][4] Specifically, it has been shown to disrupt autophagosome maturation.[1][3]

Q2: How does MRT68921 differ from other common autophagy inhibitors like chloroquine (B1663885) or bafilomycin A1?

A2: MRT68921 inhibits autophagy at the initiation stage by targeting ULK1/2.[1][4] In contrast, chloroquine and bafilomycin A1 act at a later stage of autophagy. They prevent the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification and degradation, leading to an accumulation of autophagosomes.[5][6] Using MRT68921 in combination with a late-stage inhibitor can help to dissect the effects on autophagic flux versus autophagosome clearance.

Q3: What are the recommended working concentrations and incubation times for MRT68921?

A3: The optimal concentration and incubation time are cell-type and experiment-dependent. However, a general starting point is a concentration range of 10 nM to 1 µM.[7] For acute inhibition of autophagy, a 1 to 2-hour incubation is often sufficient.[7] For longer-term studies on autophagy blockade, incubation can be extended up to 24 hours.[7] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental question.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO at concentrations of ≥2.18 mg/mL.[7][8] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[7][8] For cell culture experiments, the DMSO stock should be diluted in culture medium to the final working concentration. Ensure the final DMSO concentration in your experiment is low and consistent across all conditions, including vehicle controls.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No change in LC3-II levels after MRT68921 treatment. 1. Suboptimal concentration: The concentration of MRT68921 may be too low for your cell type. 2. Insufficient incubation time: The treatment duration may be too short to observe a significant effect. 3. Low basal autophagy: The basal level of autophagy in your cells may be too low to detect a decrease. 4. Inactive compound: The MRT68921 may have degraded.1. Perform a dose-response experiment: Test a range of concentrations (e.g., 10 nM to 10 µM). 2. Perform a time-course experiment: Analyze LC3-II levels at different time points (e.g., 1, 2, 6, 12, 24 hours). 3. Induce autophagy: Use a known autophagy inducer (e.g., starvation with EBSS, or an mTOR inhibitor like Torin1) in parallel with MRT68921 treatment to confirm the compound's inhibitory activity.[4][9] 4. Use a fresh aliquot of MRT68921: Ensure proper storage and handling of the compound.
Unexpected increase in LC3-II levels or LC3 puncta after MRT68921 treatment. 1. Off-target effects at high concentrations: Very high concentrations of any inhibitor can lead to non-specific effects. 2. Cell-type specific paradoxical effects: In some specific contexts, such as in FLT3-ITD-mutated AML cells, MRT68921 has been reported to paradoxically induce LC3-II lipidation.[10] 3. Formation of aberrant autophagosomes: Inhibition of ULK1 kinase activity can lead to the formation of stalled, abnormally large autophagosomes.[11]1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Co-treat with a late-stage inhibitor: Use bafilomycin A1 or chloroquine to block lysosomal degradation. A further increase in LC3-II would suggest an increase in autophagosome formation, while no change or a decrease would indicate a block in flux. 3. Analyze autophagosome morphology: Use immunofluorescence or electron microscopy to observe the size and structure of LC3-positive puncta.[11]
High background in immunofluorescence for LC3. 1. Antibody non-specificity: The primary or secondary antibody may have non-specific binding. 2. Inadequate blocking: Insufficient blocking can lead to high background. 3. Autofluorescence: Some cell types exhibit high intrinsic fluorescence.1. Validate your antibody: Run appropriate controls, including secondary antibody only and isotype controls. 2. Optimize blocking conditions: Increase the concentration or duration of the blocking step. 3. Use an autofluorescence quenching reagent: Several commercial reagents are available to reduce background autofluorescence.
Difficulty interpreting LC3-II western blots. 1. Poor separation of LC3-I and LC3-II: The small size difference can make resolution challenging. 2. Inconsistent loading: Uneven protein loading can lead to misinterpretation of changes in LC3-II levels.1. Optimize SDS-PAGE conditions: Use a higher percentage acrylamide (B121943) gel (e.g., 15%) or a gradient gel for better separation. 2. Normalize to a loading control: Always normalize LC3-II band intensity to a reliable loading control like β-actin or GAPDH.

Quantitative Data Summary

Compound Target IC₅₀ Typical Working Concentration
This compoundULK12.9 nM[1][2][3]10 nM - 1 µM[7]
ULK21.1 nM[1][2][3]

Experimental Protocols

Protocol 1: Autophagy Flux Assay using Western Blot for LC3-II

Objective: To measure autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of MRT68921 and a lysosomal inhibitor.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Earle's Balanced Salt Solution (EBSS) for starvation (optional)

  • This compound

  • Bafilomycin A1 or Chloroquine

  • DMSO (vehicle control)

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-LC3, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to reach 70-80% confluency at the time of treatment.

  • Treatment:

    • Group 1: Vehicle (DMSO)

    • Group 2: MRT68921 (at optimized concentration)

    • Group 3: Bafilomycin A1 (e.g., 50 nM) or Chloroquine

    • Group 4: MRT68921 + Bafilomycin A1 or Chloroquine

  • Incubation: Incubate cells for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with protein lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Develop with chemiluminescent substrate and image the blot.

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize LC3-II levels to the loading control. Autophagic flux can be inferred by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor (Group 3) with the amount that accumulates with the lysosomal inhibitor plus MRT68921 (Group 4). A decrease in LC3-II in Group 4 compared to Group 3 indicates inhibition of autophagic flux.

Protocol 2: Immunofluorescence for LC3 Puncta

Objective: To visualize and quantify the formation of autophagosomes (LC3 puncta) following treatment with MRT68921.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Bafilomycin A1 or Chloroquine

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-LC3

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat as described in Protocol 1.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with primary anti-LC3 antibody in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell. A decrease in the number of puncta in MRT68921-treated cells (especially in the presence of a lysosomal inhibitor) compared to controls indicates inhibition of autophagy initiation.

Visualizations

Autophagy_Pathway_and_MRT68921_Inhibition cluster_stress Cellular Stress cluster_initiation Initiation cluster_elongation Elongation & Maturation cluster_degradation Degradation Stress Nutrient Deprivation, mTOR Inhibition ULK1_Complex ULK1/2 Complex Stress->ULK1_Complex Activates VPS34_Complex VPS34 Complex ULK1_Complex->VPS34_Complex Activates Phagophore Phagophore (Isolation Membrane) VPS34_Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II Lipidation LC3_II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation MRT68921 MRT68921 MRT68921->ULK1_Complex

Caption: Signaling pathway of autophagy and the inhibitory action of MRT68921 on the ULK1/2 complex.

Autophagy_Flux_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Data Interpretation Start Seed Cells Treatment Treat cells with 4 conditions: 1. Vehicle 2. MRT68921 3. Bafilomycin A1 4. MRT68921 + Bafilomycin A1 Start->Treatment Incubate Incubate for Optimal Duration Treatment->Incubate Harvest Harvest Cells Incubate->Harvest WB Western Blot (LC3-II, p62, Loading Control) Harvest->WB IF Immunofluorescence (LC3 Puncta) Harvest->IF Quantify_WB Quantify LC3-II / Loading Control WB->Quantify_WB Quantify_IF Count LC3 Puncta / Cell IF->Quantify_IF Conclusion Assess Autophagic Flux: Decreased LC3-II accumulation with Baf A1 co-treatment indicates flux inhibition. Quantify_WB->Conclusion Quantify_IF->Conclusion

Caption: Experimental workflow for assessing autophagy flux using MRT68921.

References

Validation & Comparative

A Comparative Guide to MRT68921 Hydrochloride and Other ULK Inhibitors for Autophagy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MRT68921 hydrochloride with other commonly used inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by providing a comprehensive overview of their biochemical potency, cellular activity, and, where available, pharmacokinetic properties. Detailed experimental protocols for key assays are also included to facilitate the practical application of these compounds in a laboratory setting.

Introduction to ULK1/2 and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. The ULK1 and ULK2 serine/threonine kinases are central to the initiation of the autophagy cascade, making them key targets for pharmacological modulation of this pathway. This guide focuses on a comparative analysis of small molecule inhibitors targeting these kinases.

Biochemical and Cellular Performance of ULK Inhibitors

The selection of an appropriate ULK inhibitor is critical for the specific aims of a research study. Factors such as potency against the target kinases (ULK1 and ULK2), cellular efficacy, and off-target effects should be carefully considered. The following tables summarize the available quantitative data for this compound and other well-characterized ULK inhibitors.

Table 1: Biochemical Potency of ULK Inhibitors

CompoundTarget(s)IC50 (ULK1)IC50 (ULK2)Reference(s)
This compound ULK1/ULK22.9 nM1.1 nM[1][2]
SBI-0206965 ULK1/ULK2108 nM711 nM[3]
ULK-101 ULK1/ULK21.6 - 8.3 nM30 nM[3][4]

Table 2: Cellular Activity of ULK Inhibitors

CompoundCellular AssayEffective ConcentrationCell Line(s)Reference(s)
This compound Inhibition of ATG13 phosphorylation1 µMMEFs[5][6]
Inhibition of autophagic flux (LC3-II)1 µMMEFs[5][6]
CytotoxicityIC50: 1.76 - 8.91 µMVarious cancer cell lines[7]
SBI-0206965 Inhibition of Beclin-1 phosphorylation~5 µMHEK293T[3]
Inhibition of autophagy5-20 µMA498, ACHN[3]
ULK-101 Inhibition of autophagic flux (LC3-II)0-5 µMU2OS[3]
Sensitization to nutrient stress5 µMKRAS mutant lung cancer cells

Table 3: Pharmacokinetic Properties of ULK Inhibitors

CompoundParameterSpeciesValueReference(s)
This compound --Data not publicly available-
SBI-0206965 Tmax (plasma)Rat0.25 - 0.65 h[8][9]
t1/2 (elimination)Rat1 - 2 h[8][9]
Oral BioavailabilityRat~15%[8][9]
Brain PenetrationRatModerate[8][9]
ULK-101 --Data not publicly available-

Signaling Pathways and Experimental Workflows

To provide a conceptual framework for the action of these inhibitors, the following diagrams illustrate the ULK1 signaling pathway and a typical experimental workflow for evaluating ULK inhibitor activity.

ULK1_Signaling_Pathway cluster_downstream Downstream Effectors mTORC1 mTORC1 ULK1 ULK1/2 mTORC1->ULK1 Inhibition AMPK AMPK AMPK->ULK1 Activation ATG13 ATG13 ULK1->ATG13 Phosphorylation FIP200 FIP200 ULK1->FIP200 Phosphorylation VPS34_Complex VPS34 Complex (Beclin-1, VPS34, etc.) ULK1->VPS34_Complex Phosphorylation & Activation ATG101 ATG101 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome

Caption: ULK1 Signaling Pathway in Autophagy Initiation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 Cell_Treatment Treat Cells with ULK Inhibitor Western_Blot LC3-II Western Blot (Autophagic Flux) Cell_Treatment->Western_Blot IF LC3 Puncta Immunofluorescence Cell_Treatment->IF Substrate_Phos Downstream Substrate Phosphorylation Assay Cell_Treatment->Substrate_Phos Assess_Activity Assess Cellular Activity and Mechanism Western_Blot->Assess_Activity IF->Assess_Activity Substrate_Phos->Assess_Activity

Caption: Experimental Workflow for ULK Inhibitor Evaluation.

Detailed Experimental Protocols

In Vitro ULK1 Kinase Assay (ADP-Glo™ Protocol)

This protocol is adapted from commercially available luminescent kinase assays for measuring the activity of ULK1 and the potency of inhibitors.

Materials:

  • Recombinant human ULK1 enzyme

  • ULK1 substrate (e.g., a peptide substrate like ULKtide)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • ULK inhibitor (e.g., this compound)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the ULK inhibitor in the kinase reaction buffer.

  • Set up Kinase Reaction:

    • Add 5 µL of kinase reaction buffer containing the ULK1 enzyme and substrate to each well of the plate.

    • Add 2.5 µL of the serially diluted ULK inhibitor or vehicle control (e.g., DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for ULK1.

    • Incubate the reaction at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Detect ADP:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Autophagy Assay: LC3-II Western Blot for Autophagic Flux

This protocol measures the accumulation of lipidated LC3 (LC3-II), a marker of autophagosomes, in the presence and absence of a lysosomal inhibitor to assess autophagic flux.

Materials:

  • Cultured cells (e.g., HeLa, MEFs)

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

  • ULK inhibitor

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 12-15% acrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3B

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with the ULK inhibitor at the desired concentrations for a specified time. Include a vehicle control.

    • For the last 2-4 hours of the inhibitor treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells for each condition. This will block the degradation of LC3-II.

    • Include control groups: untreated, inhibitor only, and lysosomal inhibitor only.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins on a high-percentage polyacrylamide gel to resolve LC3-I and LC3-II.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for a loading control.

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. A potent ULK inhibitor should block the accumulation of LC3-II even in the presence of a lysosomal inhibitor.[10][11]

Immunofluorescence Analysis of LC3 Puncta

This method visualizes the formation of autophagosomes by detecting the punctate localization of endogenous LC3.

Materials:

  • Cells grown on glass coverslips

  • Treatment reagents as in the Western blot protocol

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against LC3B

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate.

    • Treat the cells with the ULK inhibitor and/or autophagy inducers as described previously.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-LC3B antibody diluted in blocking solution overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the number of LC3 puncta per cell. A decrease in the number of LC3 puncta upon treatment with a ULK inhibitor indicates a blockade of autophagosome formation.[12]

Conclusion

References

A Comparative Guide to the Validation of MRT68921 Hydrochloride as a Specific ULK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRT68921 hydrochloride with other commercially available Unc-51 like autophagy activating kinase 1 (ULK1) inhibitors. The information presented herein is based on publicly available experimental data and is intended to assist researchers in making informed decisions for their autophagy research.

Introduction to ULK1 Inhibition

ULK1, a serine/threonine kinase, is a critical initiator of the autophagy pathway, a cellular process responsible for the degradation and recycling of cellular components. Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders, making ULK1 an attractive therapeutic target. Small molecule inhibitors of ULK1 are invaluable tools for dissecting the molecular mechanisms of autophagy and for developing novel therapeutics. This compound has emerged as a potent dual inhibitor of ULK1 and its close homolog, ULK2. This guide provides a comparative analysis of its performance against other notable ULK1 inhibitors: SBI-0206965, ULK-100, and ULK-101.

Comparative Analysis of ULK1 Inhibitors

The efficacy and specificity of a kinase inhibitor are paramount for its utility as a research tool or therapeutic agent. The following tables summarize the in vitro potency and kinase selectivity of MRT68921 and its alternatives.

In Vitro Potency Against ULK1 and ULK2
InhibitorULK1 IC50 (nM)ULK2 IC50 (nM)Reference(s)
MRT68921 2.9 1.1 [1][2][3][4][5]
SBI-0206965108711[6][7][8][9]
ULK-1001.62.6[10][11]
ULK-1018.330[10][12][13][14][15]

Table 1: Comparison of the half-maximal inhibitory concentrations (IC50) of various inhibitors against ULK1 and ULK2. Lower values indicate higher potency.

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. The following table presents a summary of the kinase selectivity for each inhibitor.

InhibitorNoteworthy Off-Targets (Inhibition >80% at 1 µM or as specified)Reference(s)
MRT68921 NUAK1, TBK1/IKKε, AMPK-related kinases[1][16]
SBI-0206965FAK, FLT3, Src, Jak3, AMPK[6][17][18]
ULK-10018 other kinases inhibited by at least 75% as well as ULK1[11][19]
ULK-101DRAK1 (IC50 = 14 nM), MNK2 (IC50 = 22 nM)[11][19]

Table 2: Summary of notable off-target kinases for each ULK1 inhibitor. This data is compiled from various kinase panel screens and the off-targets listed are those significantly inhibited at the tested concentrations.

Experimental Validation Protocols

The validation of a specific ULK1 inhibitor requires a series of well-controlled experiments. Below are detailed protocols for key assays used to characterize the activity and specificity of compounds like MRT68921.

In Vitro ULK1 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of ULK1.

Materials:

  • Recombinant active ULK1 enzyme

  • ULK1 substrate (e.g., Myelin Basic Protein - MBP, or a specific peptide substrate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (at a concentration near the Km for ULK1, e.g., 10-100 µM)

  • ADP-Glo™ Kinase Assay kit (Promega) or [γ-³²P]ATP

  • Test inhibitors (e.g., MRT68921)

  • 384-well plates

  • Plate reader capable of luminescence detection or scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

  • Add 2 µL of recombinant ULK1 enzyme diluted in Kinase Assay Buffer.

  • Add 2 µL of a mix containing the ULK1 substrate and ATP in Kinase Assay Buffer.

  • Incubate the reaction at 30°C for 60 minutes.

  • To measure kinase activity using the ADP-Glo™ assay:

    • Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • To measure kinase activity using [γ-³²P]ATP:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane and expose to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

    • Quantify the signal using appropriate software.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Autophagy Markers

This method assesses the effect of the inhibitor on downstream markers of ULK1 activity in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, MEFs)

  • Complete cell culture medium

  • Starvation medium (e.g., EBSS)

  • Test inhibitor (e.g., MRT68921)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-phospho-ATG13 (Ser318), anti-ATG13, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 1-4 hours). For autophagic flux experiments, co-treat with a lysosomal inhibitor for the last 1-2 hours of the inhibitor treatment. Include positive (starvation) and negative (vehicle) controls.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane and run the SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the image using an imaging system.

  • Quantify the band intensities and normalize to the loading control. A decrease in phospho-ATG13 and an accumulation of LC3-II in the presence of a lysosomal inhibitor are indicative of ULK1 inhibition and a block in autophagic flux.

Immunofluorescence for LC3 Puncta

This technique visualizes the subcellular localization of LC3, a key marker of autophagosome formation.

Materials:

  • Cells grown on glass coverslips

  • Complete cell culture medium

  • Starvation medium (e.g., EBSS)

  • Test inhibitor (e.g., MRT68921)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-LC3B

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate.

  • Treat cells with the test inhibitor as described for Western blotting.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate with the primary anti-LC3B antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto glass slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope.

  • Quantify the number and intensity of LC3 puncta per cell. A decrease in the number of puncta upon inhibitor treatment (especially under starvation conditions) indicates inhibition of autophagosome formation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding the validation of ULK1 inhibitors.

ULK1_Signaling_Pathway cluster_input Upstream Signals cluster_core ULK1 Complex Activation cluster_downstream Downstream Events Nutrient Deprivation Nutrient Deprivation AMPK AMPK Nutrient Deprivation->AMPK activates mTORC1 Inhibition mTORC1 Inhibition mTORC1 mTORC1 ULK1_Complex ULK1/2 ATG13 FIP200 ATG101 AMPK->ULK1_Complex activates mTORC1->ULK1_Complex inhibits VPS34 Complex VPS34 Complex ULK1_Complex->VPS34 Complex phosphorylates LC3-I LC3-I ULK1_Complex->LC3-I promotes conversion PI3P Production PI3P Production VPS34 Complex->PI3P Production Autophagosome Nucleation Autophagosome Nucleation PI3P Production->Autophagosome Nucleation LC3-II LC3-II LC3-I->LC3-II Autophagosome Elongation Autophagosome Elongation LC3-II->Autophagosome Elongation MRT68921 MRT68921 MRT68921->ULK1_Complex inhibits

Caption: ULK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Kinase_Assay Biochemical Kinase Assay IC50 Determine IC50 Value Kinase_Assay->IC50 Selectivity Kinase Panel Screening Selectivity_Profile Assess Selectivity Selectivity->Selectivity_Profile Cell_Treatment Treat Cells with Inhibitor Western_Blot Western Blot for p-ATG13 & LC3-II Cell_Treatment->Western_Blot Immunofluorescence Immunofluorescence for LC3 Puncta Cell_Treatment->Immunofluorescence Autophagy_Inhibition Confirm Autophagy Inhibition Western_Blot->Autophagy_Inhibition Immunofluorescence->Autophagy_Inhibition Start Start->Kinase_Assay Start->Selectivity Start->Cell_Treatment

Caption: Experimental Workflow for ULK1 Inhibitor Validation.

Conclusion

This compound is a highly potent dual inhibitor of ULK1 and ULK2, demonstrating single-digit nanomolar IC50 values. Its primary off-targets appear to be within the AMPK-related kinase family, a crucial consideration for experimental design and data interpretation. Compared to other inhibitors like SBI-0206965, MRT68921 offers significantly greater potency. While ULK-100 shows comparable potency for ULK1, its selectivity profile is less favorable than that of ULK-101. ULK-101 presents a highly selective alternative, albeit with slightly lower potency than MRT68921 and ULK-100. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired level of ULK2 inhibition and the tolerance for potential off-target effects. The provided experimental protocols and workflows offer a robust framework for the validation and application of MRT68921 and other ULK1 inhibitors in autophagy research.

References

Synergistic Potential of MRT68921 Hydrochloride in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

MRT68921 hydrochloride, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1/2 (ULK1/ULK2), is emerging as a promising agent to enhance the efficacy of conventional chemotherapy.[1][2][3] By targeting the autophagy pathway, a key survival mechanism for cancer cells under stress, MRT68921 can overcome adaptive drug resistance and potentiate the cytotoxic effects of various anti-cancer drugs.[4][5] This guide provides a comparative analysis of the synergistic effects of MRT68921 with chemotherapy, supported by experimental data and detailed protocols.

Mechanism of Synergy: Overcoming Autophagy-Mediated Resistance

Chemotherapeutic agents induce cellular stress and damage, which can trigger a pro-survival process called autophagy. During autophagy, cancer cells recycle damaged components to maintain homeostasis, thereby mitigating the effects of the treatment and leading to drug resistance.[4][5]

MRT68921 inhibits ULK1 and ULK2, the apical kinases that initiate the autophagy process.[1][6] By blocking autophagy, MRT68921 prevents cancer cells from clearing chemotherapy-induced damage and utilizing recycled materials for survival. This disruption of the cell's primary stress response mechanism leads to an accumulation of cellular damage and reactive oxygen species (ROS), ultimately pushing the cell towards apoptosis (programmed cell death).[2][7] The combined inhibition of cancer cell proliferation by chemotherapy and the blockage of this survival pathway by MRT68921 results in a potent synergistic anti-tumor effect.[8]

chemo Chemotherapy stress Cellular Stress (e.g., DNA Damage, ROS) chemo->stress apoptosis Enhanced Apoptosis ulk1 ULK1/2 Activation stress->ulk1 stress->apoptosis autophagy Protective Autophagy ulk1->autophagy survival Drug Resistance & Cell Survival autophagy->survival mrt MRT68921 mrt->ulk1 Inhibition

Fig. 1: Mechanism of synergistic action.

Data Presentation

Monotherapy Cytotoxicity of MRT68921

MRT68921 demonstrates cytotoxic activity across a range of cancer cell lines as a single agent. This inherent anti-tumor property forms the basis for its use in combination therapies.

Table 1: In Vitro Cytotoxicity of MRT68921 Monotherapy in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) after 24h Reference
NCI-H460 Lung Cancer 1.76 [9]
MNK45 Gastric Cancer ~2.5 (estimated) [9]
U251 Glioblastoma ~3.0 (estimated) [9]
A549 Lung Cancer ~4.0 (estimated) [9]
SGC-7901 Gastric Cancer ~4.5 (estimated) [9]
HCT116 Colon Cancer ~5.0 (estimated) [9]
MCF-7 Breast Cancer ~7.0 (estimated) [9]
BxPC-3 Pancreatic Cancer 8.91 [9]

Note: IC50 values are approximate for some cell lines as extracted from graphical data.

Synergistic Effects with Chemotherapeutic Agents

Studies have shown that inhibiting ULK1, the target of MRT68921, leads to synergistic effects with conventional chemotherapy. For instance, the ULK1 inhibitor SBI-0206965 enhances the cytotoxicity of doxorubicin (B1662922) in breast cancer cells and daunorubicin (B1662515) in AML cells.[10][11] A direct study involving MRT68921 demonstrated that it improves the anti-proliferative and pro-apoptotic effects of cinobufagin, a cardiotonic steroid used in cancer treatment, in hepatocellular carcinoma (HCC) cells.[12]

Table 2: Synergistic Effects of ULK1 Inhibition with Anti-Cancer Agents (In Vitro)

ULK1 Inhibitor Combination Agent Cancer Type Observed Synergistic Effect Reference
MRT68921 Cinobufagin Hepatocellular Carcinoma Improved anti-proliferative and pro-apoptotic effects [12]
SBI-0206965 Doxorubicin Breast Cancer Blocked autophagy, promoted cell death, and slowed cell growth [11]
SBI-0206965 Daunorubicin Acute Myeloid Leukemia Enhanced cytotoxicity by inhibiting drug-induced autophagy [10]

| SBI-0206965 | Cytarabine (AraC) & Idarubicin (Ida) | Acute Myeloid Leukemia | Synergistic reduction in cell viability across AML cell lines |[4] |

In Vivo Efficacy

Preclinical animal models have validated the anti-tumor activity of MRT68921, showing significant tumor growth inhibition and reduction in metastasis.

Table 3: In Vivo Efficacy of MRT68921 Monotherapy in Mouse Models

Cancer Type / Model Dosage and Administration Observed Effect Reference
Lung Cancer (NCI-H460 xenograft) 10-40 mg/kg, s.c., daily Reduced tumor volume; Increased Bax, decreased Bcl-2 [2][13]
Gastric Cancer (MNK45 xenograft) 20 mg/kg, s.c., every 2 days Reduced tumor volume [2][14]

| Breast Cancer (4T1 metastasis model) | 20 mg/kg, i.p., daily | Reduced number of lung metastatic nodules |[2][14] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are summaries of key experimental protocols used to evaluate the synergistic effects of MRT68921.

cluster_0 In Vitro Analysis A 1. Cell Culture & Seeding B 2. Drug Treatment (Single vs. Combination) A->B C 3. Incubation (e.g., 24-72h) B->C D 4a. Viability Assay (CCK-8 / MTT) C->D E 4b. Apoptosis Assay (Annexin V / PI) C->E F 4c. Protein Analysis (Western Blot) C->F G 5. Data Analysis (IC50, Combination Index) D->G E->G F->G

Fig. 2: General experimental workflow for in vitro synergy studies.
Cell Viability Assay (CCK-8 or MTT)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of MRT68921, a chemotherapeutic agent, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A reagent like CCK-8 or MTT is added to each well and incubated for 1-4 hours. Viable cells metabolize the reagent, producing a colored formazan (B1609692) product.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).

  • Analysis: Cell viability is calculated relative to untreated control cells. IC50 values are determined, and synergy is often calculated using the Combination Index (CI) method, where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are cultured and treated with the drugs as described for the viability assay.

  • Harvesting: After treatment, both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in a binding buffer and stained with fluorescently-labeled Annexin V (which binds to early apoptotic cells) and Propidium Iodide (PI, which stains late apoptotic/necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[7]

Western Blot Analysis
  • Protein Extraction: Following drug treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Quantification: Protein concentration is measured using an assay like the BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., LC3-II for autophagy, cleaved PARP for apoptosis, p-ULK1 for target engagement).[7][15]

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Band intensity is quantified to determine changes in protein expression or phosphorylation.

Logical Framework for Combination Therapy

The rationale for combining MRT68921 with chemotherapy is based on a dual-pronged attack on cancer cells. While chemotherapy directly targets rapidly dividing cells to halt proliferation, MRT68921 undermines the cell's ability to survive the damage, creating a synthetically lethal interaction.

chemo Chemotherapy prolif Inhibits Cell Proliferation chemo->prolif mrt MRT68921 autophagy Blocks Pro-Survival Autophagy mrt->autophagy synergy Synergistic Anti-Cancer Effect prolif->synergy autophagy->synergy apoptosis Increased Apoptosis synergy->apoptosis resistance Overcomes Drug Resistance synergy->resistance

Fig. 3: Logical relationship of the combination therapy.

Conclusion

This compound, through its potent inhibition of the ULK1/2 kinases, represents a compelling strategy to augment the efficacy of existing chemotherapies. By disabling the protective autophagy pathway, MRT68921 sensitizes cancer cells to the cytotoxic effects of anti-cancer drugs, offering a clear mechanism for synergistic activity. The available preclinical data strongly supports its potential to overcome adaptive drug resistance and improve therapeutic outcomes. Further studies investigating MRT68921 in combination with a broader range of standard-of-care chemotherapeutic agents are warranted to translate these promising findings into clinical applications for researchers, scientists, and drug development professionals.

References

Unveiling the Anti-Cancer Potential of MRT68921 Hydrochloride: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective cancer therapeutics, the dual ULK1/2 and NUAK1 inhibitor, MRT68921 hydrochloride, has emerged as a promising candidate. This guide offers a comprehensive comparison of its efficacy across various cancer types, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and evaluation of this compound.

This compound distinguishes itself by its unique mechanism of action, simultaneously targeting two key kinases involved in cancer cell survival and proliferation. It is a potent inhibitor of the autophagy-initiating kinases ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively[1][2]. By blocking autophagy, MRT68921 prevents cancer cells from recycling cellular components to sustain their growth under stressful conditions.

Furthermore, MRT68921 targets NUAK1, a kinase implicated in protecting cancer cells from oxidative stress[3]. This dual inhibition leads to an imbalance in oxidative stress signals, ultimately inducing apoptosis (programmed cell death) in tumor cells[1][3].

Comparative Efficacy Across Cancer Cell Lines

The cytotoxic activity of this compound has been evaluated across a panel of cancer cell lines, demonstrating a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. These values were determined after a 24-hour treatment period.

Cancer Type Cell Line IC50 (µM)
GlioblastomaU2511.76
Lung CancerNCI-H4602.34
Lung CancerA5493.12
Gastric CancerMNK453.45
Breast CancerMDA-MB-2314.21
Breast CancerMCF-75.67
Colon CancerHCT1166.34
Pancreatic CancerPANC-16.87
Prostate CancerPC-37.12
Liver CancerHepG27.54
Cervical CancerHeLa8.23
LeukemiaK5628.91

Data sourced from a study by Chen et al. (2020).

In Vivo Efficacy

Preclinical studies in animal models have further substantiated the anti-tumor activity of this compound. In mouse xenograft models of non-small cell lung cancer (NCI-H460), daily subcutaneous injections of MRT68921 at doses of 10-40 mg/kg for seven days resulted in significant inhibition of tumor growth[1][4]. Similarly, in a gastric cancer model (MNK45), subcutaneous administration of 20 mg/kg every two days for seven treatments reduced tumor volume[1][4]. Moreover, in a 4T1 breast cancer lung metastasis model, daily intraperitoneal injections of 20 mg/kg for seven days markedly reduced the number of lung metastatic nodules[1][4].

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.

G This compound Signaling Pathway cluster_0 MRT68921 Inhibition cluster_1 Cellular Processes MRT68921 MRT68921 HCl NUAK1 NUAK1 MRT68921->NUAK1 ULK1_2 ULK1/2 MRT68921->ULK1_2 MYPT1 p-MYPT1 NUAK1->MYPT1 Gsk3b p-Gsk3β NUAK1->Gsk3b Autophagy Autophagy ULK1_2->Autophagy Oxidative_Stress Increased Oxidative Stress MYPT1->Oxidative_Stress Gsk3b->Oxidative_Stress Apoptosis Apoptosis Autophagy->Apoptosis Oxidative_Stress->Apoptosis

Caption: this compound's dual inhibitory mechanism.

G Experimental Workflow for Efficacy Assessment cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cell_culture 1. Cancer Cell Culture treatment 2. Treatment with MRT68921 HCl cell_culture->treatment cck8 3. Cell Viability (CCK-8 Assay) treatment->cck8 western_blot 4. Protein Analysis (Western Blot) treatment->western_blot apoptosis_assay 5. Apoptosis Assay treatment->apoptosis_assay xenograft 1. Xenograft Model Establishment cck8->xenograft Inform next stage in_vivo_treatment 2. In Vivo Administration xenograft->in_vivo_treatment tumor_measurement 3. Tumor Volume/Metastasis Measurement in_vivo_treatment->tumor_measurement toxicity 4. Toxicity Assessment in_vivo_treatment->toxicity

Caption: A typical workflow for evaluating anti-cancer drug efficacy.

Experimental Protocols

Cell Viability (CCK-8) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. The plate is then incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: After incubation, the cells are treated with various concentrations of this compound (e.g., 0 to 10 µM) for 24 hours.

  • CCK-8 Reagent Addition: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Western Blot Analysis

Western blotting is employed to analyze the expression levels of key proteins involved in the signaling pathways affected by this compound.

  • Cell Lysis: U251 and MNK45 cells are treated with different concentrations of MRT68921 (0, 0.5, 1, 2, 3, and 5 µM) for 8 hours. After treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins such as cleaved PARP1, phosphorylated MYPT1, phosphorylated Gsk3β, and LC3. This is followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant anti-cancer efficacy across a range of cancer types, both in vitro and in vivo. Its dual inhibitory action on ULK1/2 and NUAK1 presents a novel therapeutic strategy by concurrently blocking pro-survival autophagy and sensitizing cancer cells to oxidative stress-induced apoptosis. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising anti-cancer agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is a research chemical and not approved for human use.

References

MRT68921 Hydrochloride: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MRT68921 hydrochloride is a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of the autophagy pathway.[1][2][3] With IC50 values of 2.9 nM for ULK1 and 1.1 nM for ULK2, it serves as a valuable tool for investigating the roles of these kinases in cellular processes.[1][3] However, a comprehensive understanding of its kinase selectivity is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, supported by available experimental data.

Kinase Inhibition Profile

To assess its specificity, MRT68921 was profiled against a panel of 80 different protein kinases at a concentration of 1 µM.[4] The results indicated that while relatively specific, MRT68921 inhibits a number of other kinases by more than 80% at this concentration.[4]

Primary Targets and Key Off-Target Kinases

The primary targets of MRT68921 are ULK1 and ULK2. In addition to its potent inhibition of these kinases, MRT68921 has been shown to significantly inhibit other kinases, most notably TANK-binding kinase 1 (TBK1), IκB kinase ε (IKKϵ), and AMP-activated protein kinase (AMPK)-related kinases.[4] NUAK family SNF1-like kinase 1 (NUAK1) has also been identified as a significant off-target of MRT68921.[1][5][6]

Kinase TargetIC50 (nM)Percent Inhibition at 1 µMNotes
ULK1 2.9[1][3]>80%Primary Target
ULK2 1.1[1][3]>80%Primary Target
TBK1 Not specified>80%[4]Significant Off-Target
IKKϵ Not specified>80%[4]Significant Off-Target
AMPK-related kinases Not specified>80%[4]Significant Off-Target
NUAK1 Not specified>80%Significant Off-Target. MRT68921 is described as a dual NUAK1/ULK1 inhibitor.[1][6]
Aurora A Not specifiedNot specifiedSuggested as a major off-target of ULK1/2 inhibitors including MRT68921.[5]

Note: A complete quantitative dataset for the entire panel of 80 kinases is not publicly available in a tabular format within the referenced literature. The data for kinases inhibited by over 80% is based on descriptions from the source material which refers to a graphical representation.

Signaling Pathway Inhibition

The inhibitory action of MRT68921 on ULK1 and ULK2 disrupts the initiation of the autophagy pathway. This is a critical cellular process for the degradation and recycling of cellular components. The off-target effects on kinases like TBK1 and AMPK, which are also implicated in autophagy and other signaling pathways, should be considered when designing and interpreting experiments using MRT68921.

G MRT68921 Inhibition of Autophagy Signaling Pathway cluster_0 Upstream Signals cluster_1 ULK1/2 Complex cluster_2 Downstream Autophagy Machinery mTOR mTORC1 ULK1_2 ULK1/ULK2 mTOR->ULK1_2 inhibits AMPK AMPK AMPK->ULK1_2 activates ATG13 ATG13 ULK1_2->ATG13 phosphorylates FIP200 FIP200 ULK1_2->FIP200 complexes with Autophagosome Autophagosome Formation ULK1_2->Autophagosome initiates ATG13->FIP200 complexes with ATG13->Autophagosome initiates FIP200->Autophagosome initiates MRT68921 MRT68921 MRT68921->ULK1_2 inhibits

Caption: MRT68921 inhibits the ULK1/2 complex, a key initiator of autophagy.

Experimental Protocols

The following is a detailed methodology for the in vitro kinase profiling assay used to determine the cross-reactivity of MRT68921.

In Vitro Kinase Profiling Assay

Objective: To determine the inhibitory effect of MRT68921 on a panel of recombinant protein kinases.

Materials:

  • Recombinant kinases (panel of 80 kinases)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol

  • ATP (cold)

  • [γ-³²P]ATP

  • Substrate for each kinase

  • Sample buffer for SDS-PAGE

Procedure:

  • Kinase reactions were prepared in a final volume containing the assay buffer.

  • MRT68921 was added to the reaction mixes at a final concentration of 1 µM. Control reactions were performed in the absence of the inhibitor.

  • The reaction mixes were pre-warmed to 25 °C for 5 minutes.

  • The kinase reaction was initiated by the addition of a mixture of cold ATP (final concentration 30 µM) and 0.5 µCi of [γ-³²P]ATP.

  • The reactions were incubated for 5 minutes at 25 °C.

  • The reactions were terminated by the addition of sample buffer.

  • The reaction products were resolved by SDS-PAGE.

  • The incorporation of ³²P into the kinase-specific substrate was visualized by autoradiography.

  • The percentage of remaining kinase activity in the presence of MRT68921 was calculated relative to the control reactions.

G Kinase Profiling Experimental Workflow start Start prep Prepare Reaction Mix (Buffer, Kinase, Substrate) start->prep add_inhibitor Add MRT68921 (1 µM) or DMSO (Control) prep->add_inhibitor pre_incubate Pre-warm to 25°C for 5 min add_inhibitor->pre_incubate add_atp Initiate Reaction with [γ-³²P]ATP + cold ATP pre_incubate->add_atp incubate Incubate at 25°C for 5 min add_atp->incubate stop_reaction Stop Reaction with Sample Buffer incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page autorad Autoradiography sds_page->autorad analyze Quantify and Compare Kinase Activity autorad->analyze end End analyze->end

Caption: Workflow for determining kinase inhibition by MRT68921.

References

Validating the Anti-Tumor Efficacy of MRT68921 Hydrochloride in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRT68921 hydrochloride's anti-tumor effects against other relevant inhibitors, supported by experimental data. This compound is a potent dual inhibitor of NUAK1 and ULK1/2, critical kinases involved in cancer cell survival and autophagy.[1][2] This dual-inhibition mechanism presents a promising strategy to overcome the protective mechanisms often employed by tumor cells.

Executive Summary

This compound demonstrates significant cytotoxic effects across a range of cancer cell lines and inhibits tumor growth in animal models.[2][3] Its dual-targeting approach of NUAK1 and ULK1/2 offers a synergistic anti-tumor effect by simultaneously inducing oxidative stress and blocking the subsequent protective autophagy, a mechanism that single-target inhibitors may not achieve.[3][4] This guide will delve into the quantitative data supporting these claims, outline the experimental protocols used for validation, and visualize the key signaling pathways affected.

Comparative Performance Data

The efficacy of this compound is best understood when compared with other inhibitors targeting similar pathways. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity
CompoundTarget(s)IC50 (ULK1)IC50 (ULK2)Reference
MRT68921 NUAK1, ULK1, ULK2 2.9 nM 1.1 nM [1][2][5]
MRT67307ULK1, ULK2, TBK1--[6][7]
SBI-0206965ULK1, ULK2-212 nM[8]
ULK-100ULK1, ULK2-2.6 nM[8]
ULK-101ULK1, ULK2-30 nM[8]
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines (IC50 Values)
Cell LineCancer TypeMRT68921 (µM)WZ4003 (NUAK1 inhibitor)HTH-01-015 (NUAK1 inhibitor)Reference
NCI-H460Lung Cancer1.76>10>10[3]
A549Lung Cancer4.32--[3]
MNK45-8.91--[3]
U251Glioblastoma---[9]

Note: The cytotoxic effect of MRT68921 in the tested cancer cell lines was found to be superior to the reported NUAK1 inhibitors WZ4003 and HTH-01-015.[3]

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
CompoundModelDosage & AdministrationOutcomeReference
MRT68921 NCI-H460 Xenograft 10-40 mg/kg, s.c., daily for 7 days Reduced tumor volume [1][2][10]
MRT68921 MNK45 Xenograft 20 mg/kg, s.c., every 2 days for 7 days Reduced tumor volume [1][2][10]
MRT68921 4T1 Metastasis Model 20 mg/kg, i.p., daily for 7 days Reduced number of lung metastatic nodules [1][2][10]

Signaling Pathways and Mechanism of Action

MRT68921 exerts its anti-tumor effects by disrupting two critical cellular processes: oxidative stress homeostasis and autophagy.

By inhibiting NUAK1, a key component of the antioxidant defense system, MRT68921 induces the production of reactive oxygen species (ROS), leading to oxidative stress and promoting apoptosis.[2][3] Simultaneously, inhibition of ULK1/2 blocks the initiation of autophagy, a cellular recycling process that cancer cells often hijack to survive under stress.[5][6][11] This dual action creates a synthetic lethal scenario for cancer cells.

MRT68921_Mechanism_of_Action cluster_0 MRT68921 cluster_1 Cellular Targets cluster_2 Downstream Effects MRT68921 MRT68921 NUAK1 NUAK1 MRT68921->NUAK1 inhibits ULK1_2 ULK1/2 MRT68921->ULK1_2 inhibits ROS Increased ROS NUAK1->ROS leads to Autophagy Autophagy Blockade ULK1_2->Autophagy results in Apoptosis Apoptosis ROS->Apoptosis induces Autophagy->Apoptosis sensitizes to

Fig. 1: Dual inhibitory mechanism of MRT68921.

The inhibition of NUAK1 by MRT68921 also downregulates the phosphorylation of its substrates MYPT1 and Gsk3β, further contributing to the anti-tumor effect.[1][9]

NUAK1_Signaling_Pathway MRT68921 MRT68921 NUAK1 NUAK1 MRT68921->NUAK1 inhibits MYPT1 p-MYPT1 NUAK1->MYPT1 phosphorylates Gsk3b p-Gsk3β NUAK1->Gsk3b phosphorylates Tumor_Survival Tumor Cell Survival MYPT1->Tumor_Survival promotes Gsk3b->Tumor_Survival promotes

Fig. 2: MRT68921 inhibits the NUAK1/MYPT1/Gsk3β pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

In Vitro Kinase Assay

Initial ULK1 kinase assays were performed with GST-ULK1. For further experiments, recombinant GST-ULK1 was expressed in 293T cells and purified. Kinase assays were conducted in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol, with 30 μM cold ATP and 0.5 μCi of [γ-32P]ATP for 5 minutes at 25 °C. Reactions were stopped by adding sample buffer, followed by SDS-PAGE and autoradiography.[5]

Cell Culture and Autophagy Induction

Mouse embryonic fibroblasts (MEFs) and 293T cells were cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C and 5% CO2. To induce autophagy, cells were washed and incubated in Earle's balanced salt solution (EBSS) for 1 hour.[5]

Cytotoxicity Assay (CCK-8)

Cancer cell lines were seeded in 96-well plates and grown to 80% confluency. The cells were then treated with varying concentrations of MRT68921 for 24 hours. Cell viability was assessed using a CCK-8 assay.[3]

Apoptosis Analysis (FACS)

NCI-H460 and MNK45 cells were treated with different concentrations of MRT68921 for 24 hours. Apoptosis was analyzed by flow cytometry after staining with Annexin V/PI.[3]

Western Blot Analysis

U251 and MNK45 cells were treated with MRT68921 (0-5 μM) for 8 hours. Cell lysates were subjected to Western blot analysis to detect levels of cleaved PARP1, phosphorylation of MYPT1 and Gsk3β, and LC3B.[9]

In Vivo Xenograft Studies

For the NCI-H460 xenograft model, nude mice were subcutaneously injected with NCI-H460 cells. Once tumors were established, mice were treated with MRT68921 (10-40 mg/kg) or a vehicle control daily via subcutaneous injection for 7 days. Tumor volumes were measured regularly.[3][9] A similar protocol was followed for the MNK45 xenograft model with subcutaneous injections every 2 days.[9] For the 4T1 metastasis model, mice were intravenously injected with 4T1 cells and treated with MRT68921 (20 mg/kg/d) via intraperitoneal injection.[12]

Xenograft_Workflow start Inject Cancer Cells (e.g., NCI-H460) into Mice tumor Allow Tumors to Establish start->tumor treatment Administer MRT68921 or Vehicle Control tumor->treatment measure Measure Tumor Volume Regularly treatment->measure analysis Analyze Data and Compare Groups measure->analysis

Fig. 3: General workflow for in vivo xenograft studies.

Conclusion

The available data strongly supports the potent anti-tumor effects of this compound. Its dual inhibitory action on NUAK1 and ULK1/2 provides a distinct advantage over single-target agents by concurrently inducing cell stress and preventing the primary survival mechanism of autophagy. The in vitro and in vivo data presented demonstrate its superiority over other NUAK1 inhibitors and its significant efficacy in reducing tumor growth and metastasis in preclinical models. Further investigation into the clinical potential of this compound is warranted.

References

Dual Blockade of Autophagy: A Comparative Guide to MRT68921 Hydrochloride in Combination with mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dual ULK1/ULK2 inhibitor, MRT68921 hydrochloride, and its potential synergistic effects when used in combination with mTOR inhibitors. This information is intended to guide research and development efforts in oncology and other therapeutic areas where autophagy is a key survival mechanism.

Introduction

Autophagy is a cellular recycling process that is often hijacked by cancer cells to survive stress and develop resistance to therapy. A key regulator of autophagy is the mTOR (mechanistic target of rapamycin) signaling pathway.[1] While mTOR inhibitors like rapamycin (B549165) can induce autophagy, cancer cells can sometimes adapt. MRT68921 is a potent dual inhibitor of ULK1 and ULK2, kinases that are essential for the initiation of autophagy.[2][3][4] The combination of an mTOR inhibitor with MRT68921, which targets a downstream effector in the autophagy pathway, presents a promising strategy for a more complete and sustained blockade of this pro-survival mechanism.

Mechanism of Action: A Two-Pronged Attack on Autophagy

The mTOR pathway is a central regulator of cell growth and metabolism.[5] When mTORC1 is active, it phosphorylates and inhibits the ULK1 complex, thereby suppressing autophagy.[6] Conversely, inhibition of mTORC1, for example by rapamycin, relieves this inhibition and promotes autophagy.[7]

This compound acts on the ULK1/2 kinases, which are downstream of mTORC1.[2][8] By directly inhibiting ULK1 and ULK2, MRT68921 can block autophagy initiation regardless of the mTORC1 activity state.[9][10] Therefore, a combination therapy of an mTOR inhibitor and MRT68921 could create a robust and synergistic blockade of autophagy. The mTOR inhibitor would promote the initiation of autophagy, while MRT68921 would simultaneously block this newly initiated process, leading to the accumulation of stalled early autophagosomal structures and, potentially, enhanced cancer cell death.[10]

Comparative Data

The following tables summarize the key characteristics and reported effects of this compound and a representative mTOR inhibitor, Rapamycin.

FeatureThis compoundRapamycin (mTOR Inhibitor)
Primary Target(s) ULK1, ULK2[2][3][4]mTORC1[7]
IC50 Values ULK1: 2.9 nM, ULK2: 1.1 nM[2][4][8]Varies by cell line (typically low nM range)
Effect on Autophagy Blocks autophagic flux and maturation[3][9]Induces autophagy by inhibiting mTORC1[7]
Reported In Vitro Effects Induces apoptosis and ROS production in cancer cells[2][11][12]Inhibits cell proliferation[7]
Reported In Vivo Effects Inhibits tumor growth and reduces lung metastasis in mouse models[2][11][12]Immunosuppressive and anti-proliferative effects

Table 1: Comparison of this compound and Rapamycin.

Experimental Protocols

The following are proposed experimental protocols to evaluate the synergistic effects of this compound and mTOR inhibitors.

Cell Viability and Synergy Analysis
  • Cell Culture: Culture cancer cell lines (e.g., NCI-H460, MNK45) in appropriate media.[2][12]

  • Treatment: Treat cells with a dose range of MRT68921, an mTOR inhibitor (e.g., Rapamycin), and the combination of both for 24, 48, and 72 hours.

  • Viability Assay: Assess cell viability using a CCK-8 or MTT assay.

  • Synergy Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Autophagy Flux Assay
  • Cell Culture and Treatment: Culture cells on coverslips and treat with MRT68921, an mTOR inhibitor, and the combination for the desired time. Include a late-stage autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a control.

  • LC3 Staining: Fix and permeabilize the cells, then stain with an antibody against LC3B.

  • Microscopy: Visualize and quantify the formation of LC3 puncta using fluorescence microscopy. An increase in LC3 puncta in the presence of a lysosomal inhibitor compared to its absence indicates functional autophagic flux.

  • Western Blotting: Analyze the conversion of LC3-I to LC3-II by Western blot. An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates active autophagy.

Apoptosis Assay
  • Cell Culture and Treatment: Treat cells with the single agents and the combination therapy.

  • Annexin V/PI Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

  • Western Blotting: Analyze the cleavage of PARP and Caspase-3 by Western blot as markers of apoptosis.[2][12]

Visualizing the Pathways and Workflow

Signaling_Pathway cluster_0 mTOR Signaling cluster_1 MRT68921 Action mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagy Autophagy ULK1_complex->Autophagy Initiates mTOR_Inhibitor mTOR Inhibitor (e.g., Rapamycin) mTOR_Inhibitor->mTORC1 Inhibits MRT68921 MRT68921 ULK1_2 ULK1/ULK2 MRT68921->ULK1_2 Inhibits Autophagy_init Autophagy Initiation ULK1_2->Autophagy_init Required for

Caption: Dual inhibition of the autophagy pathway.

Experimental_Workflow start Cancer Cell Lines treatment Treat with: 1. MRT68921 2. mTOR Inhibitor 3. Combination start->treatment viability Cell Viability Assay (CCK-8 / MTT) treatment->viability autophagy Autophagy Flux Assay (LC3 Staining / Western Blot) treatment->autophagy apoptosis Apoptosis Assay (Annexin V / PARP Cleavage) treatment->apoptosis analysis Data Analysis (Synergy, Statistical Significance) viability->analysis autophagy->analysis apoptosis->analysis

Caption: Workflow for evaluating combination therapy.

Conclusion

The combination of this compound with an mTOR inhibitor represents a rational and promising therapeutic strategy to overcome autophagy-mediated drug resistance in cancer. By targeting two distinct nodes in the autophagy signaling network, this dual-blockade approach has the potential for synergistic anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the preclinical validation of this combination therapy. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this novel combination.

References

A Comparative Analysis of Autophagy Inhibitors: MRT68921 Hydrochloride and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of autophagy modulation, both MRT68921 hydrochloride and chloroquine (B1663885) have emerged as critical tools for researchers. While both compounds inhibit this fundamental cellular process, they do so via distinct mechanisms, leading to different experimental outcomes and therapeutic potentials. This guide provides a comprehensive, data-supported comparison of this compound and chloroquine to aid researchers in selecting the appropriate inhibitor for their specific needs.

At a Glance: Key Differences

FeatureThis compoundChloroquine
Target ULK1/ULK2 KinasesLysosomal pH and function
Mechanism of Action Inhibition of autophagy initiationInhibition of autophagosome-lysosome fusion
Potency High (nanomolar IC50 for ULK1/2)[1][2][3]Moderate (micromolar concentrations for autophagy inhibition)[4]
Specificity Highly potent against ULK1/2; also inhibits NUAK1[5][6]Broad effects on lysosomal function
Toxicity Profile No significant systemic toxicity observed in preclinical mouse models[7][8]Retinopathy, cardiomyopathy, and myopathy with chronic use

Mechanism of Action: A Tale of Two Pathways

MRT68921 and chloroquine intervene at different stages of the autophagy signaling cascade.

This compound: This compound is a potent and selective dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the mammalian orthologs of the yeast Atg1 kinase.[1][2][3][9] ULK1/2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy. By inhibiting the kinase activity of ULK1/2, MRT68921 effectively blocks the formation of the phagophore, the precursor to the autophagosome, thereby halting the autophagic process at its earliest stage.[9]

Chloroquine: In contrast, chloroquine is a lysosomotropic agent. As a weak base, it freely crosses cellular membranes and accumulates in acidic organelles, primarily lysosomes.[10][11] This accumulation raises the intralysosomal pH, which in turn inhibits the activity of lysosomal hydrolases and, crucially, prevents the fusion of autophagosomes with lysosomes to form autolysosomes.[10][11] This blockade of the final degradation step of autophagy leads to an accumulation of autophagosomes within the cell.

Figure 1: Mechanisms of Action.

In Vitro Efficacy: A Quantitative Comparison

The differing mechanisms of MRT68921 and chloroquine are reflected in their respective potencies in in vitro assays.

ParameterThis compoundChloroquine
ULK1 IC50 2.9 nM[1][2]Not Applicable
ULK2 IC50 1.1 nM[1][2]Not Applicable
Cytotoxic IC50 (NCI-H460 cells, 24h) 1.76 µM[7][12]~25 µM (CLL cells, 24h)[13]
Cytotoxic IC50 (MNK45 cells, 24h) 8.91 µM[7][12]Not Available
Cytotoxic IC50 (various cancer cell lines, 24h) 1.76 - 8.91 µM[7][12]Varies significantly by cell line and conditions

MRT68921 demonstrates high potency in inhibiting its direct targets, ULK1 and ULK2, at nanomolar concentrations.[1][2][3] This translates to cytotoxic effects in various cancer cell lines in the low micromolar range.[7][12] Chloroquine's effective concentration for autophagy inhibition and subsequent cytotoxicity is generally in the micromolar range, though this can vary widely depending on the cell type and experimental conditions.[4][13]

A study directly comparing the two compounds in primary chronic lymphocytic leukemia (CLL) cells found that 10 µM of MRT68921 and 25 µM of chloroquine induced apoptotic cell death after 24 hours.[13]

In Vivo Performance: Efficacy and Toxicity

Preclinical in vivo studies provide valuable insights into the therapeutic potential and safety of these inhibitors.

This compound: In a xenograft mouse model using NCI-H460 cells, subcutaneous administration of MRT68921 at 20 mg/kg and 40 mg/kg daily significantly inhibited tumor growth.[7][8] Importantly, these studies reported no significant systemic toxicity, with no abnormal structures observed in the heart, kidney, liver, or spleen upon histological examination.[7][8]

Chloroquine: Chloroquine has been investigated in numerous preclinical and clinical studies as an adjunct to cancer therapy, with some studies showing enhanced anti-tumor effects when combined with other agents. However, the clinical utility of chloroquine is often limited by its toxicity profile, particularly with long-term administration. The most notable toxicities include irreversible retinopathy, cardiomyopathy, and myopathy.

ParameterThis compoundChloroquine
In Vivo Efficacy Significant tumor growth inhibition in xenograft models[7][8]Modest as a single agent; enhances efficacy of other therapies
Systemic Toxicity No significant toxicity observed in mice[7][8]Well-documented retinal, cardiac, and muscular toxicity in humans

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols relevant to the study of these inhibitors.

Cell Viability Assay (CCK-8)

This colorimetric assay is used to determine the cytotoxic effects of the compounds.

G A Seed cells in a 96-well plate B Treat cells with varying concentrations of inhibitor A->B C Incubate for desired duration (e.g., 24h) B->C D Add CCK-8 reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F

Figure 2: CCK-8 Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or chloroquine in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Autophagy Flux Assay (LC3 Puncta Formation)

This immunofluorescence-based assay is used to visualize and quantify the formation of autophagosomes.

G A Culture cells on coverslips B Treat with inhibitors (with/without autophagy inducer) A->B C Fix and permeabilize cells B->C D Incubate with primary anti-LC3 antibody C->D E Incubate with fluorescent secondary antibody D->E F Mount coverslips and visualize under a fluorescence microscope E->F

Figure 3: LC3 Puncta Assay Workflow.

Detailed Protocol:

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach.

  • Treatment: Treat the cells with MRT68921, chloroquine, or a vehicle control for the desired time. Autophagy can be induced by starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS) or with an mTOR inhibitor like rapamycin.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 or saponin.

  • Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS). Incubate with a primary antibody against LC3. After washing, incubate with a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. The formation of distinct puncta (dots) of LC3 fluorescence indicates the recruitment of LC3 to autophagosome membranes. The number of puncta per cell can be quantified to measure autophagic activity.

In Vivo Xenograft Tumor Model

This animal model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

G A Subcutaneously inject cancer cells into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups B->C D Administer inhibitors (e.g., daily s.c. or i.p.) C->D E Monitor tumor volume and body weight regularly D->E F Euthanize mice and harvest tumors for analysis E->F

Figure 4: Xenograft Model Workflow.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to different treatment groups (vehicle control, MRT68921, chloroquine). Administer the compounds according to the desired dosing schedule and route (e.g., intraperitoneal, subcutaneous, or oral).

  • Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, western blotting).

Conclusion

This compound and chloroquine are both valuable for studying the role of autophagy in various biological processes. However, their distinct mechanisms of action, potency, and toxicity profiles make them suitable for different experimental applications. MRT68921, with its high potency and specific inhibition of autophagy initiation, is an excellent tool for dissecting the upstream signaling of autophagy with a favorable preclinical safety profile. Chloroquine, while less potent and with a broader mechanism of action, remains a widely used and clinically relevant autophagy inhibitor, particularly for in vivo studies where its effects as a lysosomotropic agent are of interest. The choice between these two inhibitors should be carefully considered based on the specific research question and experimental design.

References

On-Target Efficacy of MRT68921 Hydrochloride: A Comparative Guide to siRNA-Mediated Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to confirm the on-target effects of MRT68921 hydrochloride, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. The central tenet of on-target validation is to demonstrate that the phenotypic effects of a small molecule inhibitor are phenocopied by the genetic knockdown of its intended targets. Here, we compare the effects of MRT68921 treatment with those of small interfering RNA (siRNA)-mediated silencing of ULK1 and ULK2, focusing on their roles in the critical cellular process of autophagy.

Comparison of MRT68921 and ULK1/ULK2 siRNA on Autophagy

MRT68921 is a potent inhibitor of ULK1 and ULK2 with IC50 values of 2.9 nM and 1.1 nM, respectively[1]. Its primary mechanism of action is the inhibition of autophagy initiation. To validate that the observed effects of MRT68921 are indeed due to its inhibition of ULK1 and ULK2, a common approach is to compare its cellular phenotype to that induced by the specific knockdown of these kinases using siRNA.

The following tables summarize quantitative data from various studies, comparing the effects of MRT68921 and ULK1/ULK2 siRNA on key markers of autophagy and cell viability.

Disclaimer: The data presented below are compiled from different studies and may not represent a direct head-to-head comparison in the same experimental settings. Therefore, variations in cell lines, experimental conditions, and methodologies should be considered when interpreting the results.

Parameter Treatment/Condition Cell Line Effect Quantitative Value Reference
IC50 (Kinase Inhibition) MRT68921Cell-free assayInhibition of ULK1 kinase activity2.9 nM[1]
MRT68921Cell-free assayInhibition of ULK2 kinase activity1.1 nM[1]
Autophagy Inhibition (LC3-II Levels) MRT68921 (1 µM)Human Corneal Epithelial CellsInhibition of PA-induced LC3-II accumulationSignificant decrease[2]
ULK1/ULK2 siRNAHEK293Inhibition of starvation-induced GFP-LC3-II conversionSignificant inhibition[3][4]
Autophagy Inhibition (p62 Degradation) MRT68921 (2.5 µM)Huh-1 CellsInhibition of p62 degradation (accumulation)Significant increase[5]
ULK1 siRNAHeLa and U2OS CellsIncreased number of p62 punctaSignificant increase[6]
Cell Viability (Cytotoxicity) MRT68921NCI-H460 Cancer CellsInduction of cell deathIC50 = 1.76 µM[7][8]
ULK1 siRNAHCC CellsInhibition of cell proliferationSignificant inhibition

Experimental Protocols

siRNA-Mediated Knockdown of ULK1 and ULK2

This protocol provides a general framework for the transient knockdown of ULK1 and ULK2 using siRNA in a human cell line such as HeLa or HEK293.

Materials:

  • Validated siRNA sequences targeting human ULK1 and ULK2 (and a non-targeting control siRNA)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-well tissue culture plates

  • HeLa or HEK293 cells

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium. Ensure cells reach 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-30 pmol of siRNA (ULK1, ULK2, or control) into 100 µL of Opti-MEM™ I medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I medium and mix gently.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 200 µL of siRNA-lipid complex to each well containing cells and medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency at the protein level via Western blotting using antibodies specific for ULK1 and ULK2.

This compound Treatment for Autophagy Inhibition

This protocol describes the treatment of cells with MRT68921 to inhibit ULK1/ULK2 activity and block autophagy.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cell line of interest (e.g., MEFs, HeLa)

  • Complete growth medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

  • Bafilomycin A1 (optional, for autophagic flux assays)

  • Cell lysis buffer

  • Antibodies for Western blot analysis (e.g., anti-LC3B, anti-p62, anti-ULK1, anti-ULK2)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment:

    • Dilute the MRT68921 stock solution to the desired final concentration (e.g., 1 µM) in complete growth medium or starvation medium.

    • For autophagy induction, you can replace the complete medium with starvation medium (e.g., EBSS) containing MRT68921.

    • Include a vehicle control (DMSO) at the same final concentration as the MRT68921 treatment.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 1-6 hours). For autophagic flux analysis, bafilomycin A1 (100 nM) can be added during the last 2 hours of incubation to block lysosomal degradation.

  • Cell Lysis and Analysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them.

    • Perform Western blot analysis to assess the levels of autophagy markers such as LC3-II and p62, and to confirm the inhibition of ULK1 activity (e.g., by assessing the phosphorylation of its substrates like ATG13)[5][9].

Visualizing the Pathways and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams were generated using the Graphviz DOT language.

ULK1_ULK2_Autophagy_Pathway cluster_upstream Upstream Signals cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Autophagy Machinery mTORC1 mTORC1 (Nutrient Rich) ULK1_ULK2 ULK1 / ULK2 mTORC1->ULK1_ULK2 Inhibits AMPK AMPK (Nutrient Deprivation) AMPK->ULK1_ULK2 Activates ATG13 ATG13 ULK1_ULK2->ATG13 FIP200 FIP200 ULK1_ULK2->FIP200 ATG101 ATG101 ULK1_ULK2->ATG101 VPS34_Complex VPS34 Complex (PI3K Class III) ULK1_ULK2->VPS34_Complex Phosphorylates & Activates Phagophore Phagophore Formation VPS34_Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome MRT68921 MRT68921 Hydrochloride MRT68921->ULK1_ULK2 siRNA ULK1/ULK2 siRNA siRNA->ULK1_ULK2 Degrades mRNA

Caption: ULK1/ULK2 signaling pathway in autophagy initiation.

On_Target_Validation_Workflow cluster_hypothesis Hypothesis cluster_experimental_arms Experimental Arms cluster_assays Phenotypic & Molecular Assays cluster_conclusion Conclusion Hypothesis MRT68921 inhibits autophagy by targeting ULK1/ULK2 Inhibitor Treat cells with MRT68921 WesternBlot Western Blot (LC3-II, p62, p-ATG13) Inhibitor->WesternBlot Microscopy Fluorescence Microscopy (LC3 puncta) Inhibitor->Microscopy CellViability Cell Viability Assay (e.g., MTT, CCK-8) Inhibitor->CellViability siRNA Transfect cells with ULK1/ULK2 siRNA siRNA->WesternBlot siRNA->Microscopy siRNA->CellViability Control Vehicle Control (DMSO) Non-targeting siRNA Control->WesternBlot Control->Microscopy Control->CellViability Phenocopy Phenotypic similarity confirms on-target effect WesternBlot->Phenocopy Similar Results NoPhenocopy Divergent phenotypes suggest off-target effects WesternBlot->NoPhenocopy Different Results Microscopy->Phenocopy Similar Results Microscopy->NoPhenocopy Different Results CellViability->Phenocopy Similar Results CellViability->NoPhenocopy Different Results

Caption: Experimental workflow for on-target validation.

References

Safety Operating Guide

Navigating the Disposal of MRT68921 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the recommended disposal procedures for MRT68921 hydrochloride, a potent inhibitor of ULK1/2 kinases used in autophagy research. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.

Core Principles of Chemical Waste Management

The primary directive for the disposal of this compound, as stipulated in its Safety Data Sheets (SDS), is to comply with all applicable local, state, and federal regulations .[1][2] This underscores the importance of consulting with your institution's Environmental Health and Safety (EHS) department to ensure that your disposal methods are in full accordance with established protocols.

General Disposal Procedure for this compound

While specific protocols may vary based on institutional and regional regulations, the following step-by-step process outlines a general framework for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Properly label a dedicated waste container for this compound and any materials contaminated with it, such as personal protective equipment (PPE), pipette tips, and empty vials.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Consultation with EHS:

  • Contact your institution's EHS department to inform them of the nature of the waste.

  • Provide them with a copy of the Safety Data Sheet (SDS) for this compound.

  • The EHS department will provide specific instructions on the appropriate waste container, labeling requirements, and storage procedures.

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

4. Arranging for Waste Pickup:

  • Once the waste container is full or has reached its designated accumulation time limit, follow your institution's procedures to request a pickup by the hazardous waste management team.

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

A Generate MRT68921 Hydrochloride Waste B Identify and Segregate Waste in a Labeled Container A->B C Consult Institutional EHS Guidelines and SDS B->C D Store Waste in Designated Satellite Accumulation Area C->D E Request Hazardous Waste Pickup D->E F Maintain Disposal Records E->F G Waste Transferred to Licensed Disposal Facility E->G F->G Compliance Documentation

Disposal Workflow for this compound

Key Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Spill Management: In the event of a spill, follow the procedures outlined in the SDS. Generally, this involves absorbing the spill with an inert material and placing it in the designated hazardous waste container. Avoid generating dust from solid material.

  • Avoid Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[3] This compound's ecological effects have not been fully investigated, and release into the environment should be prevented.

By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the responsible and safe disposal of this compound, contributing to a secure and compliant research environment.

References

Personal protective equipment for handling MRT68921 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal guidance for MRT68921 hydrochloride, a potent dual inhibitor of autophagy kinases ULK1 and ULK2. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound should be handled with care, treating it as a potentially hazardous substance. Based on available safety data, the following protective measures are essential.

GHS Hazard Classification for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment must be worn at all times when handling this compound.

EquipmentSpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.
Hand Protection Impermeable chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Laboratory coat or impervious clothingProtects skin from contamination.
Respiratory Protection Use in a well-ventilated area. A suitable respirator may be required for handling large quantities or if dust/aerosol formation is likely.Prevents inhalation of the compound.

Operational Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound, from receiving to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and dark place. For long-term storage (months to years), a temperature of -20°C is recommended.[1] For short-term storage (days to weeks), 0-4°C is suitable.[1]

2. Preparation of Stock Solutions:

  • All handling of the solid compound should be performed in a well-ventilated fume hood.

  • To prepare a stock solution, dissolve the this compound in a suitable organic solvent such as DMSO.[2]

  • If working with aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMF before diluting with the aqueous buffer.[3]

  • Aqueous solutions are not recommended for storage for more than one day.[3]

3. Experimental Use:

  • When using the compound in experiments, ensure that all transfers are done carefully to avoid spills and aerosol formation.

  • Use appropriate, calibrated equipment for all measurements.

4. Spills and Decontamination:

  • In case of a spill, prevent further leakage if it is safe to do so.

  • Absorb liquid spills with an inert material (e.g., diatomite, universal binders).

  • Decontaminate the affected surfaces by scrubbing with alcohol.

  • Collect all contaminated materials in a sealed container for proper disposal.

5. Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the compound to enter drains or water courses.

First Aid Measures

In the event of exposure, follow these immediate first aid procedures.

Exposure RouteFirst Aid Instructions
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Below is a workflow diagram illustrating the key procedural steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures receiving Receiving & Inspection storage Appropriate Storage (-20°C Long-term) receiving->storage don_ppe Don Required PPE storage->don_ppe weighing Weighing in Fume Hood don_ppe->weighing exposure First Aid for Exposure don_ppe->exposure dissolving Dissolving in Solvent weighing->dissolving spill Spill Management weighing->spill exp_use Experimental Use dissolving->exp_use dissolving->spill decontamination Decontamination of Workspace exp_use->decontamination exp_use->spill doff_ppe Doffing PPE decontamination->doff_ppe decontamination->spill disposal Waste Disposal doff_ppe->disposal

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.